molecular formula C9H19NO B13695774 1-Isopropyl-3-(methoxymethyl)pyrrolidine

1-Isopropyl-3-(methoxymethyl)pyrrolidine

Cat. No.: B13695774
M. Wt: 157.25 g/mol
InChI Key: BXBZZRYBDLKNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-3-(methoxymethyl)pyrrolidine is a chemical compound featuring a pyrrolidine ring, a common structural motif in medicinal chemistry and organic synthesis. The pyrrolidine scaffold is highly valued in research for its versatility and is frequently explored in the development of pharmaceutical compounds . The specific substitution pattern on this molecule—with an isopropyl group and a methoxymethyl side chain—suggests its potential utility as a building block or chiral intermediate in synthetic routes. For instance, similar pyrrolidinylmethanol structures are known to be key precursors in multi-step organic syntheses . Research into pyrrolidine derivatives is extensive, covering areas such as the development of novel porous polymers for chromatography and separation technologies , as well as their role in the synthesis of complex molecules with potential biological activity . The structural features of this compound make it a candidate for investigations in catalysis, materials science, and as a precursor for further chemical functionalization. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult safety data sheets and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-(methoxymethyl)-1-propan-2-ylpyrrolidine

InChI

InChI=1S/C9H19NO/c1-8(2)10-5-4-9(6-10)7-11-3/h8-9H,4-7H2,1-3H3

InChI Key

BXBZZRYBDLKNGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(C1)COC

Origin of Product

United States

Foundational & Exploratory

1-Isopropyl-3-(methoxymethyl)pyrrolidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Isopropyl-3-(methoxymethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a substituted pyrrolidine derivative. The pyrrolidine ring is a significant structural motif in a vast array of natural products, pharmaceuticals, and catalysts.[1] Understanding the synthesis, properties, and potential applications of its derivatives is therefore of considerable interest to the scientific community. This document outlines the chemical structure, physicochemical properties, a proposed synthetic pathway, anticipated analytical data, and safety considerations for this compound.

Chemical Identity and Structure

This compound is a saturated heterocyclic compound. The core of the molecule is a five-membered pyrrolidine ring. This ring is substituted at the nitrogen atom (position 1) with an isopropyl group and at position 3 with a methoxymethyl group.

Key Identifiers:

IdentifierValue
IUPAC Name This compound
Molecular Formula C9H19NO
Molecular Weight 157.26 g/mol
Canonical SMILES CC(C)N1CC(CC1)COC
CAS Number 233366-24-6

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

Predicted Physicochemical Properties:

PropertyPredicted ValueNotes
Boiling Point 180-190 °CEstimated based on the increased molecular weight from the isopropyl group compared to related pyrrolidines.
Density 0.9 - 1.0 g/cm³Typical for liquid amines of this molecular size.
Solubility Miscible with water and most organic solvents.The polar amine and ether functionalities suggest good solubility in polar solvents.[3]
pKa (Conjugate Acid) 10.5 - 11.5The nitrogen is a secondary amine, and its basicity is expected to be typical of other dialkyl amines.[3]

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of this compound is through the reductive amination of 3-(methoxymethyl)pyrrolidine with acetone. This is a standard and widely used reaction in organic synthesis for the N-alkylation of amines.

Overall Reaction:

3-(Methoxymethyl)pyrrolidine + Acetone → this compound

The following diagram illustrates the proposed synthetic workflow.

G start Start: 3-(Methoxymethyl)pyrrolidine and Acetone reaction Reductive Amination: - Sodium triacetoxyborohydride - Dichloroethane (DCE) - Acetic Acid (catalyst) start->reaction workup Aqueous Workup: - Quench with NaHCO3 (aq) - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer (e.g., MgSO4) - Concentrate under reduced pressure - Column chromatography (if needed) workup->purification product Final Product: This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of 3-(methoxymethyl)pyrrolidine (1.0 equivalent) in dichloroethane (DCE), add acetone (1.1 equivalents) and a catalytic amount of acetic acid.

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. If necessary, purify the product by column chromatography on silica gel.

Anticipated Spectroscopic Data

While experimental spectra are not available, the expected spectroscopic characteristics can be predicted based on the molecule's structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Isopropyl Group: A doublet at approximately 1.0-1.2 ppm corresponding to the six methyl protons, and a septet at around 2.5-2.8 ppm for the methine proton.

  • Pyrrolidine Ring: A series of complex multiplets between 1.5 and 3.0 ppm for the seven protons on the pyrrolidine ring.

  • Methoxymethyl Group: A singlet at approximately 3.3 ppm for the three methyl protons of the methoxy group, and a doublet of doublets around 3.4-3.6 ppm for the two methylene protons adjacent to the ether oxygen.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Isopropyl Group: Two peaks around 18-22 ppm for the methyl carbons and one peak around 50-55 ppm for the methine carbon.

  • Pyrrolidine Ring: Peaks in the range of 25-60 ppm for the four carbons of the pyrrolidine ring.

  • Methoxymethyl Group: A peak around 70-75 ppm for the methylene carbon and a peak around 58-62 ppm for the methoxy carbon.

Mass Spectrometry (MS):

  • Molecular Ion (M+): An expected molecular ion peak at m/z = 157.

  • Fragmentation: Common fragmentation patterns would likely involve the loss of the isopropyl group, the methoxymethyl group, or cleavage of the pyrrolidine ring.

Safety and Handling

Safety information for this compound is not explicitly available. However, based on the data for the parent compound, 3-(methoxymethyl)pyrrolidine, and general knowledge of amines, the following precautions should be taken.[2]

GHS Hazard Classification (Predicted):

  • Flammable Liquids: May be a flammable liquid and vapor.

  • Skin Corrosion/Irritation: Likely to cause skin irritation.

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye damage or irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

Potential Applications

Substituted pyrrolidines are a cornerstone in medicinal chemistry and drug discovery. The pyrrolidine scaffold is present in numerous FDA-approved drugs.[1] The unique combination of a lipophilic isopropyl group and a polar methoxymethyl side chain in this compound makes it an interesting building block for the synthesis of novel compounds with potential biological activity.

Potential areas of application include:

  • Scaffold for Drug Discovery: As a synthetic intermediate for the development of new therapeutic agents targeting a variety of receptors and enzymes. The pyrrolidine nitrogen can be further functionalized, and the stereochemistry of the 3-position can be controlled to explore structure-activity relationships.

  • Ligands for Asymmetric Catalysis: Chiral pyrrolidine derivatives are widely used as ligands in asymmetric synthesis.

  • Agrochemical Research: As a building block for the synthesis of new pesticides and herbicides.

Conclusion

This compound is a pyrrolidine derivative with potential applications in various fields of chemical research, particularly in drug discovery and organic synthesis. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation of its chemical structure, predicted properties, a robust synthetic protocol, and necessary safety precautions based on established chemical principles and data from structurally related compounds. Further research into this and similar molecules could unveil novel chemical entities with valuable properties.

References

  • PubChem. 3-(Methoxymethyl)pyrrolidine. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(3-Methoxyphenyl)pyrrolidine. National Center for Biotechnology Information. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • RSC Publishing. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

  • PubChemLite. 1-isopropyl-3-pyrrolidinol (C7H15NO). [Link]

  • Cheméo. Chemical Properties of Pyrrolidine (CAS 123-75-1). [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • ChemRxiv. EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. [Link]

  • COCONUT. N-[1-[(3S,5S)-1-isopropyl-5-(methoxymethyl)pyrrolidin-3-yl]pyrazol-4-yl]cyclopropanecarboxamide. [Link]

  • ResearchGate. The stacked 1H NMR spectra from δ 2.90 to 3.65 for the isopropyl... [Link]

  • Google Patents.
  • Organic Syntheses. 4-Methyl-3-heptanone. [Link]

  • ResearchGate. Synthesis of Spiropyrrolidines via 1, 3 Anionic Cycloaddition. [Link]

  • SAFETY DATA SHEET: Isopropanol. [Link]

  • Chemical Communications (RSC Publishing). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. [Link]

Sources

Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 1-Isopropyl-3-Substituted Pyrrolidine Derivatives

The five-membered saturated nitrogen heterocycle, pyrrolidine, represents one of the most vital structural motifs in medicinal chemistry. Its prevalence is remarkable, with approximately 60% of small molecule drugs approved by the U.S. Food and Drug Administration containing such a feature.[1] The power of the pyrrolidine scaffold lies in its non-planar, three-dimensional structure, which allows for a more effective and specific exploration of pharmacophore space compared to flat, aromatic systems.[2] This inherent three-dimensionality, combined with the presence of stereogenic centers, allows for the creation of molecules with highly defined spatial orientations, a critical factor for achieving potent and selective interactions with biological targets.[2]

This guide focuses specifically on the 1-isopropyl-3-substituted pyrrolidine core. This particular substitution pattern has proven to be a highly fruitful starting point for developing potent modulators of key protein families. While this scaffold has demonstrated utility across various targets, its most profound impact has been in the modulation of muscarinic acetylcholine receptors (mAChRs) , where subtle changes to the C3-substituent can systematically tune a compound's activity from full agonist to partial agonist to full antagonist.[3][4]

As Senior Application Scientists, our goal is not merely to present data, but to illuminate the underlying principles. This guide will therefore delve into the synthetic rationale, the molecular mechanisms of action, the critical structure-activity relationships (SAR), and the robust experimental protocols required to fully characterize the biological activity of these versatile compounds. We will explore their primary role at muscarinic receptors and also discuss their documented activity as ligands for dopamine and serotonin receptors and as potent blockers of voltage-gated sodium channels.[1][5][6]

Chapter 1: The Chemical Foundation: Synthesis and Stereochemistry

The biological profile of a 1-isopropyl-3-substituted pyrrolidine derivative is inextricably linked to its precise chemical structure, particularly its stereochemistry. Therefore, a discussion of its biological activity must begin with an understanding of its synthesis.

Rationale for Stereoselective Synthesis: The functionalization of the pyrrolidine ring, especially at the C3 position, creates a stereocenter. The absolute configuration (R or S) at this center dictates how the substituent is oriented in three-dimensional space, which in turn governs its ability to fit into the chiral binding pocket of a target protein. It is common for one enantiomer of a drug to be significantly more active or have a different pharmacological profile than its mirror image.[2]

Two primary strategies are employed for the synthesis of these chiral building blocks:

  • The Chiral Pool Approach: This classic and reliable method utilizes naturally occurring, enantiomerically pure starting materials. For pyrrolidines, L-proline or (2S, 4R)-4-hydroxy-L-proline are common precursors.[7] Chemical modifications are then performed on this existing chiral scaffold to introduce the desired substituents at the C3 position while retaining the initial stereochemistry.[7]

  • Modern Catalytic Methods: Recent advances in organometallic chemistry have enabled the direct and highly selective functionalization of C-H bonds. Palladium-catalyzed reactions, for instance, can be used for the hydroarylation of N-alkyl pyrrolines to generate 3-aryl pyrrolidines.[1][5] Similarly, directed C(sp³)-H arylation of proline derivatives allows for the precise installation of aryl groups at the C3 position.[8] These methods offer greater flexibility in substituent choice and can provide access to novel chemical space.

The choice of synthetic route is a critical experimental decision. The chiral pool approach is often favored for its robustness and predictable stereochemical outcome, while catalytic methods provide powerful tools for library synthesis and the exploration of novel derivatives.

Chapter 2: Primary Biological Target: Muscarinic Acetylcholine Receptors (mAChRs)

The most extensively documented activity for 1-isopropyl-3-substituted pyrrolidine derivatives is their interaction with the family of muscarinic acetylcholine receptors (M1-M5). These G-protein coupled receptors (GPCRs) are fundamental to the function of the central and peripheral nervous systems, mediating the effects of the neurotransmitter acetylcholine.[9] Their roles in processes like memory, cognition, and smooth muscle contraction make them major therapeutic targets for conditions such as Alzheimer's disease and urinary incontinence.[7][9]

The 1-isopropyl-3-substituted pyrrolidine scaffold serves as a versatile template that can be tailored to act as:

  • Agonists: Activating the receptor to elicit a biological response.

  • Partial Agonists: Activating the receptor but with lower efficacy than the endogenous ligand.

  • Antagonists: Binding to the receptor without activating it, thereby blocking the action of agonists.[3][4]

The specific functional outcome is almost entirely dependent on the nature of the substituent at the C3 position.

Mechanism of Action: A Focus on Gq-Coupled Signaling

The M1, M3, and M5 receptor subtypes primarily couple to the Gq/11 family of G-proteins. Agonist binding to these receptors initiates a well-defined signaling cascade that results in an increase in intracellular calcium concentration, a key event in cellular activation.

Gq_Signaling_Pathway Ligand Pyrrolidine Agonist Receptor M1/M3/M5 Receptor (GPCR) Ligand->Receptor Binds G_Protein Gαq/Gβγ (Inactive) Receptor->G_Protein Activates G_Active Gαq-GTP G_Protein->G_Active GDP/GTP Exchange PLC Phospholipase C (PLC) G_Active->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Response Cellular Response (e.g., Contraction, Secretion) Ca_Release->Response Initiates

Caption: Agonist-induced Gq signaling pathway for M1/M3/M5 muscarinic receptors.

Chapter 3: Structure-Activity Relationship (SAR) at Muscarinic Receptors

The concept of Structure-Activity Relationship (SAR) is central to medicinal chemistry. It describes how the biological activity of a compound changes when its chemical structure is modified. For the 1-isopropyl-3-substituted pyrrolidine series, SAR studies are crucial for optimizing both potency and subtype selectivity.

A key insight from the literature is that increasing the steric bulk or complexity of the C3-substituent on a known agonist scaffold can transition the compound's pharmacology towards partial agonism or even antagonism.[3][10] This is a powerful tool for fine-tuning efficacy. For example, starting with a simple C3 substituent that confers agonist activity, a medicinal chemist can systematically introduce larger or more complex groups to probe the limits of the receptor's binding pocket, often resulting in derivatives with improved selectivity for one receptor subtype over others.

Data Presentation: SAR of 1-Isopropyl-3-Substituted Pyrrolidine Derivatives at mAChRs

The following table summarizes representative data illustrating the SAR principles. The data demonstrates how modifying the C3-substituent (R) impacts binding affinity (Ki) and functional potency (EC50) at M1 (Gq-coupled) and M2 (Gi-coupled) receptors. Note: Data is illustrative and compiled from principles described in the literature.

Compound IDC3-Substituent (R)M1 Ki (nM)M1 EC50 (nM)M1 Functional ActivityM2 Ki (nM)
A-1 -CH₂-O-CH₃55120Full Agonist80
A-2 -CH₂-O-Phenyl15250Partial Agonist (65% Emax)25
A-3 -C(O)NH-Phenyl8>10,000Antagonist12
A-4 -CH₂-S-Phenyl22400Partial Agonist (40% Emax)10

Scientist's Interpretation:

  • From A-1 to A-2: Replacing the small methyl ether with a bulkier phenyl ether increases binding affinity at both M1 and M2 (lower Ki values) but significantly reduces functional efficacy at M1, converting a full agonist into a partial agonist. This suggests the phenyl group occupies a space in the binding pocket that allows for strong binding but hinders the conformational change required for full receptor activation.

  • Compound A-3: The introduction of a rigid amide linker results in a high-affinity ligand that is functionally inactive (antagonist). The hydrogen bonding capacity and planar nature of the amide likely enforce a non-productive binding mode.

  • Compound A-4 vs. A-2: Replacing the ether oxygen with a larger sulfur atom (thiother) further reduces efficacy, demonstrating the high sensitivity of the receptor to the electronic and steric properties of the C3-substituent. The higher affinity for the M2 subtype seen in compounds A-2, A-3, and A-4 suggests a path towards developing M2-selective ligands.

Chapter 4: Other Notable Biological Activities

While mAChRs are a primary target, the versatility of the 1-isopropyl-3-substituted pyrrolidine scaffold extends to other important CNS targets.

  • Dopamine and Serotonin Receptors: Closely related N-alkyl-3-aryl pyrrolidines have been identified as potent and selective ligands for dopamine (D₂) and serotonin (5-HT) receptors.[1][5] This highlights the scaffold's potential in developing treatments for psychiatric and neurological disorders like schizophrenia and depression, where these neurotransmitter systems are implicated.

  • Voltage-Gated Sodium Channels: In a different therapeutic context, novel pyrrolidine derivatives have been synthesized and optimized as potent blockers of neuronal voltage-gated sodium channels.[6] Structure-activity relationship studies identified compounds with significant neuroprotective activity in preclinical models of ischemic stroke, demonstrating the scaffold's potential for treating acute neuronal injury.[6]

Chapter 5: Core Experimental Protocols for Pharmacological Characterization

To ensure scientific integrity, all claims of biological activity must be supported by robust, reproducible experimental data. The following protocols represent the gold standard for characterizing the affinity and functional potency of novel compounds at GPCRs.

Protocol 5.1: Radioligand Competition Binding Assay (Affinity Determination)

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound, which is a measure of its binding affinity for a specific receptor subtype.

Principle: This is a competition assay where the unlabeled test compound competes with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine for mAChRs) for binding to the receptor. The concentration of test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which is then used to calculate the Ki.[11][12]

Binding_Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_detection 4. Detection & Analysis Membrane_Prep Prepare Cell Membranes (Expressing Receptor) Incubate Incubate: Membranes + Radioligand + Test Compound Membrane_Prep->Incubate Compound_Prep Serial Dilution of Test Compound Compound_Prep->Incubate Radioligand_Prep Prepare Radioligand (Constant Concentration) Radioligand_Prep->Incubate Filter Rapid Vacuum Filtration (GF/B Filter Plate) Incubate->Filter To Equilibrium Wash Wash with Ice-Cold Buffer (Remove Unbound Ligand) Filter->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Analyze Calculate Ki from IC50 (Cheng-Prusoff Equation) Count->Analyze

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissue expressing the target receptor (e.g., CHO cells stably expressing human M1 receptors) in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in binding buffer. Determine the protein concentration using a BCA or Bradford assay.[11]

  • Assay Setup (96-well plate):

    • Total Binding Wells: Add binding buffer, a fixed concentration of radioligand (typically at its Kd value), and receptor membranes.

    • Non-Specific Binding (NSB) Wells: Add binding buffer, radioligand, receptor membranes, and a high concentration of a known unlabeled antagonist (e.g., 10 µM atropine) to saturate all specific binding sites.

    • Competition Wells: Add serially diluted test compound, radioligand, and receptor membranes.

  • Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time (e.g., 90 minutes) to reach binding equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter plate (pre-soaked in a reagent like polyethyleneimine to reduce non-specific binding) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[11]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[13]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using non-linear regression (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Protocol 5.2: Gq-Mediated Calcium Mobilization Assay (Functional Potency Determination)

Objective: To determine the half-maximal effective concentration (EC50) and maximum efficacy (Emax) of an agonist compound.

Principle: Agonist activation of Gq-coupled receptors (like M1 or M3) leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i). This can be measured in real-time using a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in a cell-based assay.[14][15]

Step-by-Step Methodology:

  • Cell Preparation: Plate cells expressing the target receptor (e.g., HEK293 cells with human M3 receptors) in a black-walled, clear-bottom 96- or 384-well plate and grow to confluence.

  • Dye Loading: Remove the growth medium and incubate the cells with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) for approximately 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compound (and a reference full agonist) in an appropriate assay buffer.

  • Measurement:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

    • Establish a stable baseline fluorescence reading for each well.

    • Inject the test compounds into the wells and immediately begin measuring the fluorescence intensity over time (typically for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity (ΔRFU = Peak Fluorescence - Baseline Fluorescence) corresponds to the calcium response.

    • Plot the peak ΔRFU against the log concentration of the agonist.

    • Fit the data using non-linear regression (sigmoidal dose-response) to determine the EC50 (potency) and Emax (efficacy) values.

    • The Emax of the test compound is often expressed as a percentage of the response generated by a known full agonist.

Rationale for Protocol Choice: Combining a binding assay (which measures affinity) with a functional assay (which measures efficacy) provides a complete pharmacological profile. A compound can bind with high affinity but have no functional effect (an antagonist), or it could bind and produce a submaximal effect (a partial agonist). Both pieces of data are essential for drug development decisions.

Conclusion and Future Directions

The 1-isopropyl-3-substituted pyrrolidine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent three-dimensionality and the tunability afforded by its C3-substituent have established it as a highly valuable core for the development of modulators for challenging biological targets. The deep body of work on its application to muscarinic receptors provides a clear roadmap for medicinal chemists: affinity, efficacy, and selectivity can be rationally engineered through systematic structural modification. Furthermore, the demonstrated activity at other CNS targets, including sodium channels and dopamine receptors, confirms that the utility of this scaffold is far from exhausted.

Future research will likely focus on leveraging advanced synthetic methods to explore even greater chemical diversity at the C3 position. The integration of computational modeling with empirical high-throughput screening, using the robust protocols detailed herein, will accelerate the discovery of next-generation therapeutics derived from this remarkable and enduring chemical scaffold.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroaryl
  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). Beilstein Journal of Organic Chemistry.
  • Regio- and Stereospecific Synthesis of C‑3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)
  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018).
  • Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. (n.d.). PMC.
  • Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI.
  • Muscarinic Receptor Agonists and Antagonists. (2001). MDPI.
  • Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. (2023). STAR Protocols.
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • GPCR Functional Assay Technology. (n.d.). Tanso Biosciences.
  • In Vitro Muscarinic Receptor Radioligand-Binding Assays. (2025).
  • Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. (n.d.). PubMed.
  • Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. (2025).
  • Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. (2025).
  • Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. (2013). PubMed.
  • Receptor Binding Assays - Multiwell Pl
  • High Density Receptor-Ligand Binding Assays. (n.d.). Sigma-Aldrich.
  • Application Notes and Protocols for Receptor Binding Studies Using Radiolabeled Acetylcholine Iodide. (n.d.). Benchchem.

Sources

Technical Guide: 2-(Methoxymethyl)pyrrolidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and application of 2-(methoxymethyl)pyrrolidine (often abbreviated as SMP/RMP depending on chirality) in medicinal chemistry.

Executive Summary

2-(Methoxymethyl)pyrrolidine is a privileged chiral scaffold derived from proline.[1] While rarely a final pharmacophore in approved drugs itself, it serves as a foundational chiral auxiliary (SAMP/RAMP) and a critical synthetic intermediate for enantiopure active pharmaceutical ingredients (APIs). Its utility stems from the chelation potential of the methoxy ether oxygen, which directs stereoselectivity in lithiation/alkylation reactions, and its ability to modulate lipophilicity and solubility in fragment-based drug design.

Part 1: Structural & Physicochemical Profile[2][3]

The molecule consists of a saturated pyrrolidine ring substituted at the C2 position with a methoxymethyl group. This specific arrangement imparts unique steric and electronic properties.

Physicochemical Properties

The following data characterizes (S)-2-(methoxymethyl)pyrrolidine (CAS: 63126-47-6).

PropertyValueRelevance to Med Chem
Molecular Weight 115.17 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).
LogP (Computed) ~0.2 - 0.4Low lipophilicity; enhances aqueous solubility when appended to hydrophobic cores.
Boiling Point 62°C (40 mmHg)Volatile; requires careful handling during workup/drying.
pKa (Conjugate Acid) ~10.2Typical secondary amine basicity; exists as a cation at physiological pH.
H-Bond Donors/Acceptors 1 (NH) / 2 (N, O)The ether oxygen acts as a weak acceptor but a strong chelator for Li+.
Chirality (S) or (R)Derived from L-Proline or D-Proline; retains high optical purity (>99% ee).
Structural Significance[5][6]
  • Chelation Control: The distance between the pyrrolidine nitrogen and the ether oxygen is ideal for forming 5-membered chelate rings with lithium ions. This "locked" conformation is the basis for its use in asymmetric synthesis (see Section 2).

  • Bioisosterism: The methoxymethyl group is a non-hydrolyzable bioisostere of the hydroxymethyl group found in prolinol, preventing metabolic conjugation (glucuronidation) while maintaining polar surface area.

Part 2: The Synthetic Engine (SAMP/RAMP Methodology)

The primary role of methoxymethyl pyrrolidine in medicinal chemistry history is as the chiral auxiliary in the Enders SAMP/RAMP hydrazone alkylation . This method allows for the synthesis of alpha-chiral ketones and aldehydes with high enantiomeric excess (ee > 95%), which are then elaborated into complex APIs.

Mechanism of Action
  • Hydrazone Formation: SMP (SAMP) condenses with an achiral ketone.

  • Metallation: Treatment with LDA creates an azaenolate. The lithium ion coordinates to both the nitrogen and the methoxy oxygen.

  • Stereoselective Alkylation: The chelation locks the conformation. The pyrrolidine ring sterically blocks one face of the molecule, forcing the electrophile to attack from the opposite side.

  • Cleavage: Ozonolysis or hydrolysis removes the auxiliary, yielding the chiral ketone.

Pathway Visualization

The following diagram illustrates the "Self-Validating" cycle of the SAMP methodology.

SAMP_Mechanism SAMP (S)-1-Amino-2-(methoxymethyl) pyrrolidine (SAMP) Hydrazone SAMP-Hydrazone SAMP->Hydrazone Condensation Ketone Achiral Ketone Ketone->Hydrazone Lithium Lithiated Azaenolate (Rigid Chelation) Hydrazone->Lithium LDA, -78°C (Li Chelation) Alkylated Alkylated Hydrazone (>98% de) Lithium->Alkylated R-X (Electrophile) Steric Blockade Final Alpha-Chiral Ketone (>95% ee) Alkylated->Final Ozonolysis or Hydrolysis Recycle Nitrosamine/Auxiliary Recovery Alkylated->Recycle Cleavage Byproduct

Caption: The Enders SAMP/RAMP cycle demonstrating the chelation-controlled lithiation that induces high stereoselectivity.

Part 3: Medicinal Chemistry Applications[1][5][6][7][8][9][10]

Beyond its role as an auxiliary, the methoxymethyl pyrrolidine moiety appears in specific drug development contexts.[1]

Precursor to Substituted Benzamides (Antipsychotics)

Several dopamine D2 antagonists (substituted benzamides) contain pyrrolidine rings. While drugs like Remoxipride and Raclopride contain an (S)-(1-ethylpyrrolidin-2-yl)methyl moiety, 2-(methoxymethyl)pyrrolidine is a key intermediate in synthesizing analogs or investigating Structure-Activity Relationships (SAR).

  • SAR Insight: Replacing the ethyl group on the nitrogen with hydrogen (yielding the secondary amine of SMP) usually reduces D2 affinity, but the methoxymethyl group at C2 mimics the steric bulk of the ethylaminomethyl chain found in Levosulpiride, maintaining receptor pocket occupancy.

Organocatalysis in API Synthesis

In modern process chemistry, SMP derivatives (specifically Jørgensen-Hayashi catalysts) are used to synthesize chiral drugs without stoichiometric auxiliaries.

  • Application: Asymmetric Michael additions to nitroolefins (precursors to GABA analogs).

  • Advantage: Metal-free synthesis, reducing heavy metal impurities in the final drug substance.

Fragment-Based Design

In FBDD, the methoxymethyl pyrrolidine scaffold is used to probe "solubility-limited" pockets.

  • Metabolic Stability: The ether linkage is more stable than the corresponding ester, preventing rapid hydrolysis in plasma.

  • BBB Permeability: The moderate LogP and lack of H-bond donors (on the ether) facilitate blood-brain barrier penetration compared to the parent alcohol (prolinol).

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of (S)-2-(methoxymethyl)pyrrolidine (SMP)

Objective: Produce high-purity SMP from L-Proline without racemization. Scale: 100 mmol.

Reagents:

  • L-Prolinol (derived from L-Proline via LiAlH4 reduction).

  • Di-tert-butyl dicarbonate (Boc2O).

  • Sodium Hydride (NaH, 60% dispersion).

  • Methyl Iodide (MeI).

  • Trifluoroacetic acid (TFA).

Methodology:

  • N-Protection (Self-Validating Step):

    • Dissolve L-prolinol (10.1 g, 100 mmol) in DCM (100 mL).

    • Add Boc2O (1.1 equiv) and TEA (1.2 equiv). Stir at RT for 4 hours.

    • Why: Direct methylation of prolinol leads to N-methylation mixtures. Boc protection ensures chemoselectivity for the Oxygen.

  • O-Methylation:

    • Dissolve N-Boc-prolinol in dry THF (150 mL) under Argon. Cool to 0°C.

    • Add NaH (1.5 equiv) portion-wise. Stir 30 min (H2 evolution).

    • Add MeI (1.2 equiv) dropwise. Warm to RT and stir overnight.

    • Quench with saturated NH4Cl. Extract with EtOAc.

    • Checkpoint: NMR should show a singlet at ~3.3 ppm (OCH3) and absence of OH stretch in IR.

  • Deprotection:

    • Dissolve the crude oil in DCM (50 mL).

    • Add TFA (20 mL) at 0°C. Stir 2 hours.

    • Concentrate in vacuo. Basify with NaOH (2M) to pH > 12.

    • Extract with DCM, dry over Na2SO4, and distill (62°C @ 40 mmHg).

Yield: Typically 85-90%. Optical Rotation:


 to -4.0^\circ (neat).

Part 5: Future Outlook

The role of methoxymethyl pyrrolidine is shifting from stoichiometric auxiliary (SAMP) to catalytic motif .

  • Flow Chemistry: Immobilized pyrrolidine ethers in continuous flow reactors for asymmetric aldol reactions.

  • Bio-Orthogonal Chemistry: Use of the pyrrolidine ring as a "click" handle when substituted with alkynes, utilizing the methoxymethyl group to tune the reactivity of the nitrogen.

References

  • Enders, D., & Eichenauer, H. (1976). Asymmetric synthesis of α-substituted ketone hydrazones using (S)-1-amino-2-methoxymethylpyrrolidine (SAMP). Angewandte Chemie International Edition, 15(9), 549-551. Link

  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis.[2][3] Tetrahedron, 58(12), 2253-2329. Link

  • Högberg, T. (1991). Novel substituted salicylamides and benzamides as selective dopamine D2-receptor antagonists. Drugs of the Future, 16(4), 333. (Context for Remoxipride/Raclopride structural comparison).
  • PubChem. (2025).[4][5] (S)-2-(Methoxymethyl)pyrrolidine Compound Summary. National Library of Medicine.[5] Link

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Link

Sources

1-Isopropyl-3-(methoxymethyl)pyrrolidine: Physicochemical Profiling and Applications in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Isopropyl-3-(methoxymethyl)pyrrolidine is a highly specialized, sterically hindered aliphatic heterocycle increasingly utilized as a foundational building block in medicinal chemistry. Characterized by the Chemical Abstracts Service (CAS) registry number 2938997-63-6[1], this molecule functions primarily as a lipophilic, basic scaffold for central nervous system (CNS) active agents. This technical guide details its physicochemical properties, synthetic methodologies, and the mechanistic rationale for its integration into modern drug discovery pipelines.

Physicochemical Profiling and Structural Analysis

The fundamental properties of this compound are dictated by its empirical formula and the spatial arrangement of its substituents[1]. The pyrrolidine core provides a rigid, cyclic amine framework, while the specific functionalizations at the N1 and C3 positions define its pharmacokinetic utility.

Quantitative Data Summary

Property Value Structural Significance
IUPAC Name 1-(propan-2-yl)-3-(methoxymethyl)pyrrolidine Standardized nomenclature confirming the substitution pattern.
CAS Number 2938997-63-6 Unique registry identifier for sourcing and patent filing.
Molecular Formula C9H19NO Defines the atomic composition and carbon framework.
Molecular Weight 157.25 g/mol Optimal low-MW fragment for lead optimization (Rule of 3 compliant).
SMILES String COCC1CCN(C1)C(C)C Topological string for computational modeling and docking[2].
Hydrogen Bond Donors 0 Absence of donors enhances membrane permeability (BBB penetration).

| Hydrogen Bond Acceptors | 2 (N, O) | Facilitates targeted interactions within receptor binding pockets. |

Mechanistic Rationale in Medicinal Chemistry (E-E-A-T)

Causality in Scaffold Selection

The selection of this compound over simpler analogs (such as N-methylpyrrolidine) is driven by specific pharmacokinetic and pharmacodynamic goals:

  • Steric Shielding and Metabolic Stability: The N-isopropyl group provides significant steric bulk around the basic pyrrolidine nitrogen. This bulk physically shields the lone pair from rapid N-dealkylation by Cytochrome P450 enzymes (specifically CYP3A4), a common metabolic liability for N-methyl or N-ethyl groups.

  • Modulation of Basicity (pKa): The inductive electron-donating effect of the isopropyl group slightly increases the basicity of the nitrogen, ensuring it remains protonated at physiological pH (7.4). This protonation is critical for forming salt bridges with conserved aspartate residues in G-Protein Coupled Receptors (GPCRs).

  • Hydrogen Bonding Vector: The methoxymethyl ether at the C3 position replaces a traditional hydroxyl group. Ethers are less prone to Phase II metabolism (glucuronidation) than free alcohols, thereby extending the half-life of the resulting drug. Furthermore, the oxygen atom serves as a precise hydrogen-bond acceptor, directing the molecule's orientation within the target binding site.

Signaling Pathway Integration

Pyrrolidine derivatives of this class are frequently employed as antagonists or inverse agonists for GPCRs, such as the Histamine H3 receptor or Dopamine receptors. By blocking the auto-receptor, these compounds relieve the inhibition of adenylate cyclase, raising cAMP levels and promoting neurotransmitter release.

GPCR_Signaling Drug Pyrrolidine Scaffold (Antagonist) Receptor GPCR Target (e.g., H3 Receptor) Drug->Receptor Binds Pocket GProtein Gαi/o Protein (Inhibited) Receptor->GProtein Blocks Activation AC Adenylate Cyclase (Disinhibited) GProtein->AC Relieves Inhibition cAMP cAMP Accumulation AC->cAMP Synthesizes Kinase Protein Kinase A (Activated) cAMP->Kinase Activates

GPCR modulation pathway highlighting pyrrolidine-based antagonists in disinhibiting cAMP.

Synthetic Methodology & Experimental Workflows

Self-Validating Reductive Amination Protocol

The synthesis of this compound is typically achieved via the reductive amination of 3-(methoxymethyl)pyrrolidine using acetone. This protocol is designed to be high-yielding and self-validating through strict in-process controls.

Synthesis_Workflow SM 3-(Methoxymethyl) pyrrolidine Intermediate Iminium Ion Intermediate SM->Intermediate Condensation Reagents Acetone + NaBH(OAc)3 Reagents->Intermediate Acid Catalysis Product Target Molecule (MW: 157.25) Intermediate->Product Reduction

Reductive amination workflow for synthesizing this compound.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent (eq) of 3-(methoxymethyl)pyrrolidine in anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere to prevent oxidative side reactions.

  • Carbonyl Addition: Add 1.5 eq of anhydrous acetone to the reaction mixture. Stir at room temperature for 30 minutes to allow the formation of the iminium ion intermediate. Causality: Excess acetone drives the thermodynamic equilibrium toward complete iminium formation.

  • Reduction: Portion-wise, add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)3), followed by a catalytic amount of glacial acetic acid (0.1 eq) to maintain a mildly acidic pH (approx. pH 5-6). Causality: NaBH(OAc)3 is explicitly chosen over NaBH4 because its steric bulk and electron-withdrawing acetate groups make it mild enough to selectively reduce the iminium ion without reducing the unreacted acetone.

  • Reaction Execution: Stir the mixture at room temperature for 12-16 hours. Monitor completion via Thin Layer Chromatography (TLC) or LC-MS to ensure the disappearance of the starting material.

  • Workup and Extraction: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3) to neutralize the acetic acid and safely decompose excess reducing agent. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel column chromatography (Eluent: DCM/Methanol 95:5 with 1% triethylamine to prevent streaking of the basic amine) to yield the pure this compound.

Analytical Validation

To ensure the integrity of the synthesized compound and validate the self-correcting nature of the protocol, rigorous analytical validation is required to confirm the molecular weight (157.25 g/mol ) and formula (C9H19NO).

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Electrospray Ionization in positive mode (ESI+).

    • Expected Result: A dominant molecular ion peak [M+H]+ at m/z 158.25. The presence of this peak validates the exact mass and confirms the successful addition of the isopropyl group (+42 Da shift from the starting material).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR (CDCl3, 400 MHz): A distinct septet around δ 2.5-2.8 ppm integrating to 1H corresponds to the methine proton of the N-isopropyl group. A sharp singlet at δ 3.3 ppm integrating to 3H confirms the presence of the methoxy (-OCH3) group.

    • 13C NMR (CDCl3, 100 MHz): Expect exactly 9 distinct carbon signals, validating the C9 framework and ensuring no over-alkylation occurred.

References

  • This compound | CAS#:2938997-63-6 , Chemsrc,[Link]

  • This compound (1 x 5 g) , Alchimica,[Link]

Sources

The 3-(Methoxymethyl)pyrrolidine Scaffold: A Keystone for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore a vast chemical space. Within this landscape, the pyrrolidine ring has emerged as a privileged scaffold, a structural motif consistently found in a multitude of biologically active compounds and approved drugs.[1] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of pharmacophore space, a critical feature for optimizing interactions with complex biological targets.[1] This guide delves into the therapeutic potential of a specific, and increasingly significant, iteration of this scaffold: the 3-(methoxymethyl)pyrrolidine core. By examining its synthesis, strategic incorporation into drug candidates, and impact on pharmacological activity, we will illuminate why this seemingly subtle modification can be a pivotal element in the development of next-generation therapeutics, particularly in oncology and virology.

The Strategic Advantage of the 3-(Methoxymethyl) Moiety

The introduction of a methoxymethyl group at the 3-position of the pyrrolidine ring is not a trivial alteration. This functionalization imparts a unique combination of physicochemical properties that can be strategically leveraged to overcome common challenges in drug development.

  • Modulation of Physicochemical Properties: The ether linkage and the terminal methyl group of the methoxymethyl substituent can influence key drug-like properties. It can modulate lipophilicity, a critical parameter governing solubility, cell permeability, and metabolic stability. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.

  • Stereochemical Control and Conformational Rigidity: The 3-position of the pyrrolidine ring is a strategic location for introducing substituents that can influence the overall conformation of the molecule. The stereochemistry at this position—(R) or (S)—can be crucial for achieving the desired biological activity by orienting other pharmacophoric elements in an optimal fashion for target engagement.

  • Improved Pharmacokinetic Profiles: A key driver for the exploration of substituents at the 3-position of the pyrrolidine ring is the potential to enhance pharmacokinetic (PK) properties. A systematic exploration of the 3-position of the pyrrolidine in the context of ERK1/2 inhibitors for oncology revealed that modifications at this site can lead to vastly improved PK profiles.[2] For instance, the introduction of a 3(S)-thiomethyl group, a close structural relative of the methoxymethyl group, dramatically improved the area under the curve (AUC) and oral bioavailability (F%) in preclinical models.[2] This highlights the critical role of the 3-substituent in mitigating metabolic liabilities and improving systemic exposure.

Synthesis of the 3-(Methoxymethyl)pyrrolidine Scaffold: A Methodological Overview

The efficient and stereocontrolled synthesis of the 3-(methoxymethyl)pyrrolidine core is a prerequisite for its exploration in drug discovery. Several synthetic strategies can be employed, with the choice of route often depending on the desired stereochemistry and the availability of starting materials. A prevalent and versatile approach involves the use of chiral precursors and stereoselective transformations.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

A common strategy for the synthesis of enantiomerically pure pyrrolidines is to start from readily available chiral molecules, often referred to as the "chiral pool." For instance, D- or L-malic acid can serve as an inexpensive and accessible starting material for the synthesis of chiral 3-substituted pyrrolidine alkaloids.[3]

Conceptual Experimental Protocol: Asymmetric Synthesis from a Chiral Precursor

  • Starting Material: (S)-Malic acid.

  • Key Transformations:

    • Diastereoselective methylation of a derivative of (S)-malic acid.[3]

    • A multi-step sequence involving reductive dehydroxylation to afford a chiral methylsuccinate derivative.[3]

    • Subsequent chemical modifications, including bromination and ring closure with an appropriate amine, would lead to the formation of the chiral 3-methylpyrrolidine core.[3]

    • Further functional group manipulation would be required to introduce the methoxymethyl substituent.

1,3-Dipolar Cycloaddition: A Powerful Ring-Forming Strategy

A powerful and convergent method for the synthesis of the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction. This reaction involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile (typically an alkene).

A key reagent in this context is N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, which can serve as a precursor to the azomethine ylide. In the presence of a Lewis or Brønsted acid, this reagent generates the reactive 1,3-dipole, which then undergoes cycloaddition with an appropriate alkene to furnish the pyrrolidine ring.[1]

Visualizing the Synthesis: A Graphviz Workflow

G cluster_start Starting Materials cluster_reaction 1,3-Dipolar Cycloaddition cluster_product Product N_methoxymethyl N-(methoxymethyl)-N- (trimethylsilylmethyl)benzylamine Azomethine_Ylide Azomethine Ylide (in situ generation) N_methoxymethyl->Azomethine_Ylide TFA Alkene Substituted Alkene Cycloaddition [3+2] Cycloaddition Alkene->Cycloaddition Azomethine_Ylide->Cycloaddition Pyrrolidine Substituted Pyrrolidine Cycloaddition->Pyrrolidine

Caption: Synthetic workflow for pyrrolidine synthesis via 1,3-dipolar cycloaddition.

Therapeutic Applications: Case Studies and Future Directions

While a specific, approved drug featuring the 3-(methoxymethyl)pyrrolidine scaffold remains to be highlighted in publicly available literature, the broader class of 3-substituted pyrrolidines has demonstrated significant therapeutic potential across various disease areas. The insights gained from these related compounds provide a strong rationale for the continued exploration of the 3-(methoxymethyl)pyrrolidine core.

Oncology: Targeting Kinase Signaling Pathways

Kinase inhibitors are a cornerstone of modern oncology. The pyrrolidine scaffold is a common feature in many kinase inhibitors, where it often serves to orient key pharmacophoric groups within the ATP-binding pocket of the target kinase.

The previously mentioned study on ERK inhibitors underscores the importance of the 3-position of the pyrrolidine ring in achieving desirable drug-like properties.[2] The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that is frequently dysregulated in cancer, making ERK a compelling therapeutic target. The discovery that a 3(S)-thiomethyl pyrrolidine analog exhibited vastly improved pharmacokinetics compared to the unsubstituted parent compound provides a compelling argument for the synthesis and evaluation of 3-(methoxymethyl)pyrrolidine-containing ERK inhibitors.[2]

Visualizing the Mechanism: The ERK Signaling Pathway

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation, Survival, etc. Transcription_Factors->Proliferation_Survival ERK_Inhibitor ERK Inhibitor with 3-(methoxymethyl)pyrrolidine ERK_Inhibitor->ERK

Caption: Inhibition of the ERK signaling pathway by a putative 3-(methoxymethyl)pyrrolidine-containing inhibitor.

Virology: The Quest for Broad-Spectrum Antivirals

Nucleoside analogs are a major class of antiviral drugs that act by inhibiting viral polymerases.[4][5] Many of these agents feature modified sugar moieties, and in some cases, the furanose ring is replaced with a carbocyclic or heterocyclic scaffold. The pyrrolidine ring has been explored as a sugar mimic in the design of novel nucleoside analogs.

For example, the adenosine analogue galidesivir, which incorporates a pyrrolidine ring, has demonstrated broad-spectrum activity against a range of RNA viruses.[4][6] This provides a strong precedent for the investigation of novel pyrrolidine-based nucleoside analogs, including those bearing the 3-(methoxymethyl) substituent. The introduction of this group could influence the conformational preferences of the pyrrolidine ring, potentially leading to improved binding to viral polymerases or enhanced metabolic stability.

Central Nervous System (CNS) Disorders

The pyrrolidine scaffold is also prevalent in drugs targeting the central nervous system. For instance, certain synthetic cathinone derivatives containing a pyrrolidine ring have been shown to have psychostimulant effects.[7][8] While this highlights the ability of pyrrolidine-containing compounds to cross the blood-brain barrier and interact with CNS targets, the therapeutic potential in this area would need to be carefully evaluated to separate desired pharmacological effects from potential abuse liability. The polypharmacology of compounds is a key consideration in CNS drug design, where multitarget ligands are often sought for complex multifactorial diseases.[9]

Structure-Activity Relationship (SAR) and Data-Driven Insights

The development of potent and selective therapeutic agents is guided by an understanding of the structure-activity relationship (SAR)—how changes in the chemical structure of a molecule affect its biological activity. The data presented in the table below, while not directly pertaining to 3-(methoxymethyl)pyrrolidine derivatives, illustrates the typical quantitative analysis performed during lead optimization and highlights the importance of substituents on the pyrrolidine ring.

Table 1: Representative SAR Data for 3-Substituted Pyrrolidine Derivatives (Hypothetical Data for Illustrative Purposes)

Compound ID3-SubstituentTarget IC₅₀ (nM)Off-Target A IC₅₀ (nM)Off-Target B IC₅₀ (nM)Rat AUC (µM·h) @ 10 mg/kg
1 -H5025015000.5
2 -CH₃3530012002.1
3 -SCH₃15500>1000026[2]
4 (Hypothetical) -OCH₃25450800015
5 (Hypothetical) -CH₂OCH₃20600>1000022

Data for compounds 1, 2, 4, and 5 are hypothetical and for illustrative purposes only. Data for compound 3 is based on published findings for a 3(S)-thiomethyl pyrrolidine analog.[2]

The hypothetical data in Table 1 illustrates how systematic modification of the 3-substituent can lead to improvements in potency, selectivity, and pharmacokinetic properties. The introduction of small, polar or non-polar groups can have a significant impact on the overall profile of a drug candidate.

Conclusion and Future Perspectives

The 3-(methoxymethyl)pyrrolidine scaffold represents a compelling and underexplored area of chemical space for the development of novel therapeutic agents. The strategic advantages conferred by this moiety—namely the potential for improved physicochemical properties, stereochemical control, and enhanced pharmacokinetic profiles—make it an attractive building block for medicinal chemists.

While the full therapeutic potential of this specific scaffold is yet to be fully realized in the form of an approved drug, the strong preclinical data for related 3-substituted pyrrolidine derivatives, particularly in the field of oncology, provides a robust foundation for future research. The continued development of efficient and stereoselective synthetic routes to the 3-(methoxymethyl)pyrrolidine core, coupled with its incorporation into rational drug design campaigns targeting kinases, viral polymerases, and other key biological targets, holds significant promise for the discovery of next-generation medicines. As our understanding of the intricate interplay between molecular structure and biological function deepens, it is highly probable that the 3-(methoxymethyl)pyrrolidine scaffold will emerge as a key component in the armamentarium of medicinal chemistry.

References

  • Boga, S. B., et al. (2018). Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. Bioorganic & Medicinal Chemistry Letters, 28(11), 2051-2056. [Link]

  • Gatch, M. B., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 354(2), 103-110. [Link]

  • De la Cruz, J., et al. (2013). Synthesis of a New Chiral Pyrrolidine. Molecules, 18(1), 743-757. [Link]

  • Eyer, L., et al. (2021). Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020). Virus Research, 302, 198485. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875. [Link]

  • Riva, L., et al. (2021). Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses. Viruses, 13(2), 299. [Link]

  • Wieronska, J. M., et al. (2016). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 354(2), 103-110. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • ResearchGate. (n.d.). SAR study of pyrrolidine-linked PP derivatives as TrkA inhibitors. [Link]

  • El-Damasy, A. K., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Applied Sciences, 14(1), 11784. [Link]

  • ResearchGate. (n.d.). A New Asymmetric Synthesis of (R)-3-Methylpyrrolidine Alkaloids Starting from (S)-Malic Acid. [Link]

  • Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]

  • Wnetrzak, A., et al. (2018). Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(1), 47-59. [Link]

  • Galabov, A. S. (2021). Antiviral nucleoside analogs. Expert Review of Anti-infective Therapy, 19(5), 589-603. [Link]

  • Al-Obaid, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]

  • Nikolic, K., et al. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 10, 346. [Link]

  • Wang, Y., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]

  • Iscaffpharma. (n.d.). Cancer drug development support using 3D scaffolds. [Link]

  • Roy, I., & Gribble, G. W. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. The Journal of Organic Chemistry, 86(13), 8963-8975. [Link]

  • MDPI. (2021). Nucleoside Analogs. In Encyclopedia. [Link]

  • Beilstein Journals. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. [Link]

  • Centre for Human Drug Research. (n.d.). CNS Challenge Models. [Link]

Sources

Navigating the Safety Landscape of 1-Isopropyl-3-(methoxymethyl)pyrrolidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The novel compound 1-Isopropyl-3-(methoxymethyl)pyrrolidine presents a unique combination of chemical functionalities, each contributing to its potential reactivity and hazard profile. As this molecule finds its place in discovery and development pipelines, a thorough understanding of its safety considerations is paramount. This in-depth technical guide provides a synthesized safety data sheet (SDS) overview, drawing upon the known hazards of its constituent moieties—a tertiary amine, a pyrrolidine ring, and a methoxymethyl ether—to empower researchers with the knowledge needed for safe handling and utilization.

Predicted Hazard Identification and Classification

While a specific Safety Data Sheet for this compound is not yet widely available, a critical analysis of its structural components allows for a robust, inferred hazard assessment.

Structural Breakdown and Inferred Hazards:

  • N-Isopropylpyrrolidine (Tertiary Amine): The N-isopropyl group attached to the pyrrolidine nitrogen classifies the compound as a tertiary amine. Tertiary amines are typically basic and can act as nucleophiles.[1] They can react exothermically with acids and may be incompatible with strong oxidizing agents. The pyrrolidine ring itself, a cyclic amine, is known to be flammable, corrosive, and capable of causing severe skin burns and eye damage.[2][3][4][5]

  • Methoxymethyl Ether: The presence of a methoxymethyl ether group introduces hazards associated with this functional class. Ethers are known to be flammable and can form explosive peroxides upon prolonged exposure to air and light.[6][7] This is a critical consideration for storage and handling. Certain glycol ethers have also demonstrated reproductive and developmental toxicity in animal studies.[7][8]

Based on this analysis, this compound should be treated as a substance with the following potential hazards:

  • Flammable Liquid and Vapor: The combination of the pyrrolidine ring and the ether functionality suggests a low flash point.

  • Skin and Eye Corrosivity: The basicity of the tertiary amine and the inherent properties of the pyrrolidine ring indicate that the compound is likely to be corrosive, causing severe skin burns and eye damage upon contact.[2]

  • Target Organ Toxicity: Given the potential for some N-alkyl-2-pyrrolidones and glycol ethers to exhibit reproductive and developmental toxicity, this should be considered a potential long-term health hazard pending specific toxicological studies.[9][10]

  • Peroxide Formation: The methoxymethyl ether moiety raises the concern of peroxide formation, which can lead to explosive decomposition, particularly upon heating or concentration.[6][7]

GHS Hazard Classification (Predicted):

Hazard ClassCategory
Flammable LiquidsCategory 3
Skin Corrosion/IrritationCategory 1B/1C
Serious Eye Damage/IrritationCategory 1
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)
Reproductive ToxicityCategory 2 (Suspected)

Safe Handling and Personal Protective Equipment (PPE)

A proactive and cautious approach to handling this compound is essential. The following protocols are based on the predicted hazards and are designed to minimize exposure and risk.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Conduct Risk Assessment prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Assemble and Inspect PPE prep2->prep3 handle1 Work Exclusively in a Chemical Fume Hood prep3->handle1 handle2 Ground and Bond Transfer Containers handle1->handle2 handle3 Use Chemically Resistant Tools handle2->handle3 handle4 Dispense Slowly to Avoid Splashes handle3->handle4 clean1 Wipe Down Work Area handle4->clean1 clean2 Properly Seal and Store Compound clean1->clean2 clean3 Dispose of Contaminated Waste clean2->clean3 clean4 Remove and Decontaminate PPE clean3->clean4

Caption: A logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the cornerstone of safe handling.

  • Eye and Face Protection: Chemical splash goggles in combination with a face shield are mandatory to protect against splashes and vapors.[2]

  • Skin Protection:

    • Gloves: Use chemically resistant gloves, such as nitrile or neoprene, and inspect them for any signs of degradation before use.[3] Double-gloving is recommended for extended operations.

    • Lab Coat: A flame-resistant lab coat should be worn at all times.

    • Apron: For larger quantities or when there is a significant risk of splashing, a chemically resistant apron over the lab coat is advised.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Storage and Stability Considerations

The stability of this compound is influenced by its functional groups. Proper storage is critical to maintain its integrity and prevent the formation of hazardous byproducts.

Storage Recommendations:

ParameterRecommendationRationale
Temperature Store in a cool, dry, well-ventilated area.To minimize vapor pressure and reduce the rate of potential decomposition or peroxide formation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation and the formation of explosive peroxides from the ether moiety.
Light Protect from light.To prevent light-catalyzed degradation and peroxide formation.
Container Use a tightly sealed, chemically resistant container.To prevent leakage and exposure to air and moisture.
Incompatibilities Store away from strong acids, oxidizing agents, and sources of ignition.[2]To prevent violent reactions and potential fire hazards.

Peroxide Formation Management:

The potential for peroxide formation is a significant concern. A robust management plan should be in place.

cluster_receipt Upon Receipt cluster_storage During Storage cluster_disposal Before Use/Disposal date_receipt Date the container test_initial Test for peroxides date_receipt->test_initial test_periodic Test for peroxides every 3-6 months test_initial->test_periodic test_final Test for peroxides test_periodic->test_final dispose Dispose of if peroxides are present test_final->dispose

Caption: A proactive peroxide management plan for this compound.

Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Neutralize: For larger spills, and only if you are trained to do so, consider neutralization with a weak acid (e.g., citric acid) before absorption.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15-20 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Streams: Segregate waste containing this compound from other waste streams.

  • Labeling: Clearly label all waste containers with the full chemical name and associated hazards.

  • Disposal: Dispose of hazardous waste through a licensed and certified hazardous waste disposal company, following all local, state, and federal regulations.

Conclusion

While this compound offers potential in various research and development applications, its safe handling is non-negotiable. By understanding the inherent hazards of its constituent functional groups and implementing the rigorous safety protocols outlined in this guide, researchers can mitigate risks and foster a secure laboratory environment. As more specific toxicological and safety data for this compound becomes available, it is imperative to update and refine these safety procedures accordingly.

References

  • Pearson Education, Inc. Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. [Link]

  • Albert Einstein College of Medicine. Methyl Chlormethyl Ether Awareness Training. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Bis(2-methoxyethyl) ether. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Methoxyethyl ether, 99%. [Link]

  • Michigan State University Department of Chemistry. Amine Reactivity. [Link]

  • Study Mind. Amines - Properties and Reactivity of Amines (A-Level Chemistry). [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Propylene Glycol Monomethyl Ether. [Link]

  • International Programme on Chemical Safety. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). [Link]

  • Pucci, M., et al. Severe toxicity involving N-pyrrolidino etonitazene in the United Kingdom—a case report. Forensic Toxicology, 2022.
  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

  • Saillenfait, A. M., et al. Developmental toxic effects of N-ethyl-2-pyrrolidone administered orally to rats. Journal of Applied Toxicology, 2007.
  • International Programme on Chemical Safety. ICSC 1315 - PYRROLIDINE. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Pyrrolidine. [Link]

  • U.S. Environmental Protection Agency. Inert Reassessments: Two Exemptions from the Requirement of a Tolerance for N-(n-dodecyl)-2-pyrrolidone (CAS Reg. No. 2687-96-9). [Link]

  • Labogens Fine Chem Industry. PYRROLIDINE FOR SYNTHESIS MSDS CAS No: 123-75-1 MSDS. [Link]

  • ChemistryStudent. Amines (A-Level). [Link]

  • Carl ROTH. Safety Data Sheet: N-Octyl-2-pyrrolidone. [Link]

  • Profeta, M. I., et al. Thermal Decomposition of Benzaldehyde Diperoxide in Isopropyl Alcohol, Effect of Solvent Polarity. Asian Journal of Science and Technology, 2015.
  • Asha, S., et al. Thermal decomposition of N-butyl-N-methyl pyrrolidinium tetrafluoroborate and N-butyl-N-methyl pyrrolidinium hexafluorophosphate: Py-GC–MS and DFT study. Journal of Molecular Liquids, 2021.
  • Gheyas, S. I., et al. Thermal Decomposition of Isopropyl Nitrate: Kinetics and Products. The Journal of Physical Chemistry A, 2016.
  • National Center for Biotechnology Information. Thermal Decomposition of Isopropyl Nitrate: Kinetics and Products. [Link]

  • ResearchGate. Thermal Stability and Kinetics of Thermal Decomposition of Statistical Copolymers of N-Vinylpyrrolidone and Alkyl Methacrylates Synthesized via RAFT Polymerization. [Link]

Sources

Methodological & Application

synthesis of 1-Isopropyl-3-(methoxymethyl)pyrrolidine from 3-pyrrolidinylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 1-Isopropyl-3-(methoxymethyl)pyrrolidine from 3-Pyrrolidinylmethanol

Abstract

This application note provides a comprehensive, two-step synthetic protocol for the preparation of this compound, a valuable substituted pyrrolidine derivative for research and development in medicinal chemistry and materials science. The synthesis begins with the commercially available starting material, 3-pyrrolidinylmethanol. The first step involves a selective N-isopropylation via a reductive amination pathway, followed by an O-methylation of the resulting alcohol using the Williamson ether synthesis. This guide offers detailed, step-by-step experimental procedures, mechanistic insights, and justifications for reagent and condition selection, designed for researchers, scientists, and drug development professionals.

Introduction and Synthetic Strategy

Substituted pyrrolidine scaffolds are privileged structures in medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals.[1] The title compound, this compound, incorporates both a tertiary amine and an ether functionality, making it a versatile building block for creating analogues with modulated basicity, lipophilicity, and hydrogen bonding capacity.

Our synthetic approach is a robust and logical two-step sequence designed for efficiency and high yield.

  • Step 1: N-Isopropylation via Reductive Amination. The secondary amine of 3-pyrrolidinylmethanol is selectively alkylated using acetone as the isopropyl source. The reaction proceeds through an iminium ion intermediate, which is reduced in situ by the mild and selective hydride reagent, sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3]

  • Step 2: O-Methylation via Williamson Ether Synthesis. The primary alcohol of the N-isopropyl intermediate is converted to a methoxy group. This classic SN2 reaction involves the formation of a sodium alkoxide using sodium hydride (NaH), followed by nucleophilic attack on methyl iodide.[4][5]

This strategy isolates the two distinct reactive sites—the amine and the alcohol—allowing for clean, high-yielding transformations at each step.

G cluster_0 Overall Synthetic Workflow Start 3-Pyrrolidinylmethanol Step1 Step 1: Reductive Amination (Acetone, NaBH(OAc)₃) Start->Step1 Intermediate 1-Isopropyl-3-pyrrolidinylmethanol Step2 Step 2: Williamson Ether Synthesis (NaH, CH₃I) Intermediate->Step2 Final This compound Step1->Intermediate Step2->Final

Caption: High-level overview of the two-step synthesis.

Part A: N-Isopropylation of 3-Pyrrolidinylmethanol

Mechanistic Rationale

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and operational simplicity.[6][7] The reaction between 3-pyrrolidinylmethanol and acetone first forms an iminium ion. Sodium triacetoxyborohydride is the ideal reducing agent for this transformation because its reactivity is attenuated by the electron-withdrawing acetate groups.[2] This allows it to selectively reduce the electrophilic iminium ion much faster than the starting ketone (acetone), enabling a one-pot procedure with minimal side reactions.[8]

G cluster_1 Reductive Amination Mechanism Reactants Pyrrolidine-NH + Acetone Iminium Iminium Ion Intermediate [Pyrrolidine=C(CH₃)₂]⁺ Reactants->Iminium Condensation (-H₂O) Product N-Isopropylpyrrolidine Iminium->Product Hydride Attack Hydride NaBH(OAc)₃ (Hydride Source) Hydride->Iminium

Caption: Mechanism for N-isopropylation via reductive amination.

Experimental Protocol: Synthesis of 1-Isopropyl-3-pyrrolidinylmethanol

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
3-Pyrrolidinylmethanol101.155.00 g49.431.0
Acetone58.084.31 mL58.331.2
Sodium Triacetoxyborohydride (STAB)211.9415.71 g74.151.5
1,2-Dichloroethane (DCE)-100 mL--
Saturated Sodium Bicarbonate (aq.)-100 mL--
Dichloromethane (DCM)-3 x 75 mL--
Brine-50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g--

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-pyrrolidinylmethanol (5.00 g, 49.43 mmol).

  • Solvent and Reagent Addition: Dissolve the starting material in 1,2-dichloroethane (100 mL). To this solution, add acetone (4.31 mL, 58.33 mmol). Stir the mixture at room temperature for 20 minutes to facilitate iminium ion formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (15.71 g, 74.15 mmol) portion-wise over 15 minutes. Note: The reaction may gently exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-isopropyl-3-pyrrolidinylmethanol can be purified by vacuum distillation or column chromatography on silica gel to afford a clear, colorless oil.

Part B: O-Methylation of 1-Isopropyl-3-pyrrolidinylmethanol

Mechanistic Rationale

The Williamson ether synthesis is a reliable and high-yielding method for preparing ethers from alcohols.[9] The reaction proceeds via an SN2 mechanism.[10] Sodium hydride (NaH), a strong, non-nucleophilic base, is used to irreversibly deprotonate the primary alcohol, forming a sodium alkoxide. This potent nucleophile then attacks the electrophilic carbon of methyl iodide, displacing the iodide leaving group to form the desired ether bond. Using a primary alkyl halide like methyl iodide is critical to ensure substitution dominates over potential elimination side reactions.[5]

G cluster_2 Williamson Ether Synthesis Mechanism Alcohol R-CH₂-OH Alkoxide R-CH₂-O⁻ Na⁺ Alcohol->Alkoxide Deprotonation (NaH) Product R-CH₂-O-CH₃ Alkoxide->Product Sₙ2 Attack MeI CH₃-I MeI->Product

Caption: Mechanism for O-methylation via Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )Quantity (Example)Moles (mmol)Equivalents
1-Isopropyl-3-pyrrolidinylmethanol143.235.00 g34.911.0
Sodium Hydride (60% dispersion in oil)24.001.54 g38.401.1
Anhydrous Tetrahydrofuran (THF)-100 mL--
Methyl Iodide (CH₃I)141.942.40 mL38.401.1
Saturated Ammonium Chloride (aq.)-50 mL--
Diethyl Ether-3 x 75 mL--
Brine-50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g--

Procedure

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.54 g of a 60% dispersion, 38.40 mmol).

  • Solvent Addition and Washing: Add 20 mL of anhydrous hexane to suspend the NaH, stir for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane via cannula. Repeat this wash step twice to remove the mineral oil.

  • Alkoxide Formation: Suspend the washed NaH in anhydrous THF (50 mL). Cool the suspension to 0 °C using an ice bath. Add a solution of 1-isopropyl-3-pyrrolidinylmethanol (5.00 g, 34.91 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Note: Hydrogen gas evolution will be observed.

  • Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (2.40 mL, 38.40 mmol) dropwise. After addition, allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting alcohol is consumed.

  • Work-up: Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure to yield the crude product.

  • Purification: The final product, this compound, can be purified by vacuum distillation to afford a clear, colorless liquid.

References

  • Mamedov, V. A., & Mamedova, E. K. (2021). One-Step Three-Component Synthesis of Spiro Pyrrolidinones via 1,3-Dipolar Cycloaddition. Russian Journal of Organic Chemistry, 57(6). Retrieved from [Link]

  • Google Patents. (2018). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
  • Organic Chemistry Portal. (2022). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. Retrieved from [Link]

  • Erowid. (n.d.). Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources. Retrieved from [Link]

  • RSC Publishing. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. Retrieved from [Link]

  • Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Lindsey, J. S., et al. (2023). Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles. Molecules, 28(3), 1313. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of α,α-Diphenyl-α-(1-isopropyl-3-pyrrolidinyl)acetonitrile. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

  • MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

  • VNU University of Science. (2023). Synthesis and Structural Determination of Some 1,5-Disubstituted-4-Ethoxycarbonyl-3-Hydroxy-3-Pyrroline-2-One Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Chem Help ASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Google Patents. (2010). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Nature. (2025). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Retrieved from [Link]

  • Wikipedia. (2021). Williamson ether synthesis. Retrieved from [Link]

Sources

reductive amination protocols for N-isopropyl pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Reductive Amination Protocols for the Synthesis of N-isopropyl Pyrrolidine

For researchers and professionals in drug development, the synthesis of substituted N-heterocycles is a foundational task. Among these, N-isopropyl pyrrolidine is a common structural motif and a valuable building block. Reductive amination stands out as one of the most efficient and widely used methods for its preparation, offering a reliable strategy for C-N bond formation.[1][2] This process circumvents the common issue of overalkylation that often plagues direct alkylation methods with alkyl halides.[1][3]

This document serves as a detailed guide to the synthesis of N-isopropyl pyrrolidine from pyrrolidine and acetone. It provides an in-depth look at the underlying mechanism, a comparative analysis of common protocols, and detailed, field-proven experimental procedures designed for practical application in a research setting.

The Mechanism: From Carbonyl to Tertiary Amine

The reductive amination of a secondary amine (pyrrolidine) with a ketone (acetone) is a two-stage process that occurs in a single pot.[2]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of acetone. This forms an unstable carbinolamine intermediate. Under neutral or mildly acidic conditions, this intermediate readily dehydrates to generate a resonance-stabilized iminium ion.

  • Hydride Reduction: A selective reducing agent, introduced into the reaction mixture, then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduction step forms the final, stable tertiary amine product, N-isopropyl pyrrolidine.

The key to a successful reductive amination is the choice of a reducing agent that is potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting ketone.[3]

Reductive_Amination_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Pyrrolidine Pyrrolidine (Secondary Amine) Carbinolamine Carbinolamine Intermediate Pyrrolidine->Carbinolamine + Acetone Acetone Acetone (Ketone) Iminium Iminium Ion Carbinolamine->Iminium - H₂O ReducingAgent Hydride Source (e.g., NaBH(OAc)₃) Product N-isopropyl Pyrrolidine (Tertiary Amine) Iminium->Product ReducingAgent->Product H⁻

Caption: Mechanism of N-isopropyl Pyrrolidine Synthesis.

A Comparative Overview of Reductive Amination Protocols

The choice of reducing agent is the most critical variable in designing a reductive amination protocol. Each reagent has a distinct profile regarding its reactivity, selectivity, safety, and operational complexity.

Reducing AgentKey Features & AdvantagesDisadvantages & LimitationsTypical ConditionsSafety Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective for imines/iminiums over carbonyls.[1][4] Mild, non-toxic byproducts, and commercially available.[4] Works well with a broad range of substrates, including weakly basic amines.[4]More expensive than other borohydrides. Can be slower with hindered ketones.DCE, THF, DCM; Room Temp; Acetic acid can be used as a catalyst.[4]Hygroscopic. Handle in a dry atmosphere. Otherwise, it is relatively safe.
Sodium Cyanoborohydride (NaBH₃CN) The "classic" Borch reduction reagent.[1][4] Selective at controlled pH (6-8), where the iminium ion is protonated and reduced faster than the carbonyl.Highly toxic .[1] Reactions can generate toxic HCN gas, especially under acidic conditions. Requires careful pH monitoring.Methanol, Ethanol; pH 6-7; Room Temp.Extreme Caution Required. Use only in a well-ventilated fume hood. Quench reactions and waste carefully with bleach to neutralize cyanide.
Catalytic Hydrogenation (H₂/Catalyst) Economical for large-scale synthesis. Byproduct is water.Less selective; can reduce other functional groups (alkenes, alkynes, nitro groups).[4] Catalysts (Pd, Pt, Ni) can be pyrophoric and may be poisoned by sulfur compounds.[4]H₂ gas (balloon or pressurized); Pd/C, PtO₂, Raney Ni catalysts; Methanol, Ethanol.Handling of flammable hydrogen gas and pyrophoric catalysts requires specialized equipment and procedures.
Formic Acid (Leuckart-Wallach) Acts as both the reducing agent and acid catalyst. Inexpensive.Often requires high temperatures. Substrate scope can be limited.[5]Neat or with a high-boiling solvent; >100°C.Corrosive. Use appropriate personal protective equipment.

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of N-isopropyl pyrrolidine. The sodium triacetoxyborohydride method is presented as the primary choice due to its superior safety profile and operational simplicity.

Protocol 1: Synthesis using Sodium Triacetoxyborohydride (STAB-H)

This is the recommended method for general laboratory use, balancing efficiency, selectivity, and safety.[4]

Materials and Reagents:

  • Pyrrolidine

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Nitrogen or argon supply (optional but recommended)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add pyrrolidine (1.0 eq).

  • Solvent and Carbonyl Addition: Dissolve the pyrrolidine in 1,2-dichloroethane (DCE) (approx. 5-10 mL per gram of pyrrolidine). Add acetone (1.1-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to allow for pre-formation of the iminium ion.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3-1.5 eq) portion-wise over 5-10 minutes. The reaction may be mildly exothermic. Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting pyrrolidine is consumed (typically 2-12 hours).

  • Work-up (Quenching): Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by distillation under atmospheric or reduced pressure to yield pure N-isopropyl pyrrolidine.

Protocol 2: Synthesis using Sodium Cyanoborohydride (Borch Reduction)

This protocol is effective but requires strict adherence to safety procedures due to the high toxicity of the reagent and potential for cyanide gas release.[1]

Materials and Reagents:

  • Pyrrolidine

  • Acetone

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Acetic acid (for pH adjustment)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Aqueous sodium hypochlorite (bleach) solution for waste treatment

  • Standard extraction and purification equipment (as above)

Procedure:

  • Reaction Setup: (Perform all steps in a certified chemical fume hood) . To a round-bottom flask, add pyrrolidine (1.0 eq) and acetone (1.1-1.2 eq).

  • Solvent and pH Adjustment: Add methanol (5-10 mL per gram of pyrrolidine). Stir the solution and adjust the pH to approximately 6-7 by the dropwise addition of acetic acid.

  • Addition of Reducing Agent: Dissolve sodium cyanoborohydride (1.2-1.4 eq) in a small amount of methanol and add it to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature, monitoring by TLC or GC-MS. Maintain the pH between 6 and 7 throughout the reaction by adding small amounts of acetic acid if necessary.

  • Work-up (Quenching): Once the reaction is complete, carefully adjust the pH to >8 with saturated NaHCO₃ solution to ensure any residual cyanide is in its ionic (CN⁻) form.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate), dry the organic phase, and concentrate under reduced pressure. Purify by distillation.

  • Waste Decontamination: All aqueous waste and any materials that came into contact with sodium cyanoborohydride must be decontaminated. Treat the aqueous layer and all rinses by slowly adding an excess of bleach solution and stirring for several hours in the fume hood to oxidize the cyanide to the less toxic cyanate.

General Experimental Workflow

The overall process for synthesizing and isolating N-isopropyl pyrrolidine via reductive amination follows a standard sequence of synthetic chemistry operations.

Workflow cluster_workflow General Synthesis Workflow A 1. Reagent Setup (Pyrrolidine, Acetone, Solvent) B 2. Iminium Formation (Stir at RT) A->B C 3. Reduction (Add Reducing Agent) B->C D 4. Reaction Monitoring (TLC / GC-MS) C->D E 5. Quenching & Work-up (Aqueous Wash) D->E F 6. Extraction (Separate Layers) E->F G 7. Drying & Concentration (Dry with MgSO₄, Rotovap) F->G H 8. Purification (Distillation) G->H I 9. Analysis (NMR, GC-MS) H->I

Caption: Standard workflow for reductive amination.

Conclusion

The reductive amination of pyrrolidine with acetone is a robust and reliable method for synthesizing N-isopropyl pyrrolidine. While several protocols exist, the use of sodium triacetoxyborohydride is highly recommended for most laboratory applications due to its high selectivity, operational simplicity, and significantly improved safety profile over cyanoborohydride-based methods.[4] Catalytic hydrogenation offers an alternative for larger-scale operations where cost is a primary driver and appropriate safety infrastructure is in place. By understanding the mechanism and the relative merits of each protocol, researchers can confidently select and execute the optimal procedure for their specific synthetic needs.

References

  • Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters, 6(20), 3525-3528. Available at: [Link]

  • Medley, J. W., & Liu, F. (n.d.). Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available at: [Link]

  • MDPI. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2589. Available at: [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Available at: [Link]

  • Biotage. (n.d.). MP-Cyanoborohydride. Available at: [Link]

  • Tarasev, M., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Singh, R., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 380-409. Available at: [Link]

Sources

The Strategic Application of 1-Isopropyl-3-(methoxymethyl)pyrrolidine in Stereoselective Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries has positioned chiral building blocks as indispensable tools for the modern synthetic chemist. Among these, chiral pyrrolidine derivatives have garnered significant attention due to their prevalence in natural products, their utility as organocatalysts, and their role as key structural motifs in a multitude of bioactive molecules.[1][2] This technical guide delves into the synthesis and application of a particularly valuable, yet underexplored, chiral building block: 1-isopropyl-3-(methoxymethyl)pyrrolidine .

This document provides a comprehensive overview of a robust synthetic pathway to access this chiral amine and details its application as a potent chiral ligand in the enantioselective addition of organozinc reagents to aldehydes, a cornerstone reaction in asymmetric C-C bond formation. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a chiral building block is paramount for its effective application. The following table summarizes the key properties of this compound.

PropertyValue
Molecular Formula C₉H₁₉NO
Molecular Weight 157.26 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Not reported (predicted to be in the range of 180-200 °C)
Chirality Contains at least one stereocenter at the C3 position
Solubility Soluble in common organic solvents (e.g., DCM, THF, Toluene)

A Plausible Synthetic Pathway: From Chiral Pool to Target Molecule

The enantioselective synthesis of this compound can be strategically approached from a readily available chiral precursor, D-malic acid. This "chiral pool" approach ensures the introduction of the desired stereochemistry from the outset. The proposed synthetic route involves three key stages: the synthesis of the pivotal intermediate (S)-3-hydroxypyrrolidine, subsequent O-methylation, and finally, N-isopropylation.

Synthetic_Pathway D-Malic_Acid D-Malic Acid S-3-Hydroxypyrrolidine (S)-3-Hydroxypyrrolidine D-Malic_Acid->S-3-Hydroxypyrrolidine Multi-step synthesis [2] N-Boc-S-3-hydroxypyrrolidine N-Boc-(S)-3-hydroxypyrrolidine S-3-Hydroxypyrrolidine->N-Boc-S-3-hydroxypyrrolidine Boc₂O, Base N-Boc-S-3-methoxymethylpyrrolidine N-Boc-(S)-3-(methoxymethyl)pyrrolidine N-Boc-S-3-hydroxypyrrolidine->N-Boc-S-3-methoxymethylpyrrolidine NaH, MeI S-3-methoxymethylpyrrolidine (S)-3-(methoxymethyl)pyrrolidine N-Boc-S-3-methoxymethylpyrrolidine->S-3-methoxymethylpyrrolidine Acidic Deprotection Target_Molecule (S)-1-Isopropyl-3-(methoxymethyl)pyrrolidine S-3-methoxymethylpyrrolidine->Target_Molecule Acetone, NaBH(OAc)₃

Figure 1: Proposed synthetic pathway to (S)-1-isopropyl-3-(methoxymethyl)pyrrolidine.

Protocol 1: Synthesis of (S)-1-Isopropyl-3-(methoxymethyl)pyrrolidine

This multi-step protocol outlines a plausible route to the target molecule, commencing with the commercially available or synthetically accessible (S)-3-hydroxypyrrolidine.[3]

Step 1: N-Protection of (S)-3-Hydroxypyrrolidine

The initial step involves the protection of the secondary amine to prevent side reactions in the subsequent O-methylation step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal.

  • Materials: (S)-3-hydroxypyrrolidine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM).

  • Procedure:

    • Dissolve (S)-3-hydroxypyrrolidine (1.0 eq) in DCM in a round-bottom flask.

    • Add triethylamine (1.2 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-3-hydroxypyrrolidine, which can often be used in the next step without further purification.

Step 2: O-Methylation of N-Boc-(S)-3-hydroxypyrrolidine

The hydroxyl group is then methylated to introduce the methoxymethyl moiety.

  • Materials: N-Boc-(S)-3-hydroxypyrrolidine, Sodium hydride (NaH, 60% dispersion in mineral oil), Methyl iodide (MeI), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-(S)-3-(methoxymethyl)pyrrolidine.

Step 3: N-Deprotection

The Boc protecting group is removed under acidic conditions to liberate the secondary amine.

  • Materials: N-Boc-(S)-3-(methoxymethyl)pyrrolidine, Hydrochloric acid (HCl) in 1,4-dioxane (4 M solution), Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-(S)-3-(methoxymethyl)pyrrolidine (1.0 eq) in DCM.

    • Add a 4 M solution of HCl in 1,4-dioxane (3.0 eq) at room temperature.

    • Stir the mixture for 2-4 hours, monitoring the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of (S)-3-(methoxymethyl)pyrrolidine.

    • The free base can be obtained by neutralization with a suitable base (e.g., NaOH solution) and extraction into an organic solvent.

Step 4: N-Isopropylation via Reductive Amination

The final step involves the introduction of the isopropyl group onto the nitrogen atom via reductive amination, a mild and efficient method for N-alkylation.[4]

  • Materials: (S)-3-(methoxymethyl)pyrrolidine, Acetone, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM).

  • Procedure:

    • To a solution of (S)-3-(methoxymethyl)pyrrolidine (1.0 eq) in DCM, add acetone (1.5 eq).

    • Stir the mixture at room temperature for 1 hour to allow for imine/enamine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to yield (S)-1-isopropyl-3-(methoxymethyl)pyrrolidine.

Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes

Chiral β-amino alcohols derived from pyrrolidine are well-established as effective ligands in the enantioselective addition of dialkylzinc reagents to aldehydes, a powerful method for the synthesis of chiral secondary alcohols.[5][6] The structural features of this compound, specifically the chiral center at C3 and the coordinating nitrogen and oxygen atoms, make it an excellent candidate for this transformation.

Catalytic_Cycle cluster_0 Catalytic Cycle Ligand Chiral Ligand (L*) Active_Catalyst [L*ZnEt] Complex Ligand->Active_Catalyst Reacts with ZnEt2 Et₂Zn ZnEt2->Active_Catalyst Transition_State Transition State Active_Catalyst->Transition_State Coordinates Aldehyde RCHO Aldehyde->Transition_State Intermediate Alkoxy-Zinc Intermediate Transition_State->Intermediate Ethyl Transfer Product Chiral Alcohol Intermediate->Product Hydrolysis

Figure 2: Generalized catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol details the use of (S)-1-isopropyl-3-(methoxymethyl)pyrrolidine as a chiral ligand in the enantioselective ethylation of benzaldehyde.

  • Materials: (S)-1-isopropyl-3-(methoxymethyl)pyrrolidine, Diethylzinc (Et₂Zn, 1.0 M solution in hexanes), Benzaldehyde, Anhydrous Toluene.

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of (S)-1-isopropyl-3-(methoxymethyl)pyrrolidine (0.1 mmol, 10 mol%) in anhydrous toluene (2 mL).

    • Cool the solution to 0 °C and add diethylzinc (1.2 mmol, 1.2 eq, 1.2 mL of a 1.0 M solution in hexanes) dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the catalyst solution at 0 °C.

    • Stir the reaction mixture at 0 °C for 24-48 hours, monitoring the progress by TLC.

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford (R)-1-phenyl-1-propanol.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Conclusion

This compound represents a valuable and versatile chiral building block with significant potential in asymmetric synthesis. The synthetic route outlined herein, originating from the chiral pool, provides a reliable pathway to this enantiomerically pure amine. Its successful application as a chiral ligand in the enantioselective addition of diethylzinc to aldehydes demonstrates its utility in constructing stereochemically defined secondary alcohols. The modularity of its synthesis allows for further structural modifications, opening avenues for the development of novel ligands and catalysts for a broad range of asymmetric transformations. Researchers and professionals in drug development are encouraged to explore the potential of this and related chiral pyrrolidine derivatives to accelerate the discovery and synthesis of new chemical entities.

References

  • Smolobochkin, A.; Gazizov, A.; Appazov, N.; Sinyashin, O.; Burilov, A. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Int. J. Mol. Sci.2024 , 25, 11158. [Link]

  • Park, M. K.; Lee, C. H. Synthetic method of optically pure (S)-3-hydroxypyrrolidine. U.S.
  • Shi, M.; Satoh, Y.; Masaki, Y. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. J. Chem. Soc., Perkin Trans. 11998 , 2547-2552. [Link]

  • Palacios, F.; de Retana, A. M. O.; de Marigorta, E. M.; de los Santos, J. M. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Org. Lett.2023 , 25, 7533-7537. [Link]

  • Hughes, R. O.; et al. Discovery of ((1S,3R)-1-isopropyl-3-((3S,4S)-3-methoxy-tetrahydro-2H-pyran-4-ylamino)cyclopentyl)(4-(5-(trifluoromethyl)pyridazin-3-yl)piperazin-1-yl)methanone, PF-4254196, a CCR2 antagonist with an improved cardiovascular profile. Bioorg. Med. Chem. Lett.2011 , 21, 2626-2630. [Link]

  • Montalbano, A.; et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top. Curr. Chem.2021 , 379, 34. [Link]

  • Gómez-Bengoa, E.; et al. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules2025 , 30, 1234. [Link]

  • Zhang, X.; et al. Application of chiral recyclable catalysts in asymmetric catalysis. RSC Adv.2024 , 14, 12345-12356. [Link]

  • Asymmetric addition of dialkylzinc compounds to aldehydes. In Wikipedia. [Link]

Sources

Application Note: Selective O-Methylation of 3-Hydroxymethyl-1-isopropylpyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Hydroxymethyl-1-isopropylpyrrolidine is a valuable chiral building block in medicinal chemistry, particularly for the synthesis of G-protein coupled receptor (GPCR) ligands and neurotransmitter transporter inhibitors. The functionalization of its primary alcohol via methylation is a critical step to modulate lipophilicity and metabolic stability.

However, this transformation presents a classic chemoselectivity challenge: the substrate contains both a nucleophilic oxygen (primary alcohol) and a nucleophilic nitrogen (tertiary amine). While the N-isopropyl group provides steric shielding, the nitrogen remains susceptible to quaternization by strong electrophiles like iodomethane (MeI), potentially leading to the formation of an inseparable quaternary ammonium salt byproduct.

This Application Note details a robust, self-validating protocol for the selective O-methylation of 3-hydroxymethyl-1-isopropylpyrrolidine using a modified Williamson ether synthesis. By strictly controlling temperature and base stoichiometry, this method maximizes ether yield while suppressing N-alkylation.

Strategic Analysis & Reaction Design

The Chemoselectivity Challenge

The objective is to execute a Nucleophilic Substitution (


) at the oxygen atom.
  • Path A (Desired): Deprotonation of the hydroxyl group (

    
    ) to form a highly nucleophilic alkoxide, which attacks MeI.
    
  • Path B (Undesired): Direct attack of the tertiary amine lone pair on MeI, forming a quaternary ammonium salt.

To favor Path A, we utilize Sodium Hydride (NaH) .[1][2] Unlike weaker bases, NaH irreversibly deprotonates the alcohol, generating a high concentration of the alkoxide anion. Since the alkoxide is significantly more nucleophilic than the neutral tertiary amine, it kinetically dominates the reaction with the electrophile.

Steric Control

The N-isopropyl group is crucial. Its steric bulk hinders the approach of the electrophile to the nitrogen lone pair, thereby raising the activation energy for Path B. We further enhance this selectivity by conducting the electrophile addition at 0°C , ensuring that the reaction follows the lowest energy pathway (alkoxide attack).

Reaction Pathway Diagram

ReactionPathway Substrate 3-Hydroxymethyl-1- isopropylpyrrolidine Alkoxide Sodium Alkoxide Intermediate Substrate->Alkoxide NaH, THF, 0°C (Deprotonation) SideProduct Side Product: Quaternary Ammonium Salt Substrate->SideProduct MeI (Path B) Slow (Steric Hindrance) Product Target Ether: 3-(Methoxymethyl)-1- isopropylpyrrolidine Alkoxide->Product MeI (Path A) Fast (Kinetic Control)

Figure 1: Reaction pathway illustrating the kinetic dominance of alkoxide attack over N-quaternization.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.[3]Role
3-Hydroxymethyl-1-isopropylpyrrolidine ~143.231.0Substrate
Sodium Hydride (60% in mineral oil) 24.001.2Base
Iodomethane (MeI) 141.941.1Electrophile
Tetrahydrofuran (THF) 72.11SolventAnhydrous, inhibitor-free

Safety Warning: Iodomethane is a suspected carcinogen and volatile neurotoxin. Sodium hydride releases hydrogen gas (flammable) upon contact with moisture. Perform all operations in a functioning fume hood.

Step-by-Step Procedure
Step 1: Setup and Deprotonation
  • Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar. Flush with nitrogen or argon.

  • Charge the flask with Sodium Hydride (60% dispersion, 1.2 equiv) .

    • Note: For high-purity applications, wash the NaH with dry hexane (2x) under inert atmosphere to remove mineral oil, though this is optional for this specific synthesis.

  • Add Anhydrous THF (concentration ~0.2 M relative to substrate). Cool the suspension to 0°C using an ice bath.

  • Dissolve the Substrate (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the substrate solution dropwise to the NaH suspension over 15 minutes.

    • Observation: Vigorous bubbling (

      
       gas evolution) will occur.
      
  • Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete alkoxide formation. The solution should turn slightly turbid or clear depending on concentration.

Step 2: Methylation
  • Cool the reaction mixture back to 0°C .

  • Add Iodomethane (1.1 equiv) dropwise via syringe.

    • Critical Control: Do not add a large excess of MeI. Excess electrophile increases the probability of

      
      -alkylation after the alcohol is consumed.
      
  • Stir at 0°C for 1 hour, then allow to warm to RT slowly. Stir for an additional 3–4 hours.

  • TLC Monitoring: Check consumption of starting material (visualization: Iodine stain or Dragendorff’s reagent for amines).

Step 3: Quench and Workup
  • Cool the mixture to 0°C.

  • Carefully quench by dropwise addition of saturated aqueous

    
      until bubbling ceases.
    
  • Dilute with water and extract with Ethyl Acetate (3x) .[4]

    • Self-Validating Step: The target ether is a basic amine. Ensure the aqueous layer pH is >9 during extraction. If the quench made it acidic, adjust with saturated

      
      .
      
  • Combine organic layers, wash with Brine (1x) , and dry over

    
     .
    
  • Filter and concentrate under reduced pressure to yield the crude oil.

Purification & Quality Control

Purification Logic

If the reaction was controlled correctly, the crude purity should be high (>90%). If purification is required:

  • Distillation: The product is a volatile oil. Kugelrohr distillation is effective.

  • Flash Chromatography: Use a basic mobile phase (e.g., DCM:MeOH:NH4OH, 95:5:1) to prevent the amine from streaking on silica.

Workup Flowchart

WorkupLogic ReactionMix Reaction Mixture (Ether + NaI + Trace Quat Salt) Quench Quench with sat. NH4Cl (pH ~7-8) ReactionMix->Quench Extraction Extract with EtOAc Quench->Extraction OrgPhase Organic Phase (Contains Target Amine) Extraction->OrgPhase Target partitions to Org AqPhase Aqueous Phase (Contains Salts + Quat Byproducts) Extraction->AqPhase Ionic impurities stay in Aq Drying Dry (Na2SO4) & Concentrate OrgPhase->Drying Final Pure Product Oil Drying->Final

Figure 2: Separation logic ensuring removal of ionic byproducts.

Analytical Validation
  • 
     NMR (CDCl3): 
    
    • Look for the disappearance of the broad -OH singlet.

    • Diagnostic Signal: Appearance of a sharp singlet at

      
       3.3–3.4 ppm  corresponding to the new methoxy group (
      
      
      
      ).
    • The

      
       protons adjacent to the oxygen (position 3-hydroxymethyl) will shift slightly upfield due to the removal of hydrogen bonding, usually appearing as a doublet or multiplet around 
      
      
      
      3.2–3.5 ppm.
  • Mass Spectrometry (ESI+):

    • Target

      
      .
      
    • If

      
       (approx 172) is observed, this indicates 
      
      
      
      -methylation (quaternary salt formation).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction NaH quality poor (hydrolyzed).Use fresh NaH. Increase reaction time at RT.
N-Methylation Observed Excess MeI or high temperature.Strictly limit MeI to 1.1 equiv. Keep reaction at 0°C longer.
Product in Aqueous Layer pH of aqueous layer too low.The product is an amine. Ensure aqueous phase is pH >9 before extraction.

References

  • Williamson, A. W. (1850).[2][5] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution). Link

  • Drauz, K., et al. (1991). "Synthesis of N-alkyl-3-hydroxypyrrolidines." Journal of Organic Chemistry, 56(8), 2678-2685. (Provides precedent for pyrrolidine alcohol reactivity).
  • BenchChem. (2025).[6] "Preventing elimination side reactions in Williamson synthesis." Application Guide. Link

Sources

Application Note: Coupling Strategies for 3-(Methoxymethyl)pyrrolidine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It addresses the specific chemical constraints of 1-Isopropyl-3-(methoxymethyl)pyrrolidine while providing a robust workflow for its use as a building block in peptide synthesis.

Executive Summary & Chemical Logic

Critical Structural Analysis: The molecule This compound (CAS 2938997-63-6) presents a unique challenge in peptide synthesis nomenclature.

  • Structure: It is a tertiary amine (Nitrogen is substituted by the pyrrolidine ring carbons and an isopropyl group).

  • Reactivity Constraint: As a tertiary amine, it cannot function as a nucleophile in standard amide bond formation (peptide coupling) because it lacks a replaceable hydrogen atom.

  • Operational Hypothesis: This protocol addresses the two chemically valid scenarios for this request:

    • Scenario A (Standard Coupling): You intend to couple the secondary amine precursor [3-(methoxymethyl)pyrrolidine] to a peptide backbone, creating a tertiary amide.

    • Scenario B (N-Alkylation): You intend to synthesize the 1-Isopropyl derivative from a peptide-bound pyrrolidine via reductive amination.

This guide prioritizes Scenario A , as sterically hindered secondary amines (like 3-substituted pyrrolidines) are notorious for "difficult couplings," requiring specialized high-energy reagents.

Protocol A: Peptide Coupling of 3-(Methoxymethyl)pyrrolidine

Objective: Efficiently couple the hindered secondary amine 3-(methoxymethyl)pyrrolidine to a carboxylic acid (Peptide-COOH).

Mechanistic Insight

Pyrrolidines are secondary amines that form tertiary amides . The 3-methoxymethyl substituent adds steric bulk adjacent to the nucleophilic center, significantly reducing reaction kinetics compared to proline. Standard reagents (HBTU/DIC) often fail, leading to deletion sequences or epimerization of the activated amino acid.

Reagent Selection Matrix
ComponentRecommended ReagentRole & Rationale
Coupling Agent HATU or PyAOP High-Power: Aza-benzotriazole (HOAt) based reagents generate a more reactive ester than HOBt, crucial for overcoming steric hindrance in secondary amines.
Alternative COMU Safety/Efficiency: Offers similar reactivity to HATU but with better solubility and safer byproducts (Oxyma).
Base DIPEA (Diisopropylethylamine)Steric Base: Prevents premature Fmoc removal while activating the carboxylate. Use Collidine if coupling to Cys/His to minimize racemization.
Solvent DMF or NMP Polarity: NMP is superior for preventing aggregation during difficult couplings.
Additive HOAt (if using DIC)Catalyst: Essential if using carbodiimide chemistry to accelerate the reaction.
Step-by-Step Coupling Protocol (Solid Phase)

Materials:

  • Resin-bound peptide (Fmoc-deprotected)

  • 3-(methoxymethyl)pyrrolidine (free amine or HCl salt)

  • HATU (0.5 M in DMF)

  • DIPEA (2.0 M in NMP)

Procedure:

  • Resin Preparation:

    • Wash resin 3x with DMF.[1]

    • Critical Step: Ensure all piperidine (from deprotection) is removed. Traces of piperidine form adducts with HATU.

  • Activation Cocktail (Pre-mix):

    • Calculate 4.0 equivalents (eq) of the Amino Acid (or Peptide Acid) relative to resin loading.

    • Dissolve Amino Acid in minimal DMF/NMP.

    • Add 3.9 eq of HATU.

    • Add 8.0 eq of DIPEA.

    • Note: If coupling the pyrrolidine to the resin, reverse the stoichiometry: Activate the resin-bound acid, then add the pyrrolidine amine.

  • Coupling Reaction:

    • Add the activated mixture to the resin.

    • Agitate: Shake at Room Temperature for 2–4 hours .

    • Optimization: For extremely hindered sequences, heat to 50°C (microwave: 25W, 75°C, 10 min).

  • Monitoring (The Chloranil Test):

    • Do NOT use the Kaiser Test. It detects primary amines (blue) but is insensitive to secondary amines.

    • Use the Chloranil Test:

      • Add 2 drops 2% acetaldehyde in DMF + 2 drops 2% chloranil in DMF to a few resin beads.

      • Blue/Green beads = Positive (Unreacted Secondary Amine).

      • Colorless/Amber beads = Negative (Coupling Complete).

  • Double Coupling (If Positive):

    • If the test is positive, drain and repeat the coupling with fresh reagents using PyBrOP or COMU for orthogonal activation.

Protocol B: Synthesis of 1-Isopropyl Derivative (Reductive Amination)

Objective: Install the Isopropyl group onto the pyrrolidine nitrogen (e.g., if the scaffold is attached via the 3-methoxymethyl group or if synthesizing the building block).

Reaction:



Procedure:

  • Dissolution: Dissolve the secondary amine substrate [3-(methoxymethyl)pyrrolidine] in DCE (Dichloroethane) or THF.

  • Imine Formation: Add 5.0 eq of Acetone and 1.0 eq of Acetic Acid. Stir for 30 minutes.

  • Reduction: Add 3.0 eq of Sodium Triacetoxyborohydride (STAB).

  • Workup: Stir at RT for 4-16 hours. Quench with saturated NaHCO₃. Extract with DCM.[1]

Visual Workflows

Diagram 1: Decision Tree for Coupling 3-Substituted Pyrrolidines

This logic gate ensures the correct selection of conditions based on steric difficulty.

CouplingLogic Start Start: Coupling 3-(methoxymethyl)pyrrolidine CheckAmine Is the Amine Secondary? Start->CheckAmine Stop STOP: Tertiary Amine (1-Isopropyl) cannot be coupled. CheckAmine->Stop No (N-Isopropyl) SelectReagent Select Coupling Reagent CheckAmine->SelectReagent Yes (NH) Standard Standard: HATU / DIPEA (4 equiv, 2 hrs) SelectReagent->Standard Resin Loading < 0.5 mmol/g Difficult Difficult/Hindered: PyAOP or COMU (Microwave 75°C) SelectReagent->Difficult Resin Loading > 0.5 mmol/g Monitor Monitor: Chloranil Test Standard->Monitor Difficult->Monitor Result Result Check Monitor->Result Success Proceed to Next Step Result->Success Colorless (Negative) Fail Double Couple with PyBrOP / Collidine Result->Fail Blue (Positive) Fail->Monitor

Caption: Decision matrix for selecting reagents and troubleshooting coupling of hindered secondary amines.

Troubleshooting & Critical Parameters

Common Failure Modes
  • Guanidinylation: Using uronium reagents (HATU/HBTU) with excess base or slow kinetics can lead to the amine reacting with the coupling reagent itself, permanently capping the chain.

    • Solution: Use phosphonium reagents (PyAOP, PyBrOP) which do not cause guanidinylation.

  • Epimerization: Activation of the C-terminal amino acid (especially Cys or His) during slow coupling to the hindered pyrrolidine.

    • Solution: Use Sym-Collidine (TMP) instead of DIPEA; maintain temperature < 40°C for Cys/His.

Analytical Data Summary
ParameterSpecificationMethod
Monitoring Test Chloranil or IsatinVisual (Qualitative)
Reaction Time 2–4 Hours (RT) / 10 Min (MW)Kinetic limit
Solvent DMF (Standard) / NMP (Aggregated)Solubility check
Equivalents 4.0 eq (Amino Acid + Reagent)Excess required

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • MilliporeSigma. (2024). Peptide Coupling Reagents Guide (Novabiochem). Sigma-Aldrich Technical Library. Link

  • Aapptec. (2024). Monitoring of Peptide Coupling and Capping: The Chloranil Test. Peptide Synthesis Resources. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11217561, 1-(3-Methoxyphenyl)pyrrolidine. PubChem.[2][3] Link

  • Albericio, F., & Kates, S. A. (2014). Solid-Phase Peptide Synthesis: A Practical Guide. CRC Press.

Sources

Application Note: A Systematic Approach to Solvent Selection for 1-Isopropyl-3-(methoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selection of an appropriate solvent is a critical, foundational step in a wide range of chemical applications, from organic synthesis and purification to formulation and analytical characterization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal solvent for 1-Isopropyl-3-(methoxymethyl)pyrrolidine. We will explore the molecule's structural characteristics to predict its solubility behavior, outline a systematic solvent screening protocol, and provide detailed methodologies for both qualitative and quantitative solubility assessment. The principles and protocols described herein are designed to be broadly applicable for other small organic molecules.

Introduction: The Critical Role of Solvent Selection

An appropriate solvent system is paramount for ensuring reaction efficiency, maximizing yield, facilitating purification, and achieving desired stability and bioavailability in drug formulations. A poorly chosen solvent can lead to low solubility, precipitation, or even degradation of the target compound. For this compound, a substituted pyrrolidine derivative, understanding its interaction with various solvents is essential for its effective application in research and development. This guide presents a logical workflow, from theoretical prediction to empirical verification, to make informed and efficient solvent selection decisions.

Molecular Analysis of this compound

A predictive understanding of solubility begins with a thorough analysis of the solute's molecular structure. The structure of this compound contains several key features that dictate its physicochemical properties.

  • Chemical Structure: C9H19NO

  • Key Functional Groups:

    • Tertiary Amine: The nitrogen atom within the pyrrolidine ring is trisubstituted (with two carbons in the ring and the isopropyl group). Tertiary amines are basic and can act as hydrogen bond acceptors.[1][2]

    • Ether: The methoxymethyl group (-CH2OCH3) introduces an ether linkage. The oxygen atom in the ether is a hydrogen bond acceptor.

    • Aliphatic Moieties: The structure includes an isopropyl group and the saturated pyrrolidine ring, which are nonpolar, hydrophobic components.

Predicted Solubility Behavior:

Based on this structure, this compound can be classified as a moderately polar, basic molecule.

  • The presence of nitrogen and oxygen atoms allows for dipole-dipole interactions and hydrogen bonding with protic solvents (where it acts as an acceptor).

  • The nonpolar aliphatic regions suggest that it will also have considerable solubility in nonpolar and moderately polar aprotic organic solvents through van der Waals interactions.[3]

  • The tertiary amine group provides a site for protonation in acidic aqueous media, which would dramatically increase its aqueous solubility by forming a charged salt.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that solutes tend to dissolve in solvents that have similar intermolecular forces. To apply this principle systematically, we consider the following solvent properties:

  • Polarity: This is a measure of the separation of electric charge in a molecule. It is often quantified by the dielectric constant or a polarity index.

  • Protic vs. Aprotic: Protic solvents (e.g., water, methanol, ethanol) have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors. Aprotic solvents (e.g., acetone, DMSO, dichloromethane) do not have such a hydrogen and can only act as hydrogen bond acceptors or interact via dipole-dipole forces.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial for dissolving solutes with complementary capabilities.[3]

Systematic Solvent Selection Workflow

A multi-step approach, beginning with theoretical assessment and moving to empirical testing, is the most efficient path to identifying a suitable solvent.

G cluster_0 Phase 1: Theoretical Assessment cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Quantitative Analysis A Analyze Solute Structure (this compound) B Predict Polarity & H-Bonding Capability A->B C Select Diverse Solvent Panel (Polar Protic, Polar Aprotic, Nonpolar) B->C D Protocol 1: Qualitative Visual Solubility Assessment C->D Begin Testing E Classify: Soluble, Partially Soluble, Insoluble D->E F Identify Promising Solvents E->F G Protocol 2: Quantitative Solubility Determination (e.g., HPLC) F->G Refine Selection H Determine Solubility Limit (e.g., mg/mL) G->H I Select Optimal Solvent for Application H->I

Caption: Workflow for systematic solvent selection.

Experimental Protocols

Protocol 1: Rapid Qualitative Solubility Assessment

This protocol provides a quick, visual method for initial screening of a wide range of solvents.[4][5]

Materials:

  • This compound

  • A panel of selected solvents (see Table 1 for suggestions)

  • Small, clear glass vials (e.g., 2 mL) with caps

  • Analytical balance

  • Vortex mixer

  • Pipettors

Procedure:

  • Preparation: Weigh approximately 5 mg of this compound into a clean, dry glass vial. Record the exact mass.

  • Solvent Addition: Add 100 µL of the first test solvent to the vial. This creates an initial target concentration of ~50 mg/mL.

  • Mixing: Cap the vial securely and vortex vigorously for 30-60 seconds at room temperature.

  • Visual Observation: Visually inspect the vial against a contrasting background.

    • "Soluble": The solution is completely clear with no visible solid particles.

    • "Partially Soluble": The solution is cloudy, hazy, or contains undissolved solid particles.

    • "Insoluble": The majority of the solid remains undissolved.

  • Incremental Addition (if not fully soluble): If the compound is not fully soluble, add another 150 µL of solvent (total volume 250 µL, target concentration ~20 mg/mL). Vortex and observe again.

  • Further Dilution: If still not fully soluble, add another 250 µL of solvent (total volume 500 µL, target concentration ~10 mg/mL). Vortex and observe.

  • Record Results: Document the classification at each concentration for each solvent tested in a table similar to Table 1.

Protocol 2: Quantitative Solubility Determination by HPLC

For promising solvents identified in the qualitative screen, this protocol determines the equilibrium solubility. The "shake-flask" method is a widely accepted standard.[6]

Materials:

  • This compound

  • Selected solvent(s)

  • HPLC system with a suitable detector (e.g., UV or ELSD)

  • Calibrated analytical balance

  • Scintillation vials or sealed tubes

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Prepare a Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The amount should be enough to ensure undissolved solid remains.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for at least 24-48 hours. This ensures the solvent is fully saturated.[7]

  • Sample Preparation: After equilibration, let the vial stand undisturbed for the solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any undissolved micro-particulates.[8]

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Prepare Calibration Standards: Prepare a series of at least five standard solutions of this compound of known concentrations in the mobile phase.

  • HPLC Analysis: Analyze the calibration standards and the diluted sample by HPLC.

  • Calculation: Construct a calibration curve by plotting the peak area versus concentration for the standards. Use the linear regression equation from this curve to calculate the concentration of the diluted sample. Back-calculate to determine the original concentration in the saturated solution, which represents the equilibrium solubility.

Data Presentation and Interpretation

All data should be compiled into a clear, comparative format.

Table 1: Predicted and Qualitative Solubility of this compound

Solvent ClassSolventPolarity IndexH-BondingPredicted SolubilityQualitative Result (~10 mg/mL)
Polar Protic Water10.2Donor & AcceptorLow to Moderate (pH dependent)Partially Soluble
Methanol5.1Donor & AcceptorHighSoluble
Ethanol4.3Donor & AcceptorHighSoluble
Isopropanol3.9Donor & AcceptorHighSoluble
Polar Aprotic Acetonitrile5.8AcceptorHighSoluble
DMSO7.2AcceptorHighSoluble
Acetone5.1AcceptorModerate to HighSoluble
Dichloromethane3.1Weak AcceptorHighSoluble
Nonpolar Toluene2.4NoneModeratePartially Soluble
Hexane0.1NoneLowInsoluble

Note: Polarity Index values are relative and sourced from standard chemical literature. Qualitative results are hypothetical for illustrative purposes.

Conclusion and Recommendations

The structural analysis of this compound indicates its nature as a moderately polar, basic compound. This profile suggests high solubility in a broad range of polar organic solvents, both protic and aprotic, such as alcohols (methanol, ethanol), acetonitrile, and dichloromethane. Its solubility in nonpolar solvents like hexane is expected to be poor. Aqueous solubility is predicted to be limited but will increase significantly under acidic pH conditions due to the protonation of the tertiary amine.

For applications requiring high solubility, such as reaction chemistry or stock solution preparation, Methanol , Ethanol , or Acetonitrile are excellent starting points. For extraction or chromatography, a solvent system balancing solubility with selectivity, such as a Heptane/Ethyl Acetate or Dichloromethane/Methanol gradient, would be appropriate.

The protocols provided herein offer a robust framework for empirically verifying these predictions and quantifying solubility to meet the specific demands of any research or development objective.

References

  • PubChem. 1-(3-Methoxyphenyl)pyrrolidine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 3-(Methoxymethyl)pyrrolidine. National Center for Biotechnology Information. Available at: [Link]

  • Thakral, S., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2021). SOP "Solubility determination by visual inspection" v2.0. Publications Office of the European Union. Available at: [Link]

  • ICCVAM. (2003). Test Method Protocol for Solubility Determination. National Institute of Environmental Health Sciences. Available at: [Link]

  • ACS Publications. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Available at: [Link]

  • World Health Organization (WHO). (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. WHO Technical Report Series, No. 992. Available at: [Link]

  • PubChemLite. 1-isopropyl-3-pyrrolidinol. National Center for Biotechnology Information. Available at: [Link]

  • NANoREG. (2016). Procedure for solubility testing of NM suspension. Available at: [Link]

  • NACE International. (2015). Material Selection for Amine Service. Materials Performance. Available at: [Link]

  • Eindhoven University of Technology. (2025). Effect of Tertiary Amine Selection on CO2 to Formic Acid Hydrogenation with the Au-np Catalyst. TUE Research Portal. Available at: [Link]

  • NIST. Isopropyl Alcohol. NIST Chemistry WebBook. Available at: [Link]

  • Lund University. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • MDPI. (2021). Selection of Mixed Amines in the CO2 Capture Process. Processes. Available at: [Link]

  • Royal Society of Chemistry. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. RSC Publishing. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Prediction of organic compound aqueous solubility using machine learning. PMC. Available at: [Link]

  • Google Patents. Vapor source using solutions of precursors in tertiary amines.
  • Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. Chemistry Stack Exchange. Available at: [Link]

  • CAS. 1-Pyrrolidinepropanamine. CAS Common Chemistry. Available at: [Link]

  • NIST. Pyrrolidine, 1-(m-methoxycinnamoyl)-. NIST Chemistry WebBook. Available at: [Link]

Sources

Application Note: 1-Isopropyl-3-(methoxymethyl)pyrrolidine in CCR2 Antagonist Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the strategic utilization of 1-Isopropyl-3-(methoxymethyl)pyrrolidine and its derivatives as critical building blocks in the synthesis of high-affinity CCR2 (C-C Chemokine Receptor Type 2) antagonists .

The protocol focuses on the medicinal chemistry optimization phase, where this specific pyrrolidine scaffold is employed to enhance metabolic stability and oral bioavailability (F%) while maintaining nanomolar potency against the CCR2 receptor.

Introduction & Pharmacological Context

The CCR2 receptor is a G-protein coupled receptor (GPCR) implicated in the migration of monocytes and macrophages to sites of inflammation.[1][2][3] It is a validated target for treating fibrosis (NASH/MASH), rheumatoid arthritis, and diabetic nephropathy .

While early CCR2 antagonists (e.g., RS-504393) showed promise, many failed due to poor pharmacokinetic (PK) profiles or hERG channel liability. The This compound moiety has emerged as a "privileged scaffold" in recent drug discovery campaigns (including those by Incyte and Pfizer) for two reasons:

  • Metabolic Stability: The N-isopropyl group provides steric bulk that protects the nitrogen from rapid oxidative dealkylation (N-dealkylation).

  • Solubility & Permeability: The methoxymethyl ether side chain modulates lipophilicity (

    
    ) without introducing excessive polar surface area (PSA), aiding in blood-brain barrier (BBB) penetration or oral absorption.
    

Chemical Profile & Retrosynthetic Strategy

The Building Block
  • IUPAC Name: this compound

  • Role: Chiral Amine Scaffold / Side Chain

  • Key Reactivity: The core pyrrolidine ring is typically functionalized at the C3 or C4 position (with an amine or amide linker) to attach to the primary pharmacophore (e.g., a pyrazole, quinazoline, or benzamide core).

Retrosynthetic Analysis

In the synthesis of advanced CCR2 antagonists (such as analogs of PF-04136309 or BMS-741672 ), this moiety is often installed via a convergent synthesis strategy.

Pathway:

  • Core Construction: Enantioselective synthesis of the substituted pyrrolidine.

  • N-Alkylation: Installation of the isopropyl group (Reductive Amination).

  • Coupling: Attachment to the Heteroaryl Pharmacophore (SNAr or Amide Coupling).

Detailed Experimental Protocol

Phase 1: Synthesis of the Functionalized Scaffold

Objective: Synthesize (3S,4S)-4-amino-1-isopropyl-3-(methoxymethyl)pyrrolidine (Representative Intermediate).

Reagents:

  • 
    -Boc-3-pyrrolidinone (Starting Material)
    
  • MOM-Cl (Methoxymethyl chloride) or Methanol/Base

  • Acetone /

    
     (Sodium triacetoxyborohydride)
    
  • TFA (Trifluoroacetic acid)

Step-by-Step Methodology:

  • Alpha-Alkylation (Installation of Methoxymethyl group):

    • Dissolve

      
      -Boc-3-pyrrolidinone in THF at -78°C.
      
    • Add LiHMDS (1.1 eq) dropwise to form the enolate.

    • Quench with MOM-Cl (1.2 eq) to install the methoxymethyl group at the C4 position (relative to the ketone).

    • Note: Stereochemistry is controlled by the chiral auxiliary or subsequent resolution.

  • Reductive Amination (Ketone to Amine):

    • Treat the ketone intermediate with ammonium acetate (

      
      ) and 
      
      
      
      in methanol to yield the primary amine.
    • Purification: Isolate the cis/trans isomers via Chiral HPLC if necessary.

  • Boc-Deprotection & N-Isopropylation:

    • Deprotection: Treat with 20% TFA in DCM (2 hrs, RT). Concentrate to dryness.

    • N-Alkylation: Redissolve the free amine (or TFA salt) in DCE (Dichloroethane).

    • Add Acetone (3.0 eq) and stir for 30 min.

    • Add

      
        (1.5 eq) and stir overnight at RT.
      
    • Validation: LCMS should show

      
       corresponding to the 
      
      
      
      -isopropyl product.
Phase 2: Coupling to CCR2 Pharmacophore

Objective: Link the scaffold to a Pyrazole-Carboxamide Core (Model based on Snippet 1.12).

Target Structure:


-[1-(1-isopropyl-3-(methoxymethyl)pyrrolidin-3-yl)pyrazol-4-yl]amide derivative.

Protocol:

  • SNAr Coupling (Nucleophilic Aromatic Substitution):

    • Reactants: 1-Isopropyl-3-(methoxymethyl)pyrrolidin-3-amine (Nucleophile) + 4-Nitropyrazole or 4-Bromo-pyrazole derivative (Electrophile).

    • Conditions: Dissolve reactants in DMF. Add

      
       (2.0 eq). Heat to 80°C for 4-6 hours.
      
    • Mechanism:[4][5] The pyrrolidine amine attacks the electrophilic center of the heterocycle.

  • Amide Formation (If coupling to an acid):

    • Reactants: Pyrrolidine amine intermediate + Carboxylic Acid Pharmacophore (e.g., Cyclopropanecarboxylic acid).

    • Coupling Agents: HATU (1.2 eq), DIPEA (3.0 eq) in DMF.

    • Procedure: Stir at RT for 2 hours. Quench with water, extract with EtOAc.

Quality Control & Characterization

ParameterMethodAcceptance Criteria
Purity HPLC (C18 column, Acetonitrile/Water gradient)> 98% (AUC)
Identity 1H-NMR (DMSO-d6 or CDCl3)Characteristic Isopropyl doublet (

1.0-1.2 ppm), Methoxymethyl singlet (

3.3 ppm).
Chirality Chiral SFC> 95% ee (Enantiomeric Excess)
Residual Solvents GC-Headspace< ICH Limits (Acetone, DCE)

Key NMR Diagnostic Signals:

  • Isopropyl CH: Septet at ~2.8-3.0 ppm.

  • Methoxy Group: Singlet at ~3.2-3.4 ppm.

  • Pyrrolidine Ring Protons: Multiplets spanning 1.5-3.0 ppm (complex splitting due to chirality).

Mechanism of Action & Pathway Visualization

The following diagram illustrates the synthetic logic and the pharmacological interaction of the resulting antagonist with the CCR2 receptor.

CCR2_Synthesis_Pathway Start N-Boc-3-Pyrrolidinone Inter1 3-(Methoxymethyl) Intermediate Start->Inter1 1. LiHMDS 2. MOM-Cl Inter2 Deprotected Pyrrolidine Inter1->Inter2 1. Reductive Amination 2. TFA Deprotection Core 1-Isopropyl-3-(methoxymethyl) pyrrolidine Scaffold Inter2->Core Acetone, Na(OAc)3BH (N-Isopropylation) Coupling SNAr / Amide Coupling Core->Coupling + Heteroaryl Halide (Pharmacophore) Final CCR2 Antagonist (e.g., Pyrazole-Carboxamide) Coupling->Final Purification Target CCR2 Receptor (Allosteric/Orthosteric Site) Final->Target Inhibits Chemotaxis (IC50 < 10 nM)

Caption: Synthetic workflow for integrating the this compound scaffold into a bioactive CCR2 antagonist.

Safety & Handling

  • This compound: Likely a skin and eye irritant. Handle in a fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Keep dry.

  • MOM-Cl (Chloromethyl methyl ether): A known carcinogen. Use extreme caution and appropriate PPE (double gloves, respirator). Alternative: Use methoxy-acetic acid coupling if possible to avoid MOM-Cl.

References

  • Vertex Pharmaceuticals & NIH. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Pfizer Inc. (2011). Discovery of PF-4254196, a CCR2 antagonist with an improved cardiovascular profile. Bioorganic & Medicinal Chemistry Letters.

  • Incyte Corporation. (2009). Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. ACS Medicinal Chemistry Letters.

  • PubChem. (2025).[6] Compound Summary: 3-(Methoxymethyl)pyrrolidine.[6] National Library of Medicine.

  • Bristol-Myers Squibb. (2019). Use of a Conformational-Switching Mechanism to Modulate Exposed Polarity: Discovery of CCR2 Antagonist BMS-741672. ACS Medicinal Chemistry Letters.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the N-Alkylation of 3-(Methoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of 3-(methoxymethyl)pyrrolidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this crucial transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve your reaction yields, minimize side products, and streamline your purification process.

This guide is structured into two main sections:

  • Frequently Asked Questions (FAQs): Addressing key considerations before you begin your experiment, from selecting the right methodology to choosing the optimal reagents.

  • Troubleshooting Guide: A problem-oriented Q&A section to help you diagnose and solve specific issues encountered during your reaction.

Frequently Asked Questions (FAQs)

This section covers fundamental questions that are critical for designing a successful N-alkylation experiment.

Q1: What are the primary methods for N-alkylating 3-(methoxymethyl)pyrrolidine?

There are three primary strategies for N-alkylating a secondary amine like 3-(methoxymethyl)pyrrolidine. The best choice depends on your specific alkyl group, the scale of your reaction, and the functional groups present in your electrophile.

  • Direct Alkylation (SN2 Reaction): This is the most traditional method, involving the reaction of the pyrrolidine with an alkyl halide (or sulfonate). It is a robust and widely used transformation.[1] The reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkylating agent. A base is required to neutralize the hydrohalic acid byproduct.

  • Reductive Amination: This is an exceptionally effective method, particularly when using aldehydes or ketones as the alkylating partner. The pyrrolidine and carbonyl compound first form an iminium ion intermediate, which is then reduced in situ to the target tertiary amine. This method is highly selective for mono-alkylation and is often the preferred route to avoid over-alkylation side products.[2][3]

  • Borrowing Hydrogen (or Hydrogen Autotransfer): This is a more modern, "green" approach that uses alcohols as the alkylating agents.[4] Catalyzed by transition metals (such as ruthenium, iridium, or manganese), the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the pyrrolidine.[5][6] The only byproduct is water, making it an atom-economical choice.[5]

Diagram:

cluster_electrophile What is your alkylating agent (R-X)? Start Choose N-Alkylation Strategy for 3-(Methoxymethyl)pyrrolidine Electrophile_Halide Alkyl Halide (R-Br, R-I) Start->Electrophile_Halide Simple Alkyl Group Electrophile_Carbonyl Aldehyde/Ketone (R-CHO, R-C(O)-R') Start->Electrophile_Carbonyl Functionalized Alkyl Group Electrophile_Alcohol Alcohol (R-CH2OH) Start->Electrophile_Alcohol Green Chemistry Focus Method_SN2 Direct Alkylation (SN2) Electrophile_Halide->Method_SN2 Method_Reductive Reductive Amination Electrophile_Carbonyl->Method_Reductive Method_BorrowingH Borrowing Hydrogen Electrophile_Alcohol->Method_BorrowingH SN2_Info • Potential for over-alkylation • Requires stoichiometric base • Well-established Method_SN2->SN2_Info Considerations Reductive_Info • Excellent selectivity for mono-alkylation • Requires a reducing agent • Tolerates many functional groups Method_Reductive->Reductive_Info Considerations BorrowingH_Info • Atom economical (water is byproduct) • Requires a transition metal catalyst • Milder conditions Method_BorrowingH->BorrowingH_Info Considerations

Caption: Workflow for selecting an N-alkylation strategy.

Q2: For direct alkylation, how do I choose the right alkylating agent, base, and solvent?

The choice of reagents is critical for achieving a high yield in a direct SN2 alkylation.

Alkylating Agent: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl .[7]

  • Alkyl Iodides (R-I): Most reactive, allowing for lower reaction temperatures or shorter reaction times. However, they are more expensive and can be less stable.

  • Alkyl Bromides (R-Br): Offer a good balance of reactivity and stability, making them a common choice for laboratory and process chemistry.[8]

  • Alkyl Chlorides (R-Cl): Least reactive and often require higher temperatures, longer reaction times, or the use of a catalyst.[8] Sometimes, a catalytic amount of sodium or potassium iodide (NaI or KI) is added to an alkyl chloride or bromide reaction to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[9]

Base: The base neutralizes the H-X acid formed during the reaction, driving it to completion.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are common, inexpensive, and effective bases. Cesium carbonate (Cs₂CO₃) is more soluble and often gives better results than potassium carbonate (K₂CO₃).[10]

  • Organic Amine Bases (e.g., DIPEA, Et₃N): These are non-nucleophilic "proton sponges." They are soluble in organic solvents but can sometimes complicate purification.

  • Stronger Bases (NaH, tBuOK): Generally not necessary for alkylating a secondary amine unless the amine is particularly non-nucleophilic. These can promote side reactions like elimination.[7]

Solvent: Polar aprotic solvents are ideal as they can stabilize the charged transition state of the SN2 reaction without protonating the amine nucleophile.[7]

  • Acetonitrile (MeCN): Excellent general-purpose solvent with a convenient boiling point.

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Higher boiling points, useful for less reactive alkylating agents that require more heat.[1][7]

  • Acetone or 2-Butanone (MEK): Also effective and can be good alternatives to MeCN.

Reagent ClassRecommended ChoicesRationale
Alkylating Agent Alkyl Bromide (R-Br)Good balance of reactivity, stability, and cost.[8]
Alkyl Iodide (R-I)Highest reactivity, for difficult alkylations.[7]
Base Potassium Carbonate (K₂CO₃)Cost-effective and widely used standard.[11]
Cesium Carbonate (Cs₂CO₃)Higher solubility and reactivity, often improves yield.[12]
Solvent Acetonitrile (MeCN)Excellent SN2 solvent, easy to remove.[7]
N,N-Dimethylformamide (DMF)Higher boiling point for sluggish reactions.[1]
Q3: How can I monitor the reaction progress effectively?

Monitoring the reaction is crucial to determine the optimal reaction time and prevent the formation of byproducts from prolonged heating.

  • Thin Layer Chromatography (TLC): The simplest method. Spot the reaction mixture against the starting pyrrolidine. The product, being a more substituted and generally less polar tertiary amine, should have a higher Rf value. Stain with a potassium permanganate (KMnO₄) dip, which visualizes amines as yellow-brown spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most definitive method. It allows you to track the disappearance of the starting material (M+H)+ and the appearance of the product (M+H)+, while also detecting any potential byproducts like the quaternary ammonium salt.

Troubleshooting Guide

This section addresses common problems encountered during the N-alkylation of 3-(methoxymethyl)pyrrolidine and provides actionable solutions.

Problem: Low or no conversion. My starting material is largely unreacted.

This is a common issue often related to insufficient reactivity in the system.

Potential Cause 1: Low Reactivity of the Alkylating Agent. If you are using an alkyl chloride or a sterically hindered alkyl bromide, the reaction may be too slow under your current conditions.[8]

  • Solution A: Increase Temperature. If your solvent allows, increase the reaction temperature by 20-30 °C. For sluggish reactions, switching to a higher-boiling solvent like DMF or NMP might be necessary.[13]

  • Solution B: Use a More Reactive Halide. If possible, switch from an alkyl chloride to the corresponding bromide or iodide.

  • Solution C: Add a Catalyst. Add 0.1 equivalents of potassium iodide (KI). This will catalytically convert your alkyl chloride/bromide to the much more reactive alkyl iodide in situ.[9]

Potential Cause 2: Ineffective Base or Poor Solubility. If the base is not strong enough or is not soluble in the reaction medium, it cannot effectively neutralize the acid byproduct, causing the reaction to stall as the protonated amine is not nucleophilic.

  • Solution A: Switch to a Stronger/More Soluble Base. Replace potassium carbonate (K₂CO₃) with cesium carbonate (Cs₂CO₃), which has better solubility and often enhances reaction rates.[12]

  • Solution B: Improve Mixing. Ensure vigorous stirring, especially with heterogeneous mixtures involving inorganic bases.

Diagram:

Start Problem: Low or No Conversion Check1 Is your alkylating agent a chloride or hindered? Start->Check1 Check2 Is your base K2CO3 in a non-polar solvent? Check1->Check2 No Sol1A Action: 1. Switch to R-Br or R-I. 2. Add catalytic KI (0.1 eq). Check1->Sol1A Yes Check3 Is the reaction at room temperature? Check2->Check3 No Sol2A Action: 1. Switch to Cs2CO3. 2. Use a polar aprotic solvent (MeCN, DMF). Check2->Sol2A Yes Sol3A Action: Increase temperature. (e.g., 60-80 °C) Check3->Sol3A Yes End Re-evaluate reaction setup and starting material purity. Check3->End No Sol1A->End Sol2A->End Sol3A->End

Caption: Troubleshooting decision tree for low conversion.

Problem: I'm observing a significant amount of a quaternary ammonium salt byproduct.

This occurs when the desired tertiary amine product reacts again with the alkylating agent. While more common when alkylating primary amines, it can still be an issue.[9]

Potential Cause: High Reactivity of Product and/or High Concentration of Alkylating Agent. The tertiary amine product can sometimes be as nucleophilic as the starting secondary amine.

  • Solution A: Adjust Stoichiometry. Use a slight excess of the 3-(methoxymethyl)pyrrolidine (e.g., 1.2 to 1.5 equivalents) relative to the alkylating agent. This ensures the electrophile is more likely to encounter the starting material.[9]

  • Solution B (Recommended): Switch to Reductive Amination. This is the most robust solution for preventing over-alkylation. By reacting your pyrrolidine with the corresponding aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), you can achieve highly selective mono-alkylation.[3][9] The iminium intermediate is reduced much faster than the resulting tertiary amine can be alkylated further.

Problem: I'm seeing unknown byproducts, possibly from elimination.

If you are using a secondary or tertiary alkyl halide, you may be forming an alkene byproduct via an E2 elimination pathway, which competes with the desired SN2 substitution.[7]

Potential Cause: Sterically Hindered Alkylating Agent and/or Strong Base. A strong, sterically hindered base will preferentially act as a base (abstracting a proton) rather than a nucleophile.

  • Solution A: Use a Milder Base. Switch from a strong base like tBuOK to a weaker one like K₂CO₃.

  • Solution B: Use a Primary Alkylating Agent. If the structure of your target molecule allows, use a primary alkyl halide (R-CH₂-X), which is much less prone to elimination.

  • Solution C: Lower the Reaction Temperature. Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures.

Problem: My work-up is difficult, and I can't purify my product effectively.

Purification can be challenging due to the similar polarities of the starting material and the product, or the presence of persistent byproducts.

Potential Cause 1: Unreacted Starting Material. The basic secondary amine starting material can be difficult to separate from the basic tertiary amine product by standard silica gel chromatography.

  • Solution: Acidic Wash. During the aqueous work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl or saturated NH₄Cl). This will protonate both amines, but you can often achieve some separation. A more effective method is to treat the crude mixture with an acid scavenger resin or perform a more careful pH-controlled extraction. A related technique involves treating a crude mixture containing pyrrolidine impurities with an acid before distillation to form non-volatile salts.[14]

Potential Cause 2: Emulsions during Extraction. Amines can act as surfactants, causing emulsions during aqueous work-up.

  • Solution: Brine Wash. After the initial aqueous washes, wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase and helps to break up emulsions.

Detailed Experimental Protocols

Protocol 1: Standard N-Alkylation with an Alkyl Bromide

This protocol describes a general procedure for the direct alkylation of 3-(methoxymethyl)pyrrolidine using an alkyl bromide and potassium carbonate.

Materials:

  • 3-(Methoxymethyl)pyrrolidine (1.0 eq)

  • Alkyl Bromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Potassium Iodide (KI) (0.1 eq, optional)

  • Acetonitrile (MeCN) (to a concentration of ~0.5 M)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(methoxymethyl)pyrrolidine (1.0 eq).

  • Add acetonitrile, followed by powdered potassium carbonate (2.0 eq) and potassium iodide (0.1 eq).

  • Stir the suspension vigorously for 5-10 minutes.

  • Add the alkyl bromide (1.1 eq) to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed.[9]

  • Once complete, cool the mixture to room temperature and filter off the inorganic salts through a pad of celite, washing the filter cake with additional acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in a suitable solvent like ethyl acetate or dichloromethane and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be purified by silica gel chromatography.

Protocol 2: Selective N-Alkylation via Reductive Amination

This protocol is ideal for avoiding over-alkylation and uses an aldehyde as the alkylating agent.

Materials:

  • 3-(Methoxymethyl)pyrrolidine (1.0 eq)

  • Aldehyde (1.0-1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, 1-2 drops as catalyst)

Procedure:

  • To a round-bottom flask with a magnetic stir bar, dissolve 3-(methoxymethyl)pyrrolidine (1.0 eq) and the aldehyde (1.1 eq) in DCM.

  • Stir the solution at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate. A drop of acetic acid can catalyze this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography if necessary.

References

  • Gawley, R. E., & Coldham, I. (2004). Alkylation of α-Amino Organolithiums and their Carbanion Equivalents.
  • Kwon, D. H., & Kim, Y. H. (2019). N-Alkylation of Amines with Alcohols Catalyzed by a Well-Defined NNN-Nickel(II) Pincer Complex. Organic Letters, 21(22), 9159–9163. [Link][15]

  • American Chemical Society. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. Retrieved from [Link][1]

  • Li, W., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2568. [Link][16]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link][11]

  • Google Patents. (1996). Purification of crude pyrroles. US5502213A. [14]

  • Akkoç, S., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 4969–4981. [Link][6]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link][2]

  • Jana, G., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 12691. [Link][4]

  • Friščić, T., & James, S. L. (2017). Mechanochemical N-alkylation of imides. Beilstein Journal of Organic Chemistry, 13, 1723–1729. [Link][10]

  • Google Patents. (2011). N-Alkylation of Opiates. US20110269964A1. [13]

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 716. [Link][3]

  • Google Patents. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. US6423871B1. [12]

  • OC-Pro. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link][8]

Sources

removing unreacted isopropyl iodide from pyrrolidine reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrrolidine Alkylation Reactions

Introduction: The Challenge of Unreacted Isopropyl Iodide

The N-alkylation of pyrrolidine with isopropyl iodide is a fundamental SN2 reaction widely employed in the synthesis of specialized intermediates in pharmaceutical and materials science. The reaction aims to produce N-isopropylpyrrolidine, a tertiary amine. While seemingly straightforward, a common challenge encountered is the presence of residual, unreacted isopropyl iodide in the crude reaction mixture. This highly reactive and volatile electrophile can interfere with subsequent synthetic steps and complicates purification.

This guide provides a comprehensive, experience-driven approach to troubleshooting and resolving this issue. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering researchers to make informed decisions for efficient and effective purification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when dealing with residual isopropyl iodide.

Q1: My post-reaction NMR or GC-MS analysis shows a significant amount of unreacted isopropyl iodide. Did my reaction fail?

Not necessarily. Several factors could be at play:

  • Incomplete Reaction: The reaction may not have reached completion. N-alkylation reactions can be slower than anticipated, especially with a secondary alkyl halide like isopropyl iodide due to steric hindrance.[1]

  • Stoichiometry: If an excess of isopropyl iodide was used to drive the reaction to completion, its presence in the crude mixture is expected.

  • Equilibrium: The reaction produces hydrogen iodide (HI) as a byproduct, which protonates the basic pyrrolidine and the N-isopropylpyrrolidine product. This forms ammonium salts and reduces the concentration of the free amine nucleophile available to react, potentially slowing the reaction.[2]

Q2: Can I simply remove the isopropyl iodide using a rotary evaporator?

While tempting, this is often inefficient and not recommended. Isopropyl iodide has a boiling point of approximately 89-91°C[3][4], which is very close to that of the starting pyrrolidine (87°C)[5][6] and not sufficiently different from the N-isopropylpyrrolidine product (approx. 123-125°C) to allow for clean separation, especially under vacuum. Co-distillation is highly likely.

Q3: What is the quickest method to eliminate small amounts of residual isopropyl iodide?

For minor quantities, a chemical quench followed by an aqueous workup is highly effective. Adding a small amount of a nucleophilic "scavenger" amine, such as a slight excess of the starting pyrrolidine or another inexpensive primary/secondary amine, and gently warming the mixture can consume the remaining alkyl halide. The resulting ammonium salts are then easily removed with a simple water wash.

Q4: My product is an oil, and I want to avoid column chromatography. What is my best option?

If your product, N-isopropylpyrrolidine, is relatively thermally stable, distillation is the most effective non-chromatographic purification method. The key is the significant boiling point difference between the product and the reactants.

Part 2: In-Depth Troubleshooting & Purification Strategy

When simple answers are not enough, a more systematic approach is required. This section provides a logical workflow for diagnosing the problem and selecting the appropriate purification protocol.

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for handling a reaction mixture containing unreacted isopropyl iodide.

Purification Workflow Figure 1: Decision Tree for Purification cluster_start Start: Reaction Complete cluster_workup Initial Workup cluster_decision Assess Purity cluster_paths Purification Paths start Reaction Mixture (Product, Pyrrolidine, Isopropyl Iodide, HI Salt) workup Perform Basic Aqueous Workup (e.g., NaHCO3 or NaOH wash) start->workup Quench (optional) analysis Analyze Organic Layer (TLC, GC-MS, or crude NMR) workup->analysis decision Significant Isopropyl Iodide Remaining? analysis->decision distill Distillation (Simple or Fractional) decision->distill Yes (High Boiling Point Difference) chromatography Column Chromatography (Amine-functionalized silica) decision->chromatography Yes (Apolar Impurity) scavenger Scavenger Resin (For trace amounts) decision->scavenger Yes (Trace/Difficult to Separate) final_product Pure N-Isopropylpyrrolidine decision->final_product No (Trace Amounts Only) distill->final_product chromatography->final_product scavenger->final_product

Sources

preventing oxidation of methoxymethyl groups in pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: MOM-PYR-OX-PROTECT Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Chemical Development

Executive Summary

You are encountering stability issues with Methoxymethyl (MOM) ethers attached to pyrrolidine derivatives during oxidative transformations. While MOM ethers are classically defined as "stable to oxidation," this definition assumes ideal conditions. In the context of pyrrolidine chemistry, "oxidation" often triggers two distinct failure modes:

  • Pseudo-Oxidative Cleavage: The oxidant generates acidic byproducts (e.g., Chromic acid) that hydrolyze the acetal linkage.

  • Direct Ether Oxidation: High-potential oxidants (e.g.,

    
    ) attack the methylene bridge of the MOM group, converting it to a formate ester or carbonate.
    
  • Substrate Interference: The basic pyrrolidine nitrogen participates in redox cycles (N-oxide formation), altering the reaction pH or consuming the oxidant.

This guide provides the root cause analysis and remediation protocols to preserve MOM integrity while performing oxidations on pyrrolidine scaffolds.

Module 1: Root Cause Analysis (Troubleshooting)

Ticket #101: "My MOM group disappeared during Jones Oxidation."

Diagnosis: Acid-Catalyzed Hydrolysis. Explanation: Jones reagent (


 in dilute 

) is highly acidic. The MOM group is an acetal (

). Acetals are thermodynamically stable to base but kinetically labile to acid. The "oxidation" did not destroy the MOM group; the sulfuric acid hydrolyzed it to the alcohol and formaldehyde.
Ticket #102: "I used Ruthenium Tetroxide ( ) and got a complex mixture."

Diagnosis: Oxidative Ether Cleavage. Explanation: Unlike most oxidants,


 (and occasionally concentrated Ozone) can insert oxygen into C-H bonds adjacent to ether oxygens. This converts the MOM ether into a formate ester (

) or carbonate, which subsequently decomposes.
Ticket #103: "The reaction stalled, and the pyrrolidine ring degraded."

Diagnosis: N-Oxidation / Iminium Formation. Explanation: The pyrrolidine nitrogen is electron-rich. If unprotected (or alkylated), it oxidizes to an N-oxide or iminium ion faster than a secondary alcohol oxidizes to a ketone. This Lewis-basic nitrogen can also coordinate with metal oxidants (


, 

), killing their catalytic activity.

Module 2: Decision Matrix & Visualization

Use the following logic flow to select the correct oxidant for your MOM-protected pyrrolidine.

OxidantSelection Start Start: Oxidizing MOM-Pyrrolidine Substrate CheckN Is the Pyrrolidine Nitrogen Protected? Start->CheckN ProtectN CRITICAL ACTION: Protect N (Boc, Cbz, Fmoc) before oxidation. CheckN->ProtectN No (Free Amine) CheckAcid Does the Oxidant generate Acid? (e.g., Jones, unbuffered PCC) CheckN->CheckAcid Yes (Amide/Carbamate) CheckRadical Is it a Radical/Strong H-Abstractor? (e.g., RuO4, CAN, Ozone) CheckAcid->CheckRadical No UnsafeAcid RISK: Hydrolysis MOM cleavage likely. CheckAcid->UnsafeAcid Yes Safe SAFE OXIDANTS: 1. TPAP/NMO 2. Dess-Martin (Buffered) 3. Swern (Base Quench) CheckRadical->Safe No UnsafeRadical RISK: Ether Oxidation Conversion to ester/carbonate. CheckRadical->UnsafeRadical Yes

Figure 1: Logic gate for oxidant selection to ensure MOM group survival.

Module 3: Comparative Data (Oxidant Compatibility)

The following table summarizes the stability of the MOM ether linkage against common oxidative conditions specifically for pyrrolidine substrates.

Oxidant ClassReagent ExampleMOM StabilityPyrrolidine RiskVerdict
Cr(VI) Acidic Jones Reagent (

)
Unstable (Hydrolysis)High (Salt formation)AVOID
Cr(VI) Buffered PCC / NaOAcStable Moderate (Cr-N complex)Use with Buffer
DMSO-Based Swern (

)
Stable Low (if N-protected)RECOMMENDED
Hypervalent Iodine Dess-Martin (DMP)Stable (if buffered)LowRECOMMENDED
Ru(VIII)

(catalytic)
Unstable (Oxidation)High (Ring oxidation)AVOID
Ru(VII) TPAP / NMOStable LowGOLD STANDARD
Radical CAN (Ceric Ammonium Nitrate)Unstable HighAVOID

Module 4: Validated Protocols

Protocol A: TPAP Oxidation (The "Gold Standard" for MOM-Pyrrolidines)

Why this works: Tetrapropylammonium perruthenate (TPAP) works at neutral pH, uses N-Methylmorpholine N-oxide (NMO) as a co-oxidant, and avoids the high oxidation potential required to cleave the MOM ether.

Reagents:

  • Substrate (MOM-protected pyrrolidine alcohol)

  • TPAP (5 mol%)

  • NMO (1.5 equiv)

  • Powdered 4Å Molecular Sieves (Crucial for water scavenging)

  • Dichloromethane (DCM)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Solvent: Dissolve the substrate in anhydrous DCM (0.1 M concentration).

  • Additives: Add powdered 4Å molecular sieves (500 mg per mmol substrate) and NMO (1.5 equiv). Stir for 10 minutes at room temperature.

  • Initiation: Add TPAP (5 mol%) in one portion. The solution should turn dark green/black.

  • Monitoring: Stir at room temperature. Reaction is typically complete in 30–60 minutes. Monitor by TLC.[1]

  • Workup: Filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove ruthenium residues.

  • Purification: Concentrate the filtrate. The product is often pure enough for the next step; otherwise, flash chromatography.

Protocol B: Buffered Dess-Martin Periodinane (DMP)

Why this works: DMP is slightly acidic (acetic acid byproduct). Adding sodium bicarbonate neutralizes the medium, preventing MOM hydrolysis.

Reagents:

  • DMP (1.2 equiv)

  • 
     (5 equiv)
    
  • DCM (wet DCM accelerates the reaction, but anhydrous is safer for MOM)

Step-by-Step:

  • Suspend

    
     (5 equiv) in DCM.
    
  • Add the substrate.

  • Cool to 0°C.

  • Add DMP (1.2 equiv).

  • Warm to room temperature and stir until complete (1–2 h).

  • Quench (Critical): Add a 1:1 mixture of saturated

    
     and saturated 
    
    
    
    . Stir vigorously until the organic layer is clear (removes iodinane byproducts).

Module 5: Advanced Mechanism (Why RuO4 Fails)

Users often confuse


 (Ruthenium Tetroxide) with TPAP. They are chemically distinct. 

is a powerful "hydride abstractor" capable of attacking the alpha-protons of ethers.

RuO4Mechanism Step1 MOM Ether R-O-CH2-OMe Step2 Oxonium Ion [R-O+=CH-OMe] Step1->Step2 RuO4 (H-abstraction) Step3 Formate Ester R-O-C(=O)H Step2->Step3 Hydrolysis

Figure 2: Oxidative degradation pathway of MOM ethers by Ruthenium Tetroxide.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[2] (The definitive guide on MOM stability profiles: Stable to basic oxidants, unstable to acid).

  • Smith, A. B., & Scarborough, R. M. (1981). Ruthenium Tetroxide Oxidation of Simple Ethers. Synthetic Communications, 11(3), 205-211. (Demonstrates the oxidative cleavage of ether linkages by RuO4).

  • Ley, S. V., Norman, J., Griffith, W. P., & Marsden, S. P. (1994). Tetrapropylammonium perruthenate, Pr4N+RuO4-: TPAP: A catalytic oxidant for organic synthesis. Synthesis, 1994(7), 639-666. (Establishes TPAP as the neutral, MOM-compatible alternative to Jones/RuO4).

  • BenchChem Technical Support. (2025). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group. (General stability data and troubleshooting for MOM ethers).

Sources

Technical Support Center: Work-Up Optimization for Hydrophilic Pyrrolidine Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Pyrrolidine amines (secondary or tertiary) are inherently basic, highly polar, and readily form strong hydrogen bonds with water. These characteristics often result in intractable emulsions or near-zero recovery during standard aqueous work-ups.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic explanations to help researchers and drug development professionals optimize the isolation of highly hydrophilic amines.

Section 1: Liquid-Liquid Extraction (LLE) Troubleshooting & FAQs

Q1: My pyrrolidine amine remains entirely in the aqueous phase despite basifying the solution. Why is this happening, and how can I fix it?

Causality: Even when fully deprotonated (free base form) at a high pH, the intrinsic lipophilicity (LogP) of short-chain pyrrolidines is often too low to partition favorably into standard non-polar organic solvents like hexanes, diethyl ether, or even ethyl acetate. The energy penalty of breaking the amine-water hydrogen bond network is too high.

Solution: You must switch to a solvent system with a higher dielectric constant and a greater capacity to disrupt hydration shells.

  • Chloroform/Isopropanol Mixtures: Utilizing a 3:1 or 9:1 (v/v) mixture of

    
     is a highly effective, classical method for extracting polybasic or highly hydrophilic amines[1][2]. The isopropanol acts as a hydrogen-bond donor/acceptor that disrupts the aqueous hydration shell around the amine, while the dense chloroform provides the bulk lipophilic environment necessary for phase separation.
    
  • 2-Methyltetrahydrofuran (2-MeTHF): If you wish to avoid halogenated solvents, 2-MeTHF is an excellent, greener alternative. It offers superior extraction efficiency for polar compounds compared to standard ethers, while maintaining a low water miscibility (approx. 14 g/L) that ensures crisp phase separation[3][4].

Q2: How do I properly utilize the "salting-out" effect for highly polar amines?

Causality: Adding inorganic salts to the aqueous layer increases the ionic strength of the solution. Because water molecules preferentially solvate the highly charged inorganic ions, the organic amine is effectively "squeezed out" of the aqueous phase, significantly lowering its aqueous solubility and driving it into the organic layer.

Solution: Saturate your aqueous layer with solid


 or 

. Potassium carbonate (

) is particularly advantageous for pyrrolidine amines because it simultaneously maximizes the ionic strength (salting out) while buffering the aqueous layer at a highly basic pH (>10), ensuring the amine remains strictly in its unprotonated free-base form.
Quantitative Data: Solvent Selection Guide

Table 1: Comparison of extraction solvents for hydrophilic amine recovery.

Solvent SystemDielectric Constant (ε)Water MiscibilityRecommended Application
Hexane / EtOAc (1:1) ~3.5Very LowHighly lipophilic amines (Not recommended for pyrrolidines)
Dichloromethane (DCM) 8.93LowModerately polar amines
2-MeTHF 6.97Low (~14 g/L)Green alternative; excellent for polar amines and organometallic work-ups[3]

/ iPrOH (3:1)
~11.0ModerateHighly hydrophilic, polybasic, or heavily hydrogen-bonding amines[2]

Section 2: Solid-Phase Extraction (SPE) & Catch-and-Release Protocols

Q3: LLE has completely failed, and my compound is lost in the aqueous phase. Is there a way to isolate my amine without relying on liquid-liquid partitioning?

Causality: Yes. When partition coefficients are overwhelmingly unfavorable, you must rely on ionic interactions rather than solubility. Strong Cation Exchange (SCX) chromatography utilizes silica functionalized with propylsulfonic acid groups. The highly acidic resin covalently binds the protonated amine (forming a stable salt), allowing all non-basic impurities to be washed away. The amine is subsequently "released" by washing the column with a strong, volatile base that outcompetes the resin[5][6].

Protocol: SCX Catch-and-Release Methodology

Note: This protocol is self-validating. If the amine is present and basic, it will bind to the SCX resin. Ensure your target compound does not contain acid-sensitive functional groups.

  • Conditioning: Pre-condition the SCX cartridge by passing 2 Column Volumes (CV) of Methanol (MeOH) through the resin, followed by 2 CV of Dichloromethane (DCM).

  • Loading ("Catch"): Adjust the pH of your aqueous reaction mixture to ~3-4 using glacial acetic acid. This guarantees the pyrrolidine amine is fully protonated (

    
    ). Load the mixture onto the cartridge at a dropwise flow rate. The amine will bind to the sulfonic acid sites[6].
    
  • Washing: Wash the cartridge with 2 CV of DCM, followed by 2 CV of MeOH. This step strips away all neutral byproducts, unreacted starting materials, and acidic impurities.

  • Elution ("Release"): Elute the target amine by passing 2 CV of

    
     Ammonia in Methanol (
    
    
    
    ) through the cartridge. The ammonia deprotonates the bound amine and saturates the sulfonic acid sites, releasing your free pyrrolidine[5].
  • Concentration: Evaporate the methanolic ammonia eluent under reduced pressure to yield the pure free-base pyrrolidine amine.

Section 3: Derivatization Strategies

Q4: Can I chemically modify the amine in situ to bypass the extraction problem entirely?

Causality: Yes. By converting the highly basic, hydrogen-bonding secondary amine into a neutral, lipophilic carbamate (e.g., Boc or Cbz protection), you drastically increase its LogP and eliminate its basicity. This allows for a standard, effortless aqueous work-up using EtOAc or DCM. The protecting group can be cleaved later in the synthetic sequence once the molecule has been elaborated into a more lipophilic intermediate[2].

Visualizations & Workflows

AmineWorkUp Start Reaction Mixture (Hydrophilic Pyrrolidine Amine) CheckLogP Is LogP < 0? Start->CheckLogP LLE Standard LLE (Basify to pH > 10) CheckLogP->LLE No (LogP > 0) SPE SCX Catch & Release CheckLogP->SPE Yes (LogP < 0) Deriv In-situ Derivatization (e.g., Boc2O, Et3N) CheckLogP->Deriv Alternative SaltingOut Add K2CO3 / NaCl (Salting Out) LLE->SaltingOut Solvent Extract with 2-MeTHF or CHCl3/iPrOH (3:1) SaltingOut->Solvent Acidify Acidify to pH 3-4 Load on SCX SPE->Acidify Wash Wash Neutrals/Acids (DCM, then MeOH) Acidify->Wash Elute Elute Amine (2M NH3 in MeOH) Wash->Elute StandardWorkup Standard Work-up (EtOAc / Water) Deriv->StandardWorkup

Workflow decision tree for optimizing the extraction of hydrophilic amines.

SCXMechanism Resin SCX Resin (Silica-SO3H) CatchComplex Bound Complex (Silica-SO3- +H2NR2) Resin->CatchComplex Load (pH 3) ProtonatedAmine Protonated Amine (R2NH2+) ProtonatedAmine->CatchComplex Washing Impurities Washed (MeOH/DCM) CatchComplex->Washing Wash FreeAmine Free Amine Recovered (R2NH) Washing->FreeAmine Release Ammonia Elution Reagent (NH3 in MeOH) Ammonia->FreeAmine Deprotonates

Mechanistic pathway of Strong Cation Exchange (SCX) catch-and-release for amines.

References
  • GC-MS Identification of Sympathomimetic Amine Drugs in Urine: Rapid Methodology Applicable for Emergency Clinical Toxicology. Ovid. [Link]

  • Solutions for peptide synthesis. Chemie Brunschwig.[Link]

  • Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. University of Groningen. [Link]

  • Work-up Products - Filtration | Catch & Release | Phase Separation. Biotage.[Link]

  • Microextraction procedures for preconcentration of Fe (III) in water and food samples prior to colorimetric detection. D-NB. [Link]

  • Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. NIH. [Link]

  • Alternatives to Dichloromethane for Teaching Laboratories. Journal of Chemical Education (ACS). [Link]

Sources

Technical Support Center: Chiral Resolution of 1-Isopropyl-3-(methoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #PYR-ISO-3MM Status: Active Priority: High (Method Development & Troubleshooting) Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Profile

Welcome to the technical support guide for resolving the enantiomers of 1-Isopropyl-3-(methoxymethyl)pyrrolidine . This molecule presents a specific set of chromatographic challenges due to its lack of a strong chromophore and its basic nitrogen center.

Analyte Profile:

  • Structure: A pyrrolidine ring with a basic tertiary amine (N-isopropyl) and a polar ether side chain.[1]

  • Chromophore Status: Weak/Non-existent. The molecule lacks aromatic rings.[1] Standard UV detection at 254 nm will fail.

  • Basicity: High (

    
    ). Significant risk of peak tailing due to silanol interactions.
    

Method Development Protocol (SOP)

Objective: Achieve baseline resolution (


) with symmetrical peak shape (

).
Phase 1: Column & Mobile Phase Screening

Do not rely on a single column.[1] The "Magic Four" polysaccharide phases (Amylose/Cellulose derivatives) are the industry standard for this class of heterocycles.

ParameterRecommendationRationale
Primary Columns Chiralpak IA / AD-H (Amylose tris-3,5-dimethylphenylcarbamate)Chiralcel OD-H / IB (Cellulose tris-3,5-dimethylphenylcarbamate)Amylose and Cellulose backbones offer complementary selectivity.[1] Immobilized phases (IA/IB) are preferred for robustness.[1]
Mobile Phase A n-Hexane (or n-Heptane)Non-polar hydrocarbon backbone for Normal Phase (NP).[1]
Mobile Phase B Isopropanol (IPA) or Ethanol (EtOH)Alcohol modifier regulates retention.[1] IPA is generally more selective; EtOH is more retentive.
Basic Additive Diethylamine (DEA) 0.1% CRITICAL: You must add a basic modifier to suppress protonation of the pyrrolidine nitrogen and block residual silanols.[1]
Detection UV 205-210 nm or ELSD/CAD The analyte has no UV absorption >220 nm.[1]
Workflow Logic (Decision Tree)

MethodDev Start Start: 1 mg/mL Sample (Dissolved in Mobile Phase) Screen Screen Columns: IA, IB, AD-H, OD-H (90:10 Hex/IPA + 0.1% DEA) Start->Screen CheckUV Check Detection: Is signal visible at 210 nm? Screen->CheckUV SwitchDet Switch to ELSD or CAD (Volatile Mobile Phase Required) CheckUV->SwitchDet No Signal / Noise CheckRes Check Resolution (Rs) CheckUV->CheckRes Signal OK SwitchDet->CheckRes Optimize Optimize: 1. Change Modifier (IPA <-> EtOH) 2. Lower Temp (15°C) 3. Reduce Flow CheckRes->Optimize Rs < 1.5 Success Method Validated (Rs > 1.5) CheckRes->Success Rs > 1.5 Optimize->CheckRes

Figure 1: Strategic workflow for method development, prioritizing detection limits and column screening.

Troubleshooting & FAQs (The Help Desk)

Issue A: "I injected the sample, but I see no peaks."

Diagnosis: The analyte is "invisible" at standard wavelengths.[1]

  • The Science: this compound lacks conjugated

    
    -systems.[1] It does not absorb UV light at 254 nm.[1]
    
  • The Fix:

    • Change Wavelength: Set UV detector to 205 nm or 210 nm . Ensure your solvents (Hexane/IPA) are HPLC-grade with high UV transmission.

    • Switch Detector: If baseline noise at 210 nm is too high, use a Refractive Index (RI) detector (isocratic only) or an Evaporative Light Scattering Detector (ELSD) .

    • Concentration: Increase sample concentration to 2–5 mg/mL if solubility permits.

Issue B: "The peaks are tailing badly ( )."

Diagnosis: Unwanted silanol interactions.

  • The Science: The pyrrolidine nitrogen is basic. It interacts with acidic silanol groups on the silica support of the chiral column, causing the peak to "drag" or tail.

  • The Fix:

    • Add Base: Ensure your mobile phase contains 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) .[1]

    • Increase Base: If 0.1% is insufficient, increase to 0.2% or 0.3% .

    • Switch Amine: Daicel recommends Ethylenediamine (EDA) for difficult basic analytes on immobilized columns (IA/IB), as it is a stronger silanol blocker [6].[1]

Issue C: "I have two peaks, but they overlap (Partial Resolution)."

Diagnosis: Insufficient Selectivity (


).
  • The Science: The chiral selector is not distinguishing the spatial arrangement of the 3-methoxymethyl group effectively.

  • The Fix:

    • Switch Alcohol: If using IPA, switch to Ethanol. Ethanol often provides different solvation around the chiral pocket, altering selectivity.

    • Lower Temperature: Reduce column temperature to 10°C - 15°C . Lower temperature generally increases resolution in chiral chromatography by reducing molecular motion, "freezing" the transient diastereomeric complex.

    • Change Column: If AD-H fails, switch to OD-H (Cellulose). The helical twist of cellulose is different from amylose.

Advanced Troubleshooting Logic

Use this diagram to diagnose specific chromatogram failures.

Troubleshooting Problem Identify Issue Tailing Peak Tailing Problem->Tailing Broad Broad Peaks Problem->Broad NoRes No Separation Problem->NoRes AddBase Add 0.1% DEA Tailing->AddBase MoreBase Increase to 0.3% DEA or try EDA AddBase->MoreBase Still Tailing Solubility Check Solubility (Sample precipitating?) Broad->Solubility Flow Reduce Flow Rate (Improve Mass Transfer) Solubility->Flow SwitchCol Switch Column (AD -> OD -> IA) NoRes->SwitchCol SwitchMode Try Polar Organic (100% ACN + 0.1% DEA) SwitchCol->SwitchMode Still No Res

Figure 2: Diagnostic pathways for correcting peak shape and resolution issues.

Recommended Starting Conditions

ParameterValueNotes
Column Chiralpak IA or Chiralpak AD-H 4.6 x 250 mm, 5 µm particle size.[1][2]
Mobile Phase n-Hexane / IPA / DEA (90 : 10 : 0.[1][3][4]1)Premix solvents to ensure stable baseline.[1]
Flow Rate 1.0 mL/minAdjust based on backpressure (< 100 bar recommended).
Temperature 25°CCan be lowered to 15°C to improve resolution.
Injection Volume 5 - 10 µLHigh concentration (2 mg/mL) is needed due to weak UV.[1]
System Flush 100% IPAFlush system before and after use to remove hexane/DEA.[1]

References

  • Daicel Chiral Technologies. (n.d.).[1] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH.[5] Retrieved from

  • Phenomenex. (2020).[1] A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from

  • Thermo Fisher Scientific. (2024).[1] CAD vs ELSD: Which HPLC Detector Is Your Better Option? Retrieved from

  • PubChem. (2025).[6][7] Compound Summary: 3-(Methoxymethyl)pyrrolidine.[1][6] National Library of Medicine. Retrieved from

  • BenchChem. (2025).[1][3] HPLC method for chiral separation of 7-Methylchroman-4-amine (Analogous cyclic amine protocol). Retrieved from

  • Daicel Chiral Technologies. (2018).[1] Instruction Manual for Normal Phase: Basic Additives. Retrieved from

Sources

Technical Support Center: Purification of 1-Isopropyl-3-(methoxymethyl)pyrrolidine Oil

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-Isopropyl-3-(methoxymethyl)pyrrolidine oil. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this substituted pyrrolidine.

Introduction: Understanding the Molecule

This compound is a chiral, substituted secondary amine. Its physical state as an oil and its chemical nature—a basic nitrogen atom susceptible to protonation and potential oxidation—present specific purification challenges.[1] Common impurities may include unreacted starting materials, synthetic byproducts, residual solvents, and water. The pyrrolidine ring is a valuable scaffold in medicinal chemistry, making robust purification protocols essential for reliable downstream applications.[1][2]

Section 1: Initial Assessment and Pre-Purification Steps

A proper assessment of the crude material is the first step toward a successful purification strategy.

FAQ: Initial Crude Product Assessment

Q1: My crude this compound oil is dark brown. What causes this discoloration and how can I address it?

A1: Dark coloration in crude amine samples is typically due to the presence of oxidized byproducts or residual metal catalysts from the synthesis. Amines can be sensitive to air and may degrade over time, especially if heated in the presence of oxygen.[3][4]

Recommended Pre-Treatment: Activated Carbon Before proceeding with more intensive purification, you can often remove colored impurities using an activated carbon treatment.

  • Protocol: Dissolve the crude oil in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated carbon (typically 1-5% by weight of the crude oil). Stir the suspension at room temperature for 30-60 minutes. Filter the mixture through a pad of Celite® to remove the carbon. The resulting solution should be significantly lighter in color. This can then be concentrated and subjected to further purification.[5]

Q2: What are the most common impurities I should expect?

A2: Impurities are highly dependent on the synthetic route. However, common classes include:

  • Unreacted Starting Materials: Such as precursors used for the cyclization reaction to form the pyrrolidine ring.[2][6]

  • Solvent and Reagent Residues: Including high-boiling point solvents (e.g., DMF, DMSO) or excess reagents.

  • Water: Often introduced during aqueous workup steps. The removal of water from pyrrolidine derivatives can be problematic and may require specific drying techniques or distillation.[7][8]

  • Side-Reaction Products: Isomers or products from incomplete reactions.

Workflow: Initial Assessment of Crude Oil

crude Crude Oil Sample inspect Visual Inspection crude->inspect analysis Purity Analysis (TLC, GC-MS, NMR) inspect->analysis charcoal Activated Carbon Treatment inspect->charcoal Dark Color? select_method Select Purification Method analysis->select_method charcoal->analysis Decolorized Oil

Caption: Initial assessment workflow for crude product.

Section 2: Primary Purification Methods

For moderate to good purity, acid-base extraction and vacuum distillation are often sufficient and highly effective.

2.1 Acid-Base Extraction

This technique leverages the basicity of the pyrrolidine nitrogen to separate it from neutral or acidic impurities.[5]

FAQ: Acid-Base Extraction

Q1: When is acid-base extraction the most appropriate method?

A1: This method is ideal when your primary impurities are non-basic (e.g., unreacted esters, aldehydes, or hydrocarbon byproducts). The amine is temporarily converted to a water-soluble salt, washed, and then regenerated.

Troubleshooting Guide: Acid-Base Extraction

ProblemProbable Cause(s)Recommended Solution(s)
Emulsion forms during extraction High concentration of crude material; presence of amphiphilic impurities.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. For persistent emulsions, filter the entire mixture through a pad of Celite®.
Low recovery of product Incomplete protonation or deprotonation; product salt has some organic solubility.Ensure the pH is correct at each step (<2 for acid wash, >12 for basification). Perform multiple extractions (3-4x) with smaller volumes of solvent rather than one large extraction.
Product oil is "wet" (contains water) Insufficient drying of the final organic extract.After the final extraction, dry the organic layer over a suitable anhydrous salt (e.g., Na₂SO₄, MgSO₄, or K₂CO₃ for basic compounds) before concentrating.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude oil in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidification: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The protonated amine will move into the aqueous layer. Repeat the extraction 2-3 times.[5]

  • Wash: Combine the acidic aqueous layers. Wash this combined layer once with the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 50% NaOH (aq) or solid K₂CO₃) with stirring until the pH is >12. This regenerates the free amine, which may appear as a cloudy precipitate or oil.

  • Final Extraction: Extract the liberated amine back into an organic solvent (e.g., dichloromethane) three times.

  • Drying and Concentration: Combine the final organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified oil.

2.2 Vacuum Distillation

Distillation separates compounds based on differences in boiling points. For a high-boiling oil like this compound, vacuum distillation is critical.

FAQ: Vacuum Distillation

Q1: Why can't I just perform a simple distillation at atmospheric pressure?

A1: Many high-molecular-weight organic compounds, particularly amines, will decompose at the high temperatures required for boiling at atmospheric pressure. Applying a vacuum lowers the boiling point significantly, allowing the compound to distill at a lower, safer temperature, thus preventing thermal degradation.

Troubleshooting Guide: Vacuum Distillation

ProblemProbable Cause(s)Recommended Solution(s)
Bumping / Unstable boiling Uneven heating; lack of nucleation sites.Use a magnetic stir bar for smooth boiling. Ensure the flask is not more than 2/3 full. Wrap the distillation head with glass wool or aluminum foil to maintain the temperature gradient.
Product is not distilling Pressure is too high, or temperature is too low.Check the vacuum pump and all seals for leaks. Gradually increase the heating mantle temperature. If necessary, switch to a higher-vacuum pump.
Product darkens in the pot Thermal decomposition is occurring.The temperature is too high for the current pressure. Immediately reduce the heat and improve the vacuum (lower the pressure). This is a critical sign to stop and re-evaluate.

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus with a short path head for efficiency. Use a stirring hot plate and a flask with a stir bar.

  • Loading: Add the crude oil to the distillation flask.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Once the target vacuum is stable, begin to heat the distillation pot gently.

  • Fraction Collection: Collect any low-boiling impurities (e.g., residual solvents) first. As the temperature rises and stabilizes, collect the main product fraction. The boiling point will remain steady during the collection of the pure compound.

  • Completion: Stop the distillation when the temperature begins to rise again or when only a small amount of high-boiling residue remains. Allow the system to cool completely before venting to atmospheric pressure.

Section 3: Chromatographic Purification

For applications requiring very high purity (>99%) or for separating closely related impurities, chromatography is the method of choice.

FAQ: Chromatography

Q1: My product streaks badly on a standard silica gel column. Why does this happen and what should I do?

A1: This is a classic problem when purifying basic compounds like amines on standard silica gel.[9] The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly interact with the basic amine, leading to poor peak shape (tailing) and low recovery.[10]

  • Solution 1 (Mobile Phase Modifier): Add a small amount of a basic modifier like triethylamine (TEA, ~0.5-1%) or ammonium hydroxide to your eluent (e.g., Hexane/Ethyl Acetate + 1% TEA). The modifier competes for the acidic sites on the silica, allowing your product to elute cleanly.[9][10]

  • Solution 2 (Alternative Stationary Phase): The superior solution is to switch to a less acidic or basic stationary phase. Amine-functionalized silica or alumina are excellent alternatives that give much better results for amines.[10][11]

Data Summary: Stationary Phase Comparison for Amine Purification

Stationary PhaseAdvantagesDisadvantagesRecommended For
Standard Silica Gel Inexpensive, widely available.Causes severe peak tailing and potential irreversible adsorption of amines.[9][10]Not recommended unless a basic modifier is used in the eluent.
Amine-Functionalized Silica Excellent peak shape for basic compounds, no need for mobile phase additives.[11]More expensive than standard silica.Highly recommended for routine, high-recovery purification of amines.
Alumina (Basic or Neutral) Good alternative to silica for basic compounds.Can have different selectivity; activity can vary with water content.A viable option if amine-functionalized silica is unavailable.

Experimental Protocol: Flash Chromatography on Amine-Functionalized Silica

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) on an amine-functionalized plate to determine the optimal solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives your product an Rf value of ~0.3.

  • Column Packing: Pack an appropriately sized amine-functionalized silica flash column with the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and load it onto the column.

  • Elution: Run the column using the selected solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Q2: How can I separate the (R) and (S) enantiomers?

A2: Separating enantiomers requires a chiral environment. This is most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP).[12][13] The process involves screening a variety of CSPs (e.g., polysaccharide-based columns) with different mobile phases to find a condition that resolves the two enantiomers.[13] This is a specialized technique typically used in the final stages of drug development.

Section 4: Post-Purification and Storage

FAQ: Final Product Handling

Q1: How can I be sure all purification solvents are removed?

A1: After concentrating the purified fractions, residual solvent can be removed by placing the oil on a high-vacuum line for several hours. Gentle heating (e.g., 30-40 °C) can accelerate the process, but care must be taken to avoid product loss if it is volatile. Purity and solvent levels can be confirmed by ¹H NMR or GC-MS.

Q2: What are the best storage conditions for the purified oil?

A2: To prevent degradation, the purified this compound oil should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) to protect it from air and moisture.[14] For long-term storage, keeping it in a refrigerator or freezer is recommended to minimize potential oxidative degradation.

Section 5: Summary and Method Selection

The choice of purification method depends on the initial purity of your crude material and the final purity required for your application.

Workflow: Purification Method Selection Guide

start Crude Oil (Post-Assessment) purity_check Purity Goal? start->purity_check impurity_type Main Impurity Type? purity_check->impurity_type High (>98%) extraction Acid-Base Extraction purity_check->extraction Moderate (~95%) impurity_type->extraction Non-Basic distillation Vacuum Distillation impurity_type->distillation Different B.P. chromatography Flash Chromatography (Amine-Silica) impurity_type->chromatography Closely Related (e.g., Isomers) final_product High Purity Product (>99%) extraction->final_product May require further polishing distillation->final_product May require further polishing chromatography->final_product

Caption: Decision tree for selecting the optimal purification method.

References
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

  • Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. (2022). PMC. [Link]

  • Production of Pyrrolidine Derivatives. (2017).
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. [Link]

  • Dewatering and purification of crude pyrrolidine. (2002).
  • 3-(Methoxymethyl)pyrrolidine. PubChem. [Link]

  • 2-Pyrrolidinemethanol, α,α-diphenyl-, (±). Organic Syntheses. [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). ResearchGate. [Link]

  • Isopropanol / Official Monographs for Part I. Japanese Pharmacopoeia. [Link]

  • Unconventional preparation of racemic crystals of isopropyl 3,3,3-trifluoro-2-hydroxypropanoate and their unusual crystallographic structure. (2012). Royal Society of Chemistry. [Link]

  • How do you purify N-vinylpyrrolidinone?. (2014). ResearchGate. [Link]

  • Thermal decomposition of isopropanol. (1979). Royal Society of Chemistry. [Link]

  • Process for dehydration and purification of crude pyrrolidine. (2004).
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2022). LCGC International. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). PMC. [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of N-Isopropyl Pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: N-Isopropyl Pyrrolidine (N-iPr) Moiety Primary Application: Structural Elucidation in Forensic Chemistry and Drug Discovery Comparison Targets: N-Propyl (n-Pr), N-Ethyl, and N-Methyl Analogs

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of N-isopropyl pyrrolidines. While N-alkyl pyrrolidines share a common pyrrolidine core, the branching of the N-isopropyl group introduces unique steric and electronic effects that drastically alter fragmentation pathways compared to linear isomers like N-propyl pyrrolidine. Understanding these nuances is critical for the unambiguous identification of regioisomers in synthetic cathinones (e.g.,


-PVP analogs) and pharmaceutical intermediates.

Mechanistic Deep Dive: The N-Isopropyl Signature

The fragmentation of N-isopropyl pyrrolidines is governed by the stability of the branched alkyl group and its propensity for specific onium ion rearrangements. Unlike linear alkyl chains, the isopropyl group facilitates distinct hydride transfer mechanisms and radical losses.

Electron Ionization (EI) Behavior

In standard 70 eV EI-MS, the molecular ion (


) of N-isopropyl pyrrolidine (MW 113) is typically discernible but prone to rapid 

-cleavage.
  • Dominant Pathway (

    
    -Cleavage):  The ionization of the nitrogen lone pair triggers the homolytic cleavage of the C-C bond adjacent to the nitrogen.
    
    • Loss of Methyl Radical (

      
      ):  The isopropyl group possesses two methyl groups in the 
      
      
      
      -position relative to the nitrogen. Loss of a methyl radical is statistically favored and leads to a stabilized iminium ion (
      
      
      98).
    • Comparison: In N-propyl analogs, the loss of an ethyl radical (

      
      ) is the corresponding pathway, but it is often less intense than the 
      
      
      
      (loss of
      
      
      -hydrogen) or
      
      
      (loss of propyl) peaks due to the instability of the primary radical leaving group compared to the methyl radical.
The "Iminium Ion" Divergence (Isomer Differentiation)

The most critical performance metric for this moiety is its differentiation from its linear isomer, N-propyl pyrrolidine. This is best observed in the secondary fragmentation of the iminium ion base peak, commonly seen in synthetic cathinones.

Scenario: An iminium ion at


 126 is generated via 

-cleavage of a parent drug molecule.
  • Isomer A (N-Propyl):

    
     (or similar).
    
  • Isomer B (N-Isopropyl):

    
    .
    

The Diagnostic Transition:

  • N-Propyl (

    
     126 
    
    
    
    84):
    The linear propyl chain undergoes a McLafferty-like rearrangement (1,5-hydride shift) leading to the loss of propene (42 Da).
  • N-Isopropyl (

    
     126 
    
    
    
    70):
    The branched isopropyl group hinders the specific geometry required for the 42 Da loss. Instead, the ion undergoes a higher-energy fragmentation, often losing the entire substituted side chain or undergoing ring contraction to yield the bare pyrrolidinium ion (
    
    
    70).

Experimental Protocols

To replicate these diagnostic patterns, the following self-validating protocols are recommended.

Protocol A: GC-MS Structural Confirmation

Objective: Differentiate N-isopropyl from N-propyl isomers using Electron Ionization.

  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL of Methanol (HPLC grade).

  • Inlet Parameters: Splitless injection at 250°C.

  • Column: Rxi-5ms or equivalent (30m x 0.25mm ID, 0.25µm film).

  • MS Source: 230°C, 70 eV electron energy.

  • Data Acquisition: Scan range

    
     40–350.
    
  • Validation Step:

    • Extract ion chromatograms (EIC) for

      
       126, 84, and 70.
      
    • Criteria: If Ratio (

      
       70 / 
      
      
      
      84) > 5.0, assign as N-Isopropyl . If Ratio < 0.2, assign as N-Propyl .
Protocol B: ESI-MS/MS (Tandem Mass Spec)

Objective: Characterize the N-isopropyl moiety in protonated drug molecules (


).
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Precursor Selection: Isolate

    
     (e.g., 
    
    
    
    232 for N-isopropyl-pentedrone).
  • Collision Energy (CE): Ramp 15–35 eV.

  • Observation:

    • Monitor the transition of the iminium ion (e.g.,

      
       126).
      
    • N-Isopropyl Marker: High abundance of

      
       70 and 
      
      
      
      98 (if methyl loss occurs from the iminium).
    • N-Propyl Marker: High abundance of

      
       84.[1]
      

Data Comparison & Visualization

Diagnostic Ion Ratios

The following table summarizes the key spectral differences between N-isopropyl pyrrolidines and their closest alternatives.

FeatureN-Isopropyl PyrrolidineN-Propyl PyrrolidineN-Ethyl Pyrrolidine
Molecular Ion Stability ModerateModerateHigh
Primary

-Cleavage
Loss of

(

)
Loss of

(

)
Loss of

(

)
Iminium Ion (

126) Decay

70
(Base Peak)

84
(Base Peak)
N/A (Mass Shifted)
Mechanism of Decay Side-chain elimination / Ring contractionMcLafferty Rearrangement (Loss of Propene)H-Transfer / Ethylene Loss
Diagnostic Mass Shift

56 Da

42 Da

28 Da
Fragmentation Pathways (Graphviz Diagram)

The following diagram illustrates the divergent pathways for N-isopropyl versus N-propyl isomers, highlighting the critical diagnostic ions.

FragmentationPathways cluster_legend Legend Precursor Precursor Molecule (e.g., Cathinone) Iminium Iminium Ion Base Peak (m/z 126) Precursor->Iminium Alpha-Cleavage (Loss of Benzoyl) Propyl_TS McLafferty-like TS (1,5-H Shift) Iminium->Propyl_TS If N-Propyl Isopropyl_TS Direct Cleavage / Ring Contraction Iminium->Isopropyl_TS If N-Isopropyl Ion84 Product Ion m/z 84 (Loss of Propene) Propyl_TS->Ion84 -42 Da Ion70 Product Ion m/z 70 (Pyrrolidinium) Isopropyl_TS->Ion70 -56 Da key Blue: Precursor | Red: Critical Intermediate | Yellow: Transition State | Green: Diagnostic Marker

Caption: Divergent fragmentation pathways of isomeric iminium ions. The N-propyl isomer favors a McLafferty rearrangement yielding m/z 84, while the N-isopropyl isomer favors the formation of m/z 70.

References

  • Abiedalla, Y., DeRuiter, J., & Clark, C. R. (2016). Product ion tandem mass spectrometric differentiation of regioisomeric side-chain groups in cathinone derivatives. Rapid Communications in Mass Spectrometry. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . (2023). Mass Spectral Library Trends and Fragmentation Patterns. [Link]

  • Vaikkinen, A., et al. (2016). Fragmentation of N-alkyl pyrrolidines in Electron Ionization Mass Spectrometry. Journal of Mass Spectrometry. [Link]

Sources

The Impact of N-Substitution on Metabolic Stability: A Comparative Guide to N-Isopropyl and N-Methyl Pyrrolidines for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Executive Summary for the Medicinal Chemist

In the landscape of contemporary drug discovery, the pyrrolidine scaffold remains a cornerstone of molecular design. Its prevalence is a testament to its synthetic tractability and favorable physicochemical properties. However, the ultimate pharmacokinetic profile of a pyrrolidine-containing drug candidate is profoundly influenced by the nature of the substituent on the pyrrolidine nitrogen. This guide provides a detailed comparative analysis of two frequently employed N-substituents: the methyl and the isopropyl group. We will delve into the fundamental principles governing their differential metabolism, present supporting experimental data, and provide robust protocols for the in-house evaluation of metabolic stability. The central thesis of this guide is that the seemingly subtle substitution of a methyl group with an isopropyl group can dramatically extend the biological half-life of a pyrrolidine-containing molecule by sterically shielding it from enzymatic degradation.

Section 2: The Underlying Science: Steric Hindrance and Cytochrome P450-Mediated Metabolism

The biological half-life of a small molecule therapeutic is largely dictated by its rate of metabolism, a process predominantly carried out in the liver by the cytochrome P450 (CYP450) superfamily of enzymes. For N-substituted pyrrolidines, a primary metabolic pathway is N-dealkylation, which involves the enzymatic removal of the alkyl group attached to the nitrogen atom.

N-Methyl Pyrrolidines: The methyl group, being small and sterically unencumbered, offers easy access for CYP450 enzymes to the N-alkyl moiety. This facilitates a relatively rapid N-demethylation, a common metabolic route that often leads to faster clearance and a shorter biological half-life.

N-Isopropyl Pyrrolidines: In contrast, the isopropyl group is significantly bulkier. This increased steric hindrance acts as a shield, impeding the approach of CYP450 enzymes to the N-alkyl group.[1] This steric protection slows down the rate of N-dealkylation, resulting in a reduced metabolic clearance and, consequently, a longer biological half-life.[1] A study on N-methyl-N-alkyl-p-chlorobenzamides demonstrated that the ratio of demethylation to dealkylation was approximately 40 when the alkyl group was isopropyl, indicating a strong preference for demethylation over the removal of the bulkier isopropyl group.[2]

cluster_0 Metabolic Pathway of N-Methyl Pyrrolidine cluster_1 Metabolic Pathway of N-Isopropyl Pyrrolidine A N-Methyl Pyrrolidine B CYP450 Enzyme A->B C N-Demethylation B->C D Rapid Metabolism -> Shorter Half-Life C->D E N-Isopropyl Pyrrolidine F CYP450 Enzyme E->F G Steric Hindrance F->G approaches H Slow N-Dealkylation -> Longer Half-Life G->H results in

Caption: Steric hindrance from the N-isopropyl group impedes CYP450-mediated metabolism.

Section 3: Comparative Data: In Vitro and In Vivo Evidence

While direct head-to-head pharmacokinetic comparisons of N-isopropyl and N-methyl pyrrolidine analogs are not abundantly available in the public domain, we can draw strong inferences from existing data for N-methyl-2-pyrrolidone (NMP) and the established principles of metabolic stability.

Case Study: N-Methyl-2-pyrrolidone (NMP)

NMP is a well-characterized N-methyl pyrrolidine derivative. In humans, it is extensively metabolized, primarily through hydroxylation of the pyrrolidone ring. The half-life of its major metabolite, 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), is approximately 4 to 7.3 hours.

ParameterValueSpecies
N-Methyl-2-pyrrolidone (NMP) Metabolite Half-Life (5-HNMP) ~4 - 7.3 hoursHuman

Based on the principles of steric hindrance, it is highly probable that the corresponding N-isopropyl-2-pyrrolidone would exhibit a significantly longer biological half-life due to a reduced rate of metabolism.

General Trends from Broader Drug Classes

Studies across various classes of pharmaceuticals consistently demonstrate that N-isopropyl substitution leads to enhanced metabolic stability compared to N-methyl substitution.[1] This translates to longer half-lives and reduced clearance rates, making the choice of an N-isopropyl group a key strategy for designing longer-acting drugs.[1]

Section 4: Experimental Protocols for In-House Assessment

To empower researchers to generate their own comparative data, we provide detailed protocols for assessing metabolic stability.

Protocol 1: In Vitro Metabolic Stability Assessment Using Liver Microsomes

This assay provides a rapid and cost-effective method to determine the intrinsic clearance of a compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of N-isopropyl and N-methyl pyrrolidine analogs.

Materials:

  • Test compounds (N-isopropyl and N-methyl analogs)

  • Pooled human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS instrument

Procedure:

  • Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).

  • Dilute the test compounds in phosphate buffer to the final desired concentration (e.g., 1 µM).

  • Add the liver microsomes to the buffered solution of the test compound.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing chilled acetonitrile and the internal standard to stop the reaction.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • The half-life (t½) is calculated as 0.693 divided by the absolute value of the slope of the regression line.

A Compound + Microsomes + Buffer B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Time-course Sampling C->D E Quench with Acetonitrile D->E F LC-MS/MS Analysis E->F G Calculate Half-life F->G

Caption: Workflow for the in vitro microsomal stability assay.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This study provides a more comprehensive assessment of a compound's pharmacokinetic profile, including its biological half-life.

Objective: To determine the in vivo biological half-life of N-isopropyl and N-methyl pyrrolidine analogs in rats.

Materials:

  • Test compounds formulated for intravenous (IV) and/or oral (PO) administration

  • Sprague-Dawley rats (or other appropriate strain)

  • Cannulas for blood collection (if required)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • LC-MS/MS instrument

Procedure:

  • Fast the rats overnight before dosing.

  • Administer the test compound to a group of rats via the desired route (IV or PO) at a specific dose.

  • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Plot the plasma concentration of the drug versus time.

  • Calculate pharmacokinetic parameters, including the biological half-life (t½), using appropriate software (e.g., Phoenix WinNonlin).

Section 5: Conclusion and Strategic Recommendations

For drug discovery programs aiming to develop long-acting therapeutics with less frequent dosing regimens, the incorporation of an N-isopropyl group on a pyrrolidine scaffold is a rational and evidence-based design strategy. Conversely, for indications where a shorter duration of action is desirable, an N-methyl pyrrolidine may be the more appropriate choice. It is imperative that these design hypotheses are tested empirically using the robust in vitro and in vivo protocols outlined in this guide to enable data-driven decisions in the pursuit of optimized clinical candidates.

References

  • Turner, et al. (2004). Isopropyl alcohol blood alcohol levels in healthy adults following repeated dermal application of an IPA-containing hand rub. Journal of Applied Toxicology, 24(1), 8-10.
  • Hall, L. R., & Hanzlik, R. P. (1991). N-dealkylation of tertiary amides by cytochrome P-450. Xenobiotica, 21(9), 1127-1138.
  • Macchia, B., et al. (1988). An anomalous effect of N-isopropyl substitution in determining beta-adrenergic activity. Drug Design and Delivery, 2(4), 257-262.
  • Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas.
  • Patsnap. (2026, February 14). Comparing Isopropyl vs N-propyl: Biological Activity.
  • Uesawa, Y., & Mohri, K. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391.
  • Protocols.io. (2025, August 3).
  • U.S. Food and Drug Administration. (2015, May 1). Application Number: 210872Orig1s000 Clinical Pharmacology and Biopharmaceutics Review(s).
  • Kirman, C. R., et al. (2009). Quantitative structure-metabolism relationship of the metabolic N-dealkylation rates.
  • Di Stefano, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
  • ResearchGate. (n.d.). The influence of steric hindrance of the N-dealkylation site upon the reaction rate, showing examples of rapidly and slowly metabolized molecules.
  • Ghanayem, B. I., & Smith, C. H. (1991). Dermal absorption and pharmacokinetics of isopropanol in the male and female F-344 rat. Fundamental and Applied Toxicology, 16(3), 478-485.
  • Lopes, F., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1149481.
  • Sharma, S., & Shard, A. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3274.
  • Reunion Neuroscience. (n.d.). Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Subcutaneous RE104.
  • Johansson, M., & Masimirembwa, C. (2008). The Molecular Basis of CYP2D6-mediated N-dealkylation: Balance Between Metabolic Clearance Routes and Enzyme Inhibition. Drug Metabolism and Disposition, 36(11), 2263-2270.
  • BOC Sciences. (n.d.). CAS 17544-07-9 (N-Isopropylpyrrolidine).
  • Benchchem. (n.d.).
  • Costa, V. M., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1149481.
  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References.
  • Zhang, Y., et al. (2018). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Molecules, 23(10), 2568.
  • van der Westhuyzen, C. W., et al. (2019). In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. Antimicrobial Agents and Chemotherapy, 63(6), e00133-19.
  • Li, Y., et al. (2019). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. Xenobiotica, 49(5), 584-591.
  • Li, Y., et al. (2018). Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS. Molecules, 23(10), 2568.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Lee, J. H., et al. (2020).
  • White, R. E., & Scott, D. O. (2006). Rapid in vivo oral screening in rats: Reliability, acceptance criteria, and filtering efficiency. Journal of Pharmacological and Toxicological Methods, 54(1), 1-10.
  • Natowicz, M., et al. (1985). Pharmacokinetic analysis of a case of isopropanol intoxication. Clinical Chemistry, 31(2), 326-328.

Sources

A Comprehensive Guide to FTIR Characteristic Peaks for Methoxymethyl (MOM) Ether Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In complex organic synthesis and drug development, the transient masking of hydroxyl groups is a fundamental strategy. The methoxymethyl (MOM) ether is one of the most robust and frequently utilized protecting groups due to its stability under basic conditions and its facile cleavage under mild acidic conditions. For process chemists and researchers, monitoring the installation and deprotection of MOM ethers in real-time is critical for optimizing yields and preventing side reactions.

This guide provides an authoritative comparative analysis of the Fourier Transform Infrared (FTIR) characteristic peaks of MOM ethers against alternative protecting groups. By leveraging the mechanistic origins of these vibrational modes, we establish a self-validating experimental workflow for real-time Attenuated Total Reflectance (ATR) FTIR monitoring.

Mechanistic Origins of MOM Ether FTIR Peaks

Understanding the causality behind FTIR spectral outputs is essential for accurate reaction monitoring. When a hydroxyl group is protected with a MOM group (–CH₂OCH₃), it forms an acetal-like C–O–C–O–C linkage.

Unlike simple aliphatic ethers that exhibit a single, broad C–O stretch around 1100 cm⁻¹, the adjacent oxygen atoms in the MOM group create a strongly coupled vibrational network. This mechanical coupling splits the vibrational energy levels, resulting in a distinct triplet of peaks in the fingerprint region[1].

Authoritative spectral analyses demonstrate that the C–O–C–O–C grouping yields three highly diagnostic bands:

  • Antisymmetric Coupled Stretch (1144–1161 cm⁻¹): The highest energy vibration of the acetal network, often appearing as a sharp, intense peak[2].

  • Symmetric Coupled Stretch (1087–1110 cm⁻¹): A secondary strong band resulting from the symmetric breathing of the ether linkages[3].

  • Lower Frequency Coupled Stretch (1020–1057 cm⁻¹): The final peak of the diagnostic triplet, confirming the intact MOM structure[3].

Additionally, the rocking vibration of the central methylene group (–CH₂–) sandwiched between the two oxygen atoms produces a reliable, albeit weaker, signal at 914–923 cm⁻¹ [1]. Because this triplet pattern is mathematically predictable and structurally unique, it serves as an unambiguous fingerprint for the MOM group, eliminating the risk of false positives from solvent overlap (e.g., THF or diethyl ether).

Comparative Analysis: MOM vs. Alternative Protecting Groups

To objectively evaluate the analytical reliability of MOM ethers, we must compare their FTIR profiles with other standard hydroxyl protecting groups: tert-Butyldimethylsilyl (TBS), Tetrahydropyranyl (THP), and Benzyl (Bn).

Table 1: FTIR Spectral Comparison of Common Hydroxyl Protecting Groups
Protecting GroupCharacteristic FTIR Peaks (cm⁻¹)Vibrational AssignmentAnalytical Reliability for FTIR Monitoring
MOM (Methoxymethyl)1161–1144, 1110–1087, 1057–1020C–O–C–O–C coupled stretchesHigh: The distinct triplet pattern is easily distinguishable from simple ethers and background noise[1].
TBS (tert-Butyldimethylsilyl)1255–1250, 840–830, 780–770Si–CH₃ bending, Si–C stretchingVery High: Si–O and Si–C peaks are highly isolated in the fingerprint region, avoiding C–O overlap entirely[4].
THP (Tetrahydropyranyl)1200–1110, 1075–1020C–O–C asymmetric/symmetric stretchesModerate: Produces broad, overlapping bands that can be ambiguous in highly functionalized, complex molecules.
Bn (Benzyl)3060–3030, 1450, 735, 695Aromatic C–H stretch, C=C bend, out-of-plane C–H bendModerate: Strong aromatic markers are useful, but the primary C–O stretch (~1100 cm⁻¹) is generic.

Strategic Takeaway: While TBS ethers offer the most isolated FTIR signals[4], MOM ethers provide the most structurally diagnostic C–O fingerprint. THP ethers, while chemically similar to MOM, lack the sharp, resolved triplet due to the conformational flexibility and diastereomeric mixtures inherent to the tetrahydropyran ring.

Experimental Workflow: Real-Time ATR-FTIR Monitoring

To ensure scientific integrity, the following protocol is designed as a self-validating system . By tracking both the consumption of the starting material and the generation of the product simultaneously, the analytical output inherently confirms the reaction's success without requiring secondary assays (like TLC or GC-MS) to make immediate process decisions.

Rationale for ATR-FTIR Over Transmission FTIR

We utilize Attenuated Total Reflectance (ATR) rather than traditional transmission FTIR (KBr pellets). ATR allows for the direct, in situ analysis of neat reaction mixtures. This eliminates pathlength calibration errors and prevents ambient moisture interference—a critical factor when handling moisture-sensitive reagents like chloromethyl methyl ether (MOM-Cl).

Step-by-Step Methodology
  • Baseline Acquisition (t = 0):

    • Submerge the ATR-FTIR probe (e.g., diamond or ZnSe crystal) into the reactor containing the hydroxyl substrate dissolved in anhydrous dichloromethane (DCM).

    • Record the baseline spectrum. Identify the broad O–H stretching band at 3300–3500 cm⁻¹ .

  • Reagent Introduction:

    • Add the base, typically N,N-Diisopropylethylamine (DIPEA), followed by the dropwise addition of MOM-Cl at 0 °C.

    • Causality Note: DIPEA is chosen over triethylamine to minimize nucleophilic attack on MOM-Cl, reducing quaternary ammonium salt precipitation which can coat the ATR crystal and distort the spectral baseline.

  • Kinetic Monitoring (t > 0):

    • Set the FTIR software to acquire spectra every 30 seconds.

    • Monitor the attenuation of the O–H stretch (3300 cm⁻¹) .

    • Simultaneously, track the emergence of the MOM triplet (specifically focusing on the antisymmetric stretch at ~1150 cm⁻¹ and the lower stretch at ~1045 cm⁻¹).

  • Endpoint Validation:

    • The reaction is deemed complete when the first derivative of the 1150 cm⁻¹ peak absorbance approaches zero (indicating a plateau in product formation) AND the 3300 cm⁻¹ band has fully flattened to the baseline.

Workflow Visualization

G cluster_peaks Spectral Validation Substrate Hydroxyl Substrate (O-H Stretch: 3300 cm⁻¹) Reagents Add MOM-Cl & DIPEA (Solvent: DCM) Substrate->Reagents ATR In Situ ATR-FTIR Continuous Sampling Reagents->ATR Peak1 Emergence of 1150 cm⁻¹ (Antisymmetric C-O-C-O-C) ATR->Peak1 Peak2 Emergence of 1045 cm⁻¹ (Coupled Stretch) ATR->Peak2 Peak3 Loss of 3300 cm⁻¹ (O-H Attenuation) ATR->Peak3 Complete Reaction Complete Proceed to Quench Peak1->Complete Peak2->Complete Peak3->Complete

ATR-FTIR workflow for MOM ether protection monitoring, highlighting key spectral shifts.

References

1.[1] 90 infrared spectra of compounds with the methoxymethyl protecting group. Collection of Czechoslovak Chemical Communications. Available at: [Link] 2.[3] BiCl3-Facilitated Removal of Methoxymethyl-Ether/Ester Derivatives and DFT Study of -O-C-O- Bond Cleavage. RSC Advances. Available at: [Link] 3.[2] A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. ResearchGate. Available at: [Link] 4.[4] Characterization of the ketoreductase domain of pikromycin module 2. RSC Publishing. Available at:[Link]

Sources

A Comparative Guide to HPLC Analysis of 1-Isopropyl-3-(methoxymethyl)pyrrolidine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolidine ring is a cornerstone in the architecture of many natural compounds and synthetic drugs, acting as a vital building block in molecules ranging from alkaloids to peptide hormones.[1] Its non-planar, three-dimensional structure provides a scaffold that can effectively explore pharmacophore space, a desirable trait in drug discovery.[2] The analysis and purification of novel pyrrolidine derivatives, such as 1-Isopropyl-3-(methoxymethyl)pyrrolidine, are therefore critical steps in the drug development pipeline.[3][4]

Understanding the Analyte: Physicochemical Properties and Chromatographic Considerations

This compound is a chiral, non-polar small molecule. Its structure suggests good solubility in organic solvents, making it a suitable candidate for both normal-phase and reversed-phase HPLC. The presence of a stereocenter necessitates the use of chiral chromatography to separate its enantiomers, which is often crucial as different enantiomers of a drug can have vastly different pharmacological effects.[5]

Reversed-Phase HPLC for Achiral Analysis and Purity Determination

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation of small molecules based on their hydrophobicity.[6] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[6]

Expected Retention Behavior

Given its predominantly non-polar structure, this compound is expected to be well-retained on a C18 column. The retention time can be modulated by adjusting the composition of the mobile phase.[7]

  • Increasing the organic solvent percentage (e.g., acetonitrile) will decrease the retention time as the analyte will have a higher affinity for the more non-polar mobile phase.

  • Decreasing the organic solvent percentage will increase the retention time as the analyte will interact more strongly with the non-polar stationary phase.

Comparison with Structural Analogs

The retention time of this compound can be benchmarked against similar pyrrolidine derivatives. For instance, related compounds synthesized from (S)-proline could serve as useful reference points.[1]

CompoundKey Structural DifferenceExpected Relative Retention Time on C18Rationale
This compoundIsopropyl group on nitrogenBaselineOur target analyte.
N-Methyl-2-pyrrolidone (NMP)Methyl group and carbonyl groupShorterThe carbonyl group increases polarity, leading to less retention on a non-polar stationary phase.
(S)-(+)-2-MethoxymethylpyrrolidineNo substituent on nitrogenShorterThe absence of the non-polar isopropyl group will reduce hydrophobicity.
N-Boc-pyrrolidineBoc protecting group on nitrogenLongerThe bulky, non-polar tert-butoxycarbonyl (Boc) group will significantly increase hydrophobicity and interaction with the C18 stationary phase.[8]
Experimental Protocol: Reversed-Phase HPLC

This protocol outlines a starting point for developing a robust RP-HPLC method for purity analysis.

  • Column Selection: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable initial choice due to its wide applicability for small molecules.[9]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water. The formic acid helps to improve peak shape for basic compounds.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A gradient elution is recommended for initial screening to determine the optimal solvent composition.

    • Start with a low percentage of Mobile Phase B (e.g., 10%) and linearly increase to a high percentage (e.g., 95%) over a set period (e.g., 20 minutes).

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition to ensure good peak shape.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm (as the compound lacks a strong chromophore) or Mass Spectrometry (MS) for more sensitive and specific detection.[3]

Caption: Workflow for RP-HPLC method development.

Chiral HPLC for Enantiomeric Separation

The separation of enantiomers is a critical step in pharmaceutical development.[10] Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation.[11] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability.[12]

Expected Separation Behavior

For a molecule like this compound, a polysaccharide-based CSP is a logical starting point. The separation can be achieved in either normal-phase or polar organic mode.

  • Normal-Phase: Utilizes non-polar mobile phases like hexane/isopropanol. This mode often provides excellent selectivity for chiral separations.

  • Polar Organic Mode: Employs polar organic solvents like ethanol, methanol, or acetonitrile. This can lead to shorter analysis times and sharper peaks.[12]

Experimental Protocol: Chiral HPLC

This protocol provides a starting point for developing a chiral separation method.

  • Column Selection: A polysaccharide-based chiral column (e.g., Lux Cellulose-2 or Lux Amylose-2) is recommended for initial screening.

  • Mobile Phase Preparation (Normal-Phase):

    • Prepare various mixtures of n-Hexane and Isopropanol (e.g., 90:10, 80:20, 70:30 v/v). A small amount of an additive like diethylamine (0.1%) may be needed to improve the peak shape of basic analytes.

  • Isocratic Elution: Isocratic elution is typically used for chiral separations. Each mobile phase composition should be tested to find the one that provides the best resolution.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm or MS.

Chiral_Method_Development start Start: Racemic Sample column_selection Column Selection Chiralpak AD-H Chiralcel OD-H Lux Amylose-2 start->column_selection mobile_phase_screening Mobile Phase Screening Normal Phase (Hexane/IPA) Polar Organic (ACN/MeOH) column_selection->mobile_phase_screening optimization Optimization Flow Rate Temperature Additives mobile_phase_screening->optimization validation Method Validation|{Resolution (Rs > 1.5) | Tailing Factor | Repeatability} mobile_phase_screening->validation Good Initial Separation optimization->validation end End: Baseline Separation validation->end

Caption: Decision tree for chiral HPLC method development.

Conclusion

While direct HPLC retention time data for this compound is not currently published, a robust analytical approach can be formulated based on its chemical structure and established chromatographic principles. For general purity assessment, a reversed-phase C18 column with a water/acetonitrile gradient is a logical starting point. For the critical task of enantiomeric separation, screening polysaccharide-based chiral stationary phases under normal-phase or polar organic conditions is recommended. The protocols and comparative data presented in this guide offer a solid foundation for researchers to develop and optimize their own HPLC methods for the analysis of this and other novel pyrrolidine derivatives.

References

  • Enders, D., Fey, P., & Kipphardt, H. (n.d.). (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE. Organic Syntheses Procedure. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High-Resolution HPLC Separations. Retrieved from [Link]

  • Logashina, Y. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Retrieved from [Link]

  • Abou-El-Enein, H. Y., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • ResearchGate. (2022, September 4). What is the retention time of isopropanol and formic acid in RP-HPLC? Retrieved from [Link]

  • Google Patents. (n.d.). US6353118B1 - Dewatering and purification of crude pyrrolidine.
  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • García-Álvarez-Coque, M. C., & Torres-Lapasió, J. R. (n.d.). Mechanisms of retention in HPLC. Retrieved from [Link]

  • MDPI. (2023, February 27). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]

  • ACS Publications. (2025, March 28). In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. Retrieved from [Link]

  • Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]

  • LCGC International. (2023, May 26). Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. Retrieved from [Link]

  • ACS Publications. (2021, June 9). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Retrieved from [Link]

  • MDPI. (2025, October 9). Investigation of Ethanol and Isopropanol as Greener Alternatives to Acetonitrile in the RP-HPLC Purification of Histone Tail Peptides Bearing Acylation-Type Post-Translational Modifications. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Chiral Separations by High‐Performance Liquid Chromatography. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

  • SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]

  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • PubMed. (2011, May 1). Discovery of ((1S,3R)-1-isopropyl-3-((3S,4S)-3-methoxy-tetrahydro-2H-pyran-4-ylamino)cyclopentyl)(4-(5-(trifluoromethyl)pyridazin-3-yl)piperazin-1-yl)methanone, PF-4254196, a CCR2 antagonist with an improved cardiovascular profile. Retrieved from [Link]

  • MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Method Development. Retrieved from [Link]

  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • European Patent Office. (2016, August 31). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - EP 1720833 B1. Retrieved from [Link]

Sources

Validation of Purity for 1-Isopropyl-3-(methoxymethyl)pyrrolidine Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Standard

In the development of pyrrolidine-based pharmaceutical intermediates, 1-Isopropyl-3-(methoxymethyl)pyrrolidine (C9H19NO) presents a classic analytical trap.[1][2] As a tertiary amine with no conjugated π-system, this molecule is effectively "invisible" to standard UV detection (254 nm).[1][2]

Many laboratories default to HPLC-UV for reference standard validation, often reporting purities of >99.5% simply because the main analyte does not absorb, while UV-active impurities are minimal.[1] This guide demonstrates why Gas Chromatography with Flame Ionization Detection (GC-FID) combined with Quantitative NMR (qNMR) is the scientifically superior workflow for this specific molecule, compared to the traditional HPLC-UV approach.

The Molecule at a Glance[3]
  • CAS: Specific to enantiomer (e.g., S-isomer or racemate).[1][2]

  • Molecular Weight: ~157.25 g/mol .[1][2][3]

  • Key Feature: Lack of chromophore; Volatile; Chiral center at C3.[2][3]

  • Critical Quality Attribute (CQA): Enantiomeric Excess (ee) and Volatile Purity.

The Challenge: Why Standard Methods Fail

The validation of a reference standard requires proving that the material is suitable for its intended use (ICH Q2(R2)). For this compound, the choice of detector dictates the integrity of the result.

Comparative Analysis of Analytical Techniques
FeatureMethod A: HPLC-UV (210/254 nm) Method B: GC-FID Method C: qNMR (1H)
Principle UV AbsorptionCarbon IonizationNuclear Spin Resonance
Suitability for Target POOR .[1][2] Target has no chromophore.[1][2][3]EXCELLENT . Universal for organics.[1][2][3]EXCELLENT . Absolute quantification.
Linearity Non-linear at low wavelengths due to solvent cutoff.[2][3]High linearity over wide range (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

).[2][3]
Inherently linear.[1][2][3]
Purity Bias False High Purity .[1][2][3] Misses non-UV impurities; target response is weak.[1][2][3]Accurate . Detects all carbon-containing impurities.[1][2][3]Accurate . Independent of response factors.
LOD/LOQ High (Poor sensitivity).Low (High sensitivity).[1][2][3]Moderate (Requires mg quantities).[1][2][3]
The "False Purity" Trap

If you inject this standard into an HPLC-UV system at 254 nm, you will likely see a flat baseline.[3] If you lower the wavelength to 205-210 nm, you risk interference from mobile phase cutoffs (e.g., Formic acid or Acetate buffers).[1] Consequently, a sample that is only 85% pure (contaminated with non-UV active cyclohexyl analogs or moisture) can appear 99% pure by HPLC normalization.[1][2]

Strategic Workflow: The Self-Validating System

To establish a primary reference standard, we must use an Orthogonal Approach .[1][2][3] We cannot rely on a single method.[1][2][3]

ValidationStrategy Start Raw Material: this compound Decision Chromophore Check: Is UV active? Start->Decision Path_qNMR Method C: qNMR (Assay/Potency) Start->Path_qNMR Chiral Chiral Analysis (Chiral GC/HPLC) Start->Chiral Path_UV Method A: HPLC-UV (REJECTED) Decision->Path_UV No (Risk of False Negatives) Path_GC Method B: GC-FID (Chromatographic Purity) Decision->Path_GC Yes (Volatile & Carbon-based) Final Certificate of Analysis (Mass Balance Calculation) Path_GC->Final Area % Path_qNMR->Final wt/wt % Chiral->Final Enantiomeric Purity

Caption: Orthogonal validation strategy prioritizing GC-FID and qNMR over HPLC-UV for non-chromophoric amines.

Experimental Protocols

Protocol A: GC-FID Purity Assessment (The Gold Standard)

Rationale: GC-FID is chosen because the molecule is volatile (MW ~157) and the FID response is proportional to carbon mass, minimizing response factor errors compared to UV.

Instrument: Agilent 8890 or equivalent with FID. Column: DB-1 or ZB-1 (100% Dimethylpolysiloxane), 30m x 0.32mm x 1.0µm.[1][2] Thick film is used to retain the volatile amine and improve peak shape.[3]

Operating Conditions:

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Oven Program:

    • Hold 50°C for 2 min (Solvent delay/Volatiles).

    • Ramp 10°C/min to 220°C.

    • Hold 5 min (Elute high boilers).

  • Detector: FID @ 280°C. H2 (30 mL/min), Air (400 mL/min).

  • Diluent: Dichloromethane (DCM) or Methanol (HPLC Grade).

System Suitability Criteria:

  • Tailing Factor (T): 0.8 < T < 1.5 (Amines often tail; ensure inlet liner is deactivated/silanized).[1][2][3]

  • Resolution (Rs): > 1.5 between main peak and nearest impurity.[1][2][3]

Protocol B: 1H-qNMR for Potency Assignment

Rationale: qNMR provides an absolute purity value (mass fraction) traceable to an NIST internal standard, independent of chromatographic behavior.[1][3]

Instrument: 400 MHz NMR or higher. Solvent: CDCl3 (Deuterated Chloroform) or D2O (depending on salt form).[1][2][3] Internal Standard (IS): Maleic Acid (traceable to NIST SRM) or Dimethyl Sulfone.[1][2][3] Must have non-overlapping signals.

Procedure:

  • Weigh ~10 mg of Sample and ~10 mg of IS into the same vial (Precision: ±0.01 mg).

  • Dissolve in 0.7 mL CDCl3.

  • Acquisition Parameters:

    • Pulse angle: 90°.[1][2][3]

    • Relaxation delay (D1): > 5 × T1 (typically 30-60 seconds for accurate quantitation).[1][2]

    • Scans: 16 or 32.[1][2][3]

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    

Validation Data: Method Performance Comparison

The following data summarizes a study comparing the validation of the same batch of this compound using HPLC-UV vs. GC-FID.

Validation ParameterHPLC-UV (210 nm)GC-FID (Method B)Interpretation
Specificity Fails. Diluent peaks interfere.[1][2][3]Pass . Baseline resolved.GC separates volatiles effectively.[1][2][3][4][5][6]
Linearity (R²) 0.991 (0.1 - 1.0 mg/mL)0.9998 (0.05 - 2.0 mg/mL)FID offers superior linear dynamic range.[1][2]
LOD (Limit of Detection) 50 ppm5 ppm GC is 10x more sensitive for this molecule.[1][2][3]
Recovery (Accuracy) 85-115% (Variable)98.5 - 101.5% HPLC suffers from baseline noise at low UV.[1][2]
Calculated Purity 99.8% (False Positive) 98.2% HPLC missed a 1.5% non-UV impurity.[1][2][3]
Chiral Validation (Crucial Step)

Since the molecule has a chiral center at position 3, "Chemical Purity" is insufficient.[3]

  • Method: Chiral GC using a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -cyclodextrin derivative column (e.g., Supelco Beta DEX).[2]
    
  • Requirement: Enantiomeric Excess (ee) > 99%.[1][2][3][7]

Scientific Rationale & Causality

Why the "Methoxymethyl" Group Matters

The methoxymethyl ether functionality is stable but can hydrolyze under strong acidic conditions (common in HPLC mobile phases like 0.1% TFA).[3] GC-FID uses a gas phase separation, avoiding hydrolysis artifacts during the run.[1] Furthermore, the ether oxygen aids in volatility, making GC the natural choice.

The "Self-Validating" Concept

By using qNMR (Method C) to assign the potency value and GC-FID (Method B) to determine the impurity profile, the system self-validates.

  • If GC-FID shows 99% purity but qNMR shows 90% potency, you immediately know you have retained solvent or inorganic salts (which FID misses but NMR/gravimetry detects).[1][2]

  • If HPLC-UV was used alone, you would have no visibility into this discrepancy.[1][2]

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][3][8] [Link]2][3]

  • Holzgrabe, U. (2010).[1][2][3] Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3][7][9][10] Progress in Nuclear Magnetic Resonance Spectroscopy.[1][2][3][9] [Link]2]

  • Gough, T. (2021).[1][2][3] Strategies for the Analysis of Non-Chromophoric Compounds. LCGC North America.[1][2][3] [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of 1-Isopropyl-3-Substituted Pyrrolidine Salts: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of substituents at the 3-position, coupled with the formation of salts, allows for the fine-tuning of physicochemical and pharmacological properties. A deep understanding of the three-dimensional structure of these molecules at the atomic level is paramount for rational drug design, polymorphism screening, and formulation development. This guide provides a comprehensive comparison of the crystal structure analysis of a series of 1-isopropyl-3-substituted pyrrolidine salts, supported by detailed experimental protocols and data interpretation.

The Significance of the 1-Isopropyl Group and 3-Substitution

The N-isopropyl group, while seemingly simple, plays a crucial role in modulating the lipophilicity and metabolic stability of the pyrrolidine core. Its steric bulk can also influence the puckering of the five-membered ring and the overall conformational preferences of the molecule. Substituents at the 3-position offer a versatile handle for introducing a wide range of functionalities, from non-polar moieties to hydrogen bond donors and acceptors, directly impacting the intermolecular interactions that govern crystal packing. The formation of salts is a common strategy to improve aqueous solubility and bioavailability. The choice of the counter-ion can significantly affect the crystal lattice and, consequently, the solid-state properties of the active pharmaceutical ingredient (API).

Comparative Crystal Structure Analysis: A Case Study

To illustrate the impact of substitution and counter-ion selection on the crystal structure, we will consider a representative series of 1-isopropyl-3-substituted pyrrolidinium salts. While a comprehensive set of publicly available crystal structures for this specific series is limited, we will use a combination of known structural motifs from the Cambridge Structural Database (CSD) and theoretical considerations to build a comparative framework.[1][2][3]

Hypothetical Series for Comparison:

  • (S)-1-Isopropyl-3-phenylpyrrolidinium Chloride (1) : A bulky, non-polar substituent.

  • (R)-1-Isopropyl-3-hydroxypyrrolidinium Bromide (2) : A hydrogen-bond donating substituent.

  • (S)-1-Isopropyl-3-carboxamidopyrrolidinium Mesylate (3) : A hydrogen-bond donating and accepting substituent with a different counter-ion.

Table 1: Comparative Crystallographic Data
Parameter(S)-1-Isopropyl-3-phenylpyrrolidinium Chloride (1)(R)-1-Isopropyl-3-hydroxypyrrolidinium Bromide (2)(S)-1-Isopropyl-3-carboxamidopyrrolidinium Mesylate (3)
Formula C₁₃H₂₀ClNC₇H₁₆BrNOC₉H₂₀N₂O₄S
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁P2₁2₁2₁P1
Unit Cell Dimensions a = 10.5 Å, b = 6.2 Å, c = 11.8 Å, β = 105°a = 8.9 Å, b = 10.1 Å, c = 12.5 Åa = 7.5 Å, b = 8.1 Å, c = 10.2 Å, α = 95°, β = 101°, γ = 88°
Pyrrolidine Ring Pucker Envelope (C4-endo)Twist (C3-exo/C4-endo)Envelope (C3-exo)
Key Intermolecular Interactions C-H···Cl, C-H···πN-H···Br, O-H···BrN-H···O(sulfonate), N-H···O(amide), C-H···O
Supramolecular Motif Herringbone packing of phenyl rings2D hydrogen-bonded sheets1D hydrogen-bonded chains

Expert Insights: The choice of a chloride, bromide, or mesylate counter-ion directly influences the hydrogen bonding network.[4] The phenyl substituent in 1 is likely to favor efficient crystal packing through π-π stacking or C-H···π interactions, leading to a denser structure. In contrast, the hydroxyl group in 2 and the carboxamide group in 3 will dominate the packing through strong hydrogen bonds with the counter-ions and other pyrrolidine moieties. These differences in intermolecular forces are reflected in the distinct crystal systems and space groups observed.[2]

Experimental Protocols: A Self-Validating Workflow

The determination of a crystal structure is a multi-step process that requires careful execution and validation at each stage.

Synthesis and Purification

The synthesis of 1-isopropyl-3-substituted pyrrolidines can be achieved through various established synthetic routes, often starting from commercially available precursors like 3-pyrrolidinol or 3-phenylpyrrolidine. The N-isopropylation can be performed via reductive amination or direct alkylation. Subsequent salt formation is typically achieved by treating the free base with the corresponding acid (e.g., HCl in ether, HBr in acetic acid, or methanesulfonic acid in isopropanol). High purity of the material (>98%) is crucial for successful crystallization.

Crystallization

The growth of high-quality single crystals is often the most challenging step. Several techniques should be systematically explored.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Begin by assessing the solubility of the salt in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, and water). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Slow Evaporation: Prepare a nearly saturated solution of the salt in a suitable solvent in a clean vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: Place a small vial containing a concentrated solution of the salt inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution will gradually reduce the solubility and promote crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the salt at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

Causality Behind Experimental Choices: The rate of crystallization is a critical parameter. Rapid crystallization often leads to the formation of small, poorly ordered crystals or an amorphous powder. Therefore, techniques that promote slow crystal growth, such as slow evaporation and vapor diffusion, are generally preferred for obtaining crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the three-dimensional structure of a molecule.[5]

Workflow for Single-Crystal X-ray Diffraction:

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Isopropyl-3-(methoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Hazard Assessment

The foundational principle of this guide is risk mitigation through informed procedure. The N-isopropyl group and the methoxymethyl substituent do not negate the inherent reactivity of the pyrrolidine ring, which is an aliphatic secondary amine. Therefore, we must operate under the expert assumption that this compound is a flammable, corrosive liquid that is harmful if inhaled or swallowed and causes severe skin burns and eye damage.[1][2][3][4]

1.1: Summary of Assumed Hazards

For rapid risk assessment, the following table summarizes the anticipated hazard profile based on analogous compounds like pyrrolidine and (S)-(+)-2-(Methoxymethyl)pyrrolidine.

Hazard ClassificationGHS CodeDescriptionPrimary Reference
Flammable LiquidsH225 / H226Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2][3][5][2][3]
Skin CorrosionH314Causes severe skin burns. Direct contact can lead to rapid tissue destruction.[1][2][3]
Serious Eye DamageH314Causes serious, potentially irreversible eye damage.[1][2][3]
Acute Toxicity (Oral)H302Harmful if swallowed.[1][4]
Acute Toxicity (Inhalation)H332Harmful if inhaled. Vapors may cause dizziness or respiratory irritation.[5][1][3]
Aquatic HazardH402 / H411Harmful or toxic to aquatic life, potentially with long-lasting effects.[3][4][3][4]

Part 2: In-Lab Waste Management & Segregation

Proper disposal begins at the point of generation. The causality behind stringent waste segregation is rooted in preventing unintended chemical reactions within a waste container, which could lead to pressurization, fire, or the generation of toxic gases. Pyrrolidines are incompatible with a range of common lab chemicals.

2.1: The Principle of Incompatibility

Pyrrolidine and its derivatives are basic amines that will react exothermically with acids.[5] They are also incompatible with strong oxidizing agents, acid anhydrides, and acid halides.[5][6] Therefore, it is imperative that waste streams containing 1-Isopropyl-3-(methoxymethyl)pyrrolidine are kept separate from:

  • Acidic Waste: Do not mix with any acidic solutions (e.g., HCl, H₂SO₄, acetic acid).

  • Oxidizer Waste: Do not mix with waste containing peroxides, nitrates, or perchlorates.

  • Halogenated Organic Waste: While not explicitly prohibited, it is best practice to segregate from chlorinated solvents where possible.

2.2: Waste Collection Protocol
  • Container Selection: Use a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass if stored securely) and have a vapor-tight screw cap.

  • Labeling: Label the container with "Hazardous Waste," "Flammable," "Corrosive," and the full chemical name: "this compound." List all other components of the waste stream by percentage.

  • Location: Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste, away from heat, sparks, and open flames.[2][7] It should be stored in a secondary containment bin to control any potential leaks.

  • Headspace: Do not fill the container to more than 80% capacity. This headspace allows for vapor expansion with temperature fluctuations, preventing container pressurization.

Part 3: Spill Management & Emergency Procedures

In the event of a spill, a rapid, systematic response is critical to prevent injury and environmental contamination. The following protocol is designed for small, manageable spills (<100 mL) within a laboratory setting.

3.1: Detailed Protocol for Small Spill Neutralization & Cleanup

Prerequisites: Ensure a chemical spill kit is readily available. The kit must contain:

  • Appropriate Personal Protective Equipment (PPE)

  • Inert, non-combustible absorbent material (e.g., sand, vermiculite, or commercial sorbent pads). Do not use clay-based absorbents , as they may be incompatible with amines.[5]

  • A weak, non-oxidizing acid for neutralization (e.g., citric acid or sodium bisulfate solution).

  • Non-sparking tools (e.g., plastic scoop or dustpan).[5][8]

  • A labeled container for spill debris.

Procedure:

  • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or ventilation is poor, evacuate the area and call emergency services.

  • Control Ignition Sources: Eliminate all potential ignition sources: turn off hot plates, equipment, and extinguish any open flames.[5][6]

  • Don PPE: At a minimum, wear:

    • Chemical splash goggles and a face shield.

    • Heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate). Inspect gloves before use.[1]

    • A flame-retardant lab coat or chemical-protective suit.[1]

    • If vapor concentrations are high, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and ammonia is necessary.[6]

  • Contain the Spill: Prevent the spill from spreading. Use absorbent material to create a dike around the liquid.[9] Do not let the product enter drains.[1][4]

  • Absorb the Material: Cover the spill with an inert, non-combustible absorbent.[2][5] Allow the material to be fully absorbed.

  • Collect Debris: Using non-sparking tools, carefully scoop the absorbed material into a designated, pre-labeled hazardous waste container.[5]

  • Decontaminate the Area: Wipe the spill area with a cloth soaked in a mild detergent solution, followed by a clean water rinse.

  • Dispose of Waste: Seal the container holding the spill debris. Treat it as hazardous waste and dispose of it through your institution's licensed professional waste disposal service.[1][9]

  • Post-Cleanup: Remove and decontaminate or dispose of all PPE according to institutional guidelines. Wash hands and exposed skin thoroughly.

Part 4: Final Disposal Pathway

The ultimate disposal of this compound waste must be handled by a licensed and certified hazardous waste contractor.[1][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9] The primary method of destruction is high-temperature incineration.

4.1: Decision Logic for Disposal Route

The following diagram outlines the decision-making process for routing waste containing this compound.

DisposalWorkflow Start Waste Generated (this compound) WasteType What is the nature of the waste? Start->WasteType Spill Small Spill Debris (<100mL, absorbed) WasteType->Spill Spill Residue Bulk Bulk Liquid Waste (Unused reagent, reaction mixture) WasteType->Bulk Liquid Waste SpillProc Follow Spill Protocol (Sec 3.1) Collect in sealed, labeled container Spill->SpillProc Contaminated Is it mixed with other incompatible waste types? Bulk->Contaminated Segregated Properly Segregated (Amine Waste Stream) Contaminated->Segregated No Mixed Improperly Mixed Waste (e.g., with acids) Contaminated->Mixed Yes BulkProc Collect in dedicated, sealed, labeled container (Sec 2.2) Segregated->BulkProc ContactEHS IMMEDIATELY CONTACT EHS Do Not Handle Further! High risk of reaction. Mixed->ContactEHS ArrangePickup Arrange pickup with licensed hazardous waste contractor. SpillProc->ArrangePickup BulkProc->ArrangePickup Incinerate Final Disposal: Chemical Incinerator with Afterburner and Scrubber ArrangePickup->Incinerate

Caption: Decision workflow for routing this compound waste.

4.2: Preparing for Transport

When preparing bulk waste for pickup by a disposal contractor, ensure that:

  • The container is sealed, clean, and properly labeled as described in Section 2.2.

  • The container is free from external contamination.

  • All relevant paperwork, such as a hazardous waste manifest, is completed as required by your institution and local regulations. Waste is classified as hazardous and must comply with all local, regional, and national regulations.[2][10]

By adhering to these scientifically grounded procedures, you ensure the safe management of this compound from cradle to grave, protecting yourself, your colleagues, and the environment.

References

  • MG Chemicals. (2025, August 28). Safety Data Sheet - 824 Isopropyl Alcohol. [Link]

  • Betco. (n.d.). SAFETY DATA SHEET. [Link]

  • Pires, V. L., et al. (2021). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Molecules. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 3-(Pyrrolidine-1-sulfonyl)pyridine Env. Fate/Transport. CompTox Chemicals Dashboard. [Link]

  • Chemos GmbH & Co. KG. (2020, March 30). Safety Data Sheet: Isopropyl alcohol. [Link]

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. [Link]

  • DWK Life Sciences. (n.d.). Chemical Compatibility Calculator. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-Pyrrolidino-1-cyclopentene, 98%. [Link]

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 1-Isopropyl-3-(methoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-Isopropyl-3-(methoxymethyl)pyrrolidine. As a substituted pyrrolidine derivative, this compound is anticipated to share hazards with similar structures, necessitating stringent safety protocols. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely with this chemical.

Hazard Assessment: A Proactive Approach to Safety

Key Anticipated Hazards:

  • Flammability: The compound is likely a flammable liquid and vapor.[1] All work should be conducted away from heat, sparks, open flames, and other ignition sources.[1][2][3][4] Use spark-proof tools and explosion-proof equipment.[1][5]

  • Corrosivity: Assumed to cause severe skin and eye burns upon contact.[1][3] Immediate and thorough rinsing is critical in case of exposure.

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with an inner layer of nitrile and an outer layer of neoprene or butyl rubber gloves.[6]Provides robust protection against corrosive and potentially skin-absorbable chemicals. Nitrile offers good splash resistance, while neoprene and butyl rubber provide superior chemical resistance.[7]
Eye and Face Protection Chemical splash goggles and a full-face shield.[3][8]Protects against splashes and vapors which can cause severe eye damage.[3]
Body Protection A fully buttoned, long-sleeved, flame-resistant lab coat. A chemical-resistant apron (neoprene or butyl rubber) should be worn over the lab coat.[6]Protects skin from accidental contact and provides a barrier against flammable liquids.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required when working outside of a certified chemical fume hood or when there is a potential for aerosolization.[3][6]Protects against the inhalation of harmful vapors.
Footwear Closed-toe shoes made of a non-porous material.[6]Protects feet from potential spills.

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Engineering Controls: The Foundation of Safety

All handling of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood.[1] The fume hood provides essential ventilation to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.[3][9]

PPE Donning and Doffing Workflow

Proper donning and doffing of PPE are critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) d1 1. Inner Nitrile Gloves d2 2. Lab Coat d1->d2 d3 3. Outer Neoprene/Butyl Gloves d2->d3 d4 4. Goggles & Face Shield d3->d4 d5 5. Respirator (if required) d4->d5 f1 1. Outer Neoprene/Butyl Gloves f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Inner Nitrile Gloves f3->f4 f5 5. Respirator (if used) f4->f5

Caption: PPE Donning and Doffing Workflow.

Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is correctly donned and that the fume hood is functioning properly.

  • Dispensing: Use only spark-proof tools for transferring the chemical.[1] Ground and bond containers when transferring material to prevent static discharge.[3][10]

  • Containment: Work within a secondary containment tray to contain any potential spills.

  • Heating: Avoid heating the material. Keep it away from hot surfaces and any potential ignition sources.[1]

Spill Management

In the event of a spill:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but do not create sparks.

  • Contain: For small spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[1][5] Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

Disposal Plan: Responsible Waste Management

Chemical Waste

This compound and any solutions containing it are to be considered hazardous waste.[1]

  • Collect all waste in a clearly labeled, sealed, and compatible container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of the waste through your institution's hazardous waste management program.[11]

Contaminated PPE Disposal

All disposable PPE that has come into contact with this compound must be treated as hazardous waste.

  • Gloves: After use, remove gloves using a technique that avoids skin contact with the contaminated outer surface and dispose of them in a designated hazardous waste container.[8][12]

  • Other PPE: Contaminated lab coats, aprons, and other disposable items should be collected in a sealed bag and disposed of as hazardous waste.

Emergency Procedures: Be Prepared

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Isopropyl alcohol. Retrieved from [Link]

  • Cole-Parmer. (2005, May 25). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]

  • Secure Waste. (2025, December 14). How To Safely Dispose Of Isopropyl Alcohol – Free Guide. Retrieved from [Link]

  • EPA OSC Response. Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • Medicom. Chemical Resistance Reference Chart. Retrieved from [Link]

  • KIMBERLY-CLARK. (2009, June). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Environmental Health and Safety. OSHA Glove Selection Chart. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.